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  • Product: 2-ethenyl-6-methoxyphenol
  • CAS: 120550-69-8

Core Science & Biosynthesis

Foundational

structural characterization and exact mass of 2-methoxy-6-vinylphenol

An in-depth technical guide to the structural characterization and exact mass determination of 2-methoxy-6-vinylphenol, designed for analytical chemists, synthetic researchers, and drug development professionals. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the structural characterization and exact mass determination of 2-methoxy-6-vinylphenol, designed for analytical chemists, synthetic researchers, and drug development professionals.

Executive Summary: The Regiochemical Challenge

In advanced organic synthesis and medicinal chemistry, 2-methoxy-6-vinylphenol serves as a critical building block. It is prominently utilized in the synthesis of functionalized indeno[2,1-c]chromenes via bismuth(III)-catalyzed cascade reactions ([1]) and acts as a key intermediate in developing selective tumor-associated carbonic anhydrase (CA IX and XII) inhibitors ([2]).

However, characterizing this compound presents a distinct analytical challenge: it is an exact positional isomer of the ubiquitous flavoring agent and plant metabolite, 2-methoxy-4-vinylphenol (4-vinylguaiacol)[3]. Because both isomers share an identical elemental composition, High-Resolution Mass Spectrometry (HRMS) alone is insufficient for definitive identification. As a Senior Application Scientist, I have structured this guide to demonstrate how to establish a self-validating orthogonal analytical workflow —combining exact mass profiling with rigorous Nuclear Magnetic Resonance (NMR) structural elucidation—to unambiguously confirm the identity and purity of 2-methoxy-6-vinylphenol.

Chemical Identity and Exact Mass Profiling

The fundamental first step in characterizing 2-methoxy-6-vinylphenol is establishing its exact mass to confirm its elemental formula (C9H10O2). We utilize Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) to achieve sub-ppm mass accuracy.

Causality of Ionization: The phenolic hydroxyl group readily donates a proton in negative ion mode ([M-H]⁻), while the oxygen atoms in the methoxy and phenolic groups can accept a proton in positive ion mode ([M+H]⁺). Positive mode is often preferred for downstream Collision-Induced Dissociation (CID) because the resulting radical-driven fragmentation yields highly characteristic product ions.

Table 1: Physicochemical and Exact Mass Properties

ParameterValue
Chemical Formula C9H10O2
Monoisotopic Exact Mass 150.06808 Da[3]
Theoretical [M+H]⁺ m/z 151.07536
Theoretical[M-H]⁻ m/z 149.06080
Topological Polar Surface Area 29.5 Ų[3]
Predicted LogP 2.34[4]

Synthetic Pathway and Isolation

To analyze the compound, it must first be synthesized with high regiochemical fidelity. The standard approach is the Wittig olefination of 2-hydroxy-3-methoxybenzaldehyde (ortho-vanillin)[5].

SynthesisWorkflow A 2-Hydroxy-3-methoxybenzaldehyde (Starting Material) C Wittig Olefination (THF, 0 °C to rt, 18h) A->C B MePPh3Br + t-BuOK (Wittig Reagents) B->C D Betaine Intermediate (Self-Validating Color Change) C->D Nucleophilic Attack E Silica Gel Chromatography (Purification) D->E Quench & Extract F 2-Methoxy-6-vinylphenol (Yellowish Solid) E->F >80% Yield

Figure 1: Synthetic workflow for 2-methoxy-6-vinylphenol via Wittig olefination.

Protocol 1: Regioselective Wittig Olefination
  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (MePPh3Br, 7.6 mmol) in anhydrous THF[5].

  • Ylide Generation (Causality): Add potassium tert-butoxide (t-BuOK, 7.7 mmol) portion-wise at 0 °C[5]. Why t-BuOK? The bulky, strong base irreversibly deprotonates the phosphonium salt to form the reactive phosphorus ylide without acting as a competing nucleophile.

  • Coupling: Slowly add a solution of 2-hydroxy-3-methoxybenzaldehyde (3.3 mmol) in THF[5].

  • Self-Validation Mechanism: The reaction's progress is visually self-validated. The ylide solution exhibits a deep yellow/orange color. As the aldehyde is consumed and the unstable betaine intermediate collapses into the alkene and triphenylphosphine oxide, the intense color gradually shifts. Concurrent Thin-Layer Chromatography (TLC) confirms the disappearance of the UV-active aldehyde precursor.

  • Purification: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel flash chromatography to yield a yellowish solid (approx. 81% yield)[5].

Structural Elucidation via NMR Spectroscopy

Because HRMS cannot distinguish between 2-methoxy-6-vinylphenol and 2-methoxy-4-vinylphenol, NMR is the definitive tool for regiochemical assignment. The chemical shifts and coupling constants (J) provide a direct map of the molecule's connectivity.

Causality of Coupling Constants: The vinyl group (-CH=CH2) exhibits a classic AMX spin system. The proton geminal to the aromatic ring couples with the two terminal alkene protons. According to the Karplus equation, the trans-coupling constant (J ≈ 17.8 Hz) is significantly larger than the cis-coupling constant (J ≈ 11.2 Hz) due to the ~180° dihedral angle[5]. This specific splitting pattern self-validates the presence of an intact, unhindered vinyl group.

Table 2: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 101 MHz, CDCl3) [5]

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Structural Assignment
¹H 3.89Singlet (s), 3HMethoxy protons (-OCH3)
¹H 5.33Doublet of doublets (dd), 1H, J = 11.2, 1.5Terminal vinyl proton (cis to Ar)
¹H 5.83Doublet of doublets (dd), 1H, J = 17.8, 1.5Terminal vinyl proton (trans to Ar)
¹H 7.00–7.11Multiplet (m), 2HInternal vinyl proton (-CH=) & Ar-H
¹H 6.76–6.86Multiplet (m), 2HAromatic protons
¹³C ~56.2Singlet (s)Methoxy carbon (-OCH3)
¹³C 114.9Singlet (s)Terminal vinyl carbon (=CH2)
¹³C 131.3Singlet (s)Internal vinyl carbon (-CH=)
¹³C 111.2, 116.2, 121.6Singlet (s)Aromatic CH carbons
¹³C 126.2, 126.5, 149.6Singlet (s)Quaternary aromatic carbons (C-O, C-C)

HRMS and MS/MS Experimental Protocol

To validate the elemental composition and probe the gas-phase reactivity of the molecule, we execute a targeted LC-HRMS/MS workflow.

AnalyticalWorkflow A 2-Methoxy-6-vinylphenol Sample (1 µg/mL in MeOH/H2O) B ESI-QTOF HRMS (Positive Ion Mode) A->B B1 Precursor Ion Isolation [M+H]+ m/z 151.0754 B->B1 C Internal Lock-Mass Calibration (Self-Validating Step) C->B Continuous Infusion B2 Collision-Induced Dissociation (CE: 15-25 eV) B1->B2 C1 Loss of •CH3 (-15 Da) m/z 136.05 B2->C1 C2 Loss of CO (-28 Da) m/z 108.05 C1->C2 D Validated Exact Mass & Fragmentation C2->D Confirms ortho-methoxyphenol motif

Figure 2: Orthogonal HRMS/MS analytical workflow for exact mass and structural validation.

Protocol 2: Exact Mass and Fragmentation Analysis
  • Sample Preparation: Dissolve the purified solid in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using MeOH/H2O (50:50, v/v) supplemented with 0.1% formic acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency in ESI+ mode.

  • Self-Validating Calibration: Infuse a standard lock-mass calibrant (e.g., Agilent API-TOF Reference Mass Solution) continuously via a secondary sprayer. Validation Mechanism: The acquisition software actively monitors the known calibrant masses. If the lock-mass deviates by >2 ppm due to thermal or electronic drift in the flight tube, the scan is automatically flagged or recalibrated in real-time, ensuring absolute confidence in the 150.0681 Da measurement.

  • Acquisition & Fragmentation: Isolate the [M+H]⁺ precursor ion at m/z 151.0754. Apply a Collision Energy (CE) of 15–25 eV using N2 as the collision gas.

  • Mechanistic Interpretation: The presence of the methoxy group ortho to the phenolic hydroxyl facilitates a highly specific fragmentation cascade. The molecule first expels a methyl radical (•CH3, -15 Da) to form a stable distonic radical cation, followed by the rapid expulsion of carbon monoxide (CO, -28 Da). Observing this specific m/z 151 → 136 → 108 transition is a hallmark of ortho-methoxyphenols and confirms the local chemical environment of the aromatic ring.

References

  • Pustenko, A., Balašova, A., Nocentini, A., Supuran, C. T., & Žalubovskis, R. (2024). 3H-1,2-Benzoxaphosphepine 2-oxides as selective inhibitors of carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.[URL: https://www.researchgate.net/publication/386401614_3H-12-Benzoxaphosphepine_2-oxides_as_selective_inhibitors_of_carbonic_anhydrase_IX_and_XII]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 332, 4-Vinylguaiacol (Isomeric Reference for Exact Mass). PubChem.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/332]
  • Wang, et al. (2023). Bismuth(III)-Catalyzed 1,8-Addition/Cyclization/Rearrangement of Propargylic para-Quinone Methides with 2-Vinylphenol: Synthesis of Indeno[2,1-c]chromenes. Organic Letters, American Chemical Society.[URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c00295]

Sources

Exploratory

natural sources of 2-ethenyl-6-methoxyphenol in plant wood extracts

An In-Depth Technical Guide to Guaiacyl-Type Phenols in Wood: Occurrence, Analysis, and Biosynthetic Origins of 2-Ethenyl-6-Methoxyphenol and Related Compounds Executive Summary This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Guaiacyl-Type Phenols in Wood: Occurrence, Analysis, and Biosynthetic Origins of 2-Ethenyl-6-Methoxyphenol and Related Compounds

Executive Summary

This technical guide provides a comprehensive overview of the natural sources, biosynthetic origins, and analytical methodologies for 2-ethenyl-6-methoxyphenol and related guaiacyl-type compounds derived from plant wood. A critical finding for researchers is that 2-ethenyl-6-methoxyphenol and its more commonly studied isomer, 4-ethenyl-2-methoxyphenol (4-vinylguaiacol), are not typically found as free molecules in native wood extracts obtained through simple solvent extraction. Instead, they are primarily generated as thermal degradation products from the pyrolysis of lignin, a major structural polymer in wood.

This guide delves into the chemistry of lignin, explaining how its composition, particularly the abundance of guaiacyl (G) units in softwood, dictates the profile of phenolic compounds released during thermal processing. We provide detailed, field-proven protocols for the analysis of these compounds using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), the gold-standard technique in this field. Furthermore, we explore the biosynthetic origins of the lignin precursors via the phenylpropanoid pathway and discuss the broader significance of these compounds as flavoring agents, biomarkers, and potential starting materials for drug development.

Part 1: Introduction to 2-Ethenyl-6-Methoxyphenol and its Isomers

2-Ethenyl-6-methoxyphenol belongs to the guaiacol family of organic compounds, which are characterized by a phenol ring with a methoxy group at the ortho position to the hydroxyl group. The compound specified, 2-ethenyl-6-methoxyphenol, has an ethenyl (vinyl) group positioned at the 2-position.

It is crucial to distinguish this compound from its more widely documented isomer, 4-ethenyl-2-methoxyphenol, commonly known as 4-vinylguaiacol or p-vinylguaiacol.[1][2][3] While both are guaiacol derivatives, the vast majority of scientific literature on vinyl-substituted guaiacols in wood products refers to the 4-vinyl isomer. This is because its precursor, ferulic acid, is readily decarboxylated to form 4-vinylguaiacol.[2]

The central thesis of this guide is that the presence of these compounds in "wood extracts" is almost exclusively the result of high-temperature processing. Lignin, a complex, high-molecular-weight polymer, traps these phenolic structures.[4] It is only through processes like pyrolysis (the thermal decomposition of organic material at elevated temperatures in the absence of oxygen) that the polymer breaks down, releasing volatile and semi-volatile phenolic compounds, including vinylguaiacols.[5] Therefore, a researcher seeking these compounds must analyze the products of wood pyrolysis (e.g., bio-oil, wood smoke, creosote) rather than simple wood solvent extracts.[6][7]

Part 2: The Lignin Origin of Guaiacyl Phenols

Lignin is the complex aromatic polymer that imparts rigidity to plant cell walls.[8] Its structure is primarily composed of three phenylpropane monomers, also known as monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[9] These monomers give rise to hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin polymer.[9]

The relative proportion of these units varies significantly between plant types:

  • Softwoods (Gymnosperms): Lignin is composed almost entirely of G-units, derived from coniferyl alcohol, with minor H-units.[9][10]

  • Hardwoods (Angiosperms): Lignin is a mix of G and S units.[9]

  • Grasses (Herbaceous Plants): Lignin contains all three types: H, G, and S.[9]

This structural difference is fundamental. Since guaiacol derivatives are, by definition, derived from the guaiacyl unit, softwoods are the most significant source of these compounds upon pyrolysis .[11][9] The pyrolysis of G-lignin from softwoods like pine yields a higher proportion of guaiacol and its derivatives, such as 4-methylguaiacol and 4-vinylguaiacol.[10]

Biosynthesis of Monolignol Precursors

The monolignols that form lignin are synthesized in the plant via the phenylpropanoid pathway.[12][13] This metabolic route converts the amino acid L-phenylalanine into a variety of phenolic compounds. The formation of coniferyl alcohol, the precursor to the G-unit of lignin, is a key branch of this pathway. The introduction of the characteristic methoxy group is catalyzed by methyltransferase enzymes.[12][14]

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Caf Caffeic Acid CouCoA->Caf C3H Fer Ferulic Acid Caf->Fer COMT (Methylation) FerCoA Feruloyl-CoA Fer->FerCoA 4CL ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol (G-Lignin Precursor) ConAld->ConAlc CAD Lignin Guaiacyl Lignin ConAlc->Lignin Polymerization

Caption: Biosynthesis of Coniferyl Alcohol via the Phenylpropanoid Pathway.

Part 3: Generation and Occurrence in Wood-Derived Products

As established, 2-ethenyl-6-methoxyphenol and its isomers are products of lignin fragmentation. Pyrolysis provides the necessary thermal energy to break the ether and carbon-carbon bonds within the complex lignin polymer, releasing smaller, volatile phenolic molecules.[4][5]

The primary materials where these compounds are found include:

  • Wood Smoke: Guaiacol is the molecule most responsible for the characteristic smell of wood smoke.[6] Phenolic compounds generated during the thermal degradation of wood are key contributors to the organoleptic properties of liquid smoke preparations used in the food industry.[15]

  • Bio-oil: This liquid product of fast pyrolysis is rich in lignin-derived phenolic compounds, including guaiacols and syringols.[4][8] The composition of bio-oil is directly related to the type of biomass feedstock (e.g., softwood vs. hardwood).[9]

  • Wood Creosote and Tar: Guaiacol is traditionally derived from wood creosote and can be obtained by the fractional distillation of wood tar.[11][7]

Compound GroupPredominant Lignin SourceTypical Wood SourceKey Pyrolysis ProductsReference
Guaiacols Guaiacyl (G) LigninSoftwoods (e.g., Pine, Spruce)Guaiacol, 4-Methylguaiacol, 4-Vinylguaiacol, Vanillin[11][9][10]
Syringols Syringyl (S) LigninHardwoods (e.g., Oak, Birch)Syringol, 4-Methylsyringol, Syringaldehyde[4][9][10]
Phenols p-Hydroxyphenyl (H) LigninGrasses, Compression WoodPhenol, p-Cresol[9]
Table 1: Lignin Type and Corresponding Phenolic Pyrolysis Products.

Part 4: Analytical Methodologies for Detection and Quantification

For researchers aiming to identify and quantify 2-ethenyl-6-methoxyphenol or related compounds from wood, the choice of analytical technique must align with their pyrolytic origin.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Wood Sample (Solid) PyGCMS Pyrolysis-GC-MS Sample->PyGCMS Liquid Bio-oil / Liquid Smoke (Liquid) Ext Solvent Extraction (e.g., Dichloromethane) Liquid->Ext Data Data Acquisition PyGCMS->Data GCMS GC-MS Analysis Ext->GCMS GCMS->Data Lib Library Matching & Compound ID Data->Lib Quant Quantification Lib->Quant

Caption: General Analytical Workflow for Phenols from Wood Pyrolysis.

Protocol 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Solid Wood Samples

This is the most direct and powerful method for analyzing the molecular composition of lignin without prior chemical extraction.[5]

Objective: To identify the phenolic compounds generated from the in-situ thermal decomposition of a solid wood sample.

Methodology:

  • Sample Preparation:

    • Mill the dry wood sample to a fine powder (e.g., 40-60 mesh) to ensure homogeneity.

    • Accurately weigh approximately 10-50 µg of the wood powder into a pyrolysis sample cup.[5]

  • Instrumentation (Pyrolyzer coupled to GC-MS):

    • Pyrolyzer: Set the pyrolysis temperature to a range suitable for lignin degradation, typically between 500-650°C.

    • GC Inlet: Use a split/splitless injector, typically operated at a high temperature (e.g., 280-300°C) to prevent condensation of analytes.

    • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-polydimethylsiloxane) is suitable for separating phenolic compounds.

    • GC Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 280-300°C.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-550 to cover the expected fragments and molecular ions.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram by comparing their mass spectra against a reference library (e.g., NIST, Wiley).

    • Confirm identifications by comparing retention times with those of authentic standards if available.

    • Relative quantification can be performed by comparing the peak areas of different compounds.

Protocol 2: Solvent Extraction and GC-MS Analysis for Liquid Wood Derivatives

This method is suitable for analyzing bio-oils, liquid smoke, or other pyrolytic liquids.[15]

Objective: To extract and identify phenolic compounds from a liquid matrix.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the liquid sample (e.g., 1 mL), add an equal or double volume of an appropriate organic solvent like dichloromethane.[15]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the aqueous and organic layers.

    • Carefully collect the organic (bottom, if using dichloromethane) layer. Repeat the extraction on the aqueous layer to improve recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

  • Concentration:

    • Gently evaporate the solvent under a stream of nitrogen to concentrate the sample to a final volume of approximately 100-200 µL.

  • Instrumentation (GC-MS):

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Use the same GC column, oven program, and MS parameters as described in Protocol 1.

  • Data Analysis:

    • Perform compound identification and quantification as described in Protocol 1.

Part 5: Relevance for Drug Development and Research

While not present in native extracts, the guaiacol-type compounds generated from wood pyrolysis are of significant interest to researchers and drug development professionals for several reasons:

  • Bioactivity: Phenolic compounds are well-known for their antioxidant and antibacterial properties, which are leveraged in liquid smoke preparations for food preservation.[15] Guaiacol itself has a history of use as an expectorant, antiseptic, and local anesthetic.[11][6] Its derivative, guaifenesin, is a widely used FDA-approved expectorant.[6]

  • Platform Chemicals: Lignin is the most abundant source of renewable aromatic chemicals on the planet. There is immense interest in depolymerizing lignin to produce valuable platform chemicals like phenols, guaiacols, and vanillin, which can serve as precursors for polymers, resins, and pharmaceuticals.[7][8]

  • Biomarkers: Methoxyphenols are recognized as potential biomarkers for exposure to biomass smoke, which has significant health implications. Urinary analysis of these compounds can help quantify exposure levels from sources like woodsmoke inhalation.

Part 6: Conclusion and Future Directions

Future research could focus on developing more selective catalytic pyrolysis methods to maximize the yield of specific high-value phenolic compounds from lignin. Additionally, highly sensitive analytical techniques could be employed to investigate whether trace amounts of these molecules might be liberated from lignin under milder, non-pyrolytic degradation conditions, potentially revealing new aspects of lignin chemistry and plant metabolism.

Part 7: References

  • Guaiacol - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Tamburini, D., et al. (2020). Analytical Pyrolysis and Mass Spectrometry to Characterise Lignin in Archaeological Wood. Molecules. Available at: [Link]

  • Lou, R., et al. (2010). The pyrolytic degradation of wood-derived lignin from pulping process. Bioresource Technology. Available at: [Link]

  • Simon, R., et al. (2013). Chemical characterization of commercial liquid smoke products. Food Chemistry. Available at: [Link]

  • Kovalcik, A., et al. (2017). LIGNIN, POTENTIAL PRODUCTS AND THEIR MARKET VALUE. Wood Research. Available at: [Link]

  • Première Peau. (n.d.). What Is Guaiacol?. Retrieved March 27, 2026, from [Link]

  • Grokipedia. (n.d.). Guaiacol. Retrieved March 27, 2026, from [Link]

  • Helms, T. (n.d.). Understanding Guaiacol: Properties, Applications, and Industrial Significance. LinkedIn. Available at: [Link]

  • Lange, J. P., et al. (2022). Pyrolytic lignin: a promising biorefinery feedstock for the production of fuels and valuable chemicals. Energy & Environmental Science. Available at: [Link]

  • Obst, J. R. (1985). Analytical Pyrolysis of Hardwood and Softwood Lignins and Its use in Lignin-Type Determination of Hardwood Vessel Elements. Journal of Wood Chemistry and Technology. Available at: [Link]

  • Michałowicz, J. (2008). The Natural and Anthropogenic Processes Responsible for the Presence of Methoxyphenols in Ecosystems and Human Surrounding. Słupskie Prace Biologiczne. Available at: [Link]

  • FooDB. (2011). Showing Compound 2-Hexaprenyl-6-methoxyphenol (FDB024097). Retrieved March 27, 2026, from [Link]

  • UNEP. (n.d.). III Analytical Methods. Retrieved March 27, 2026, from [Link]

  • Kopytina, T. V., et al. (2023). Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Grokipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved March 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Retrieved March 27, 2026, from [Link]

  • 2-Methoxy-4-vinylphenol - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • NIST. (n.d.). 2-Methoxy-4-vinylphenol. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

  • Yüce, M., et al. (2012). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E. Available at: [Link]

  • Paleologos, E. K., et al. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. Journal of Chromatography B. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved March 27, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol. Retrieved March 27, 2026, from [Link]

  • González-de-Peredo, A. V., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Antioxidants. Available at: [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]

  • Li, X., et al. (2015). Metabolic Engineering of 2-phenylethanol Pathway Producing Fragrance Chemical and Reducing Lignin in Arabidopsis. Biotechnology for Biofuels. Available at: [Link]

  • McHale, C. M., et al. (2020). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. Angewandte Chemie. Available at: [Link]

  • Martin, V. J., & O'Connor, S. E. (2024). Harnessing plant biosynthesis for the development of next-generation therapeutics. PLOS Biology. Available at: [Link]

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-ethenyl-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways of 2-ethenyl-6-methoxyphenol. While direct mass spectral data for this specific isomer is not widely available, this guide synthesizes data from structurally related compounds, including its isomer 2-methoxy-4-vinylphenol (4-vinylguaiacol), to construct a scientifically robust predictive model of its fragmentation behavior. This document serves as a valuable resource for the structural elucidation of novel phenolic compounds and for the development of analytical methods in drug discovery and quality control.

Introduction: The Significance of 2-ethenyl-6-methoxyphenol

2-ethenyl-6-methoxyphenol belongs to the vast family of phenolic compounds, which are of significant interest in medicinal chemistry, natural product research, and materials science. The precise substitution pattern on the aromatic ring profoundly influences the molecule's chemical and biological properties. Mass spectrometry is an indispensable tool for the structural characterization of such compounds, providing a molecular fingerprint through its distinct fragmentation patterns. Understanding these fragmentation pathways is crucial for the unambiguous identification of isomers and for the structural elucidation of unknown analytes.

Proposed Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Due to the limited availability of the mass spectrum for 2-ethenyl-6-methoxyphenol, the following fragmentation pathways are proposed based on the well-documented fragmentation of its isomer, 2-methoxy-4-vinylphenol, and other related methoxyphenolic compounds.[1][2][3] The molecular weight of 2-ethenyl-6-methoxyphenol (C₉H₁₀O₂) is 150.17 g/mol .[3]

Upon electron ionization at a standard 70 eV, the 2-ethenyl-6-methoxyphenol molecule is expected to form a molecular ion ([M]⁺˙) at m/z 150. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses, primarily influenced by the methoxy and vinyl functional groups.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is anticipated to proceed through several key pathways:

  • Loss of a Methyl Radical (•CH₃): This is a very common fragmentation pathway for methoxylated aromatic compounds.[1] The loss of a methyl radical from the methoxy group would result in the formation of a highly stable phenoxonium-type cation at m/z 135 . This ion is likely to be a prominent peak in the spectrum.

  • Loss of Formaldehyde (CH₂O): The ortho positioning of the vinyl and methoxy groups can facilitate a rearrangement reaction, leading to the elimination of a neutral formaldehyde molecule. This would result in an ion at m/z 120 .

  • Loss of a Hydrogen Radical (•H): The loss of a hydrogen atom, likely from the vinyl group, would lead to the formation of an ion at m/z 149 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller, characteristic ions:

  • From the m/z 135 ion: The loss of a carbon monoxide (CO) molecule is a characteristic fragmentation of phenolic compounds, leading to the formation of a stable cyclopentadienyl cation.[4] This would result in an ion at m/z 107 .

  • From the m/z 120 ion: This ion could potentially lose a hydrogen radical to form an ion at m/z 119 , or undergo further rearrangement and fragmentation.

The following diagram illustrates the proposed primary fragmentation pathways:

fragmentation_pathway M [M]⁺˙ m/z 150 frag1 [M - •CH₃]⁺ m/z 135 M->frag1 - •CH₃ frag2 [M - CH₂O]⁺˙ m/z 120 M->frag2 - CH₂O frag3 [M - •H]⁺ m/z 149 M->frag3 - •H frag4 [M - •CH₃ - CO]⁺ m/z 107 frag1->frag4 - CO

Caption: Proposed primary EI fragmentation pathways of 2-ethenyl-6-methoxyphenol.

Comparative Fragmentation with 2-methoxy-4-vinylphenol

The mass spectrum of the isomeric 2-methoxy-4-vinylphenol (4-vinylguaiacol) provides a valuable reference for predicting the fragmentation of 2-ethenyl-6-methoxyphenol.[2][3] The NIST WebBook entry for 2-methoxy-4-vinylphenol shows a prominent molecular ion peak at m/z 150 and significant fragment ions at m/z 135, 107, and 77.[3]

m/z Proposed Ion Structure Relative Intensity in 2-methoxy-4-vinylphenol
150Molecular Ion ([M]⁺˙)High
135[M - •CH₃]⁺High
107[M - •CH₃ - CO]⁺Moderate
77[C₆H₅]⁺Moderate

The presence of these key fragments in the spectrum of 2-methoxy-4-vinylphenol strongly supports the proposed fragmentation pathways for its ortho-substituted isomer. The relative intensities of the fragment ions for 2-ethenyl-6-methoxyphenol may differ due to the proximity of the vinyl and methoxy groups, potentially favoring pathways involving their interaction.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of 2-ethenyl-6-methoxyphenol, a standard gas chromatography-mass spectrometry (GC-MS) method with electron ionization is recommended.

Sample Preparation
  • Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to avoid detector saturation.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of phenolic compounds.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

The following diagram outlines the experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent dilute Dilute Sample dissolve->dilute injection Inject into GC dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (Quadrupole) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum fragmentation Analyze Fragmentation Pattern spectrum->fragmentation

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

References

  • ResearchGate. Mass spectrum of 2-Methoxy-4-vinylphenol with Retention Time (RT)= 7.974. Available from: [Link]

  • NIST WebBook. 2-Methoxy-4-vinylphenol. Available from: [Link]

  • PubChem. 4-Vinylphenol. Available from: [Link]

  • ResearchGate. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available from: [Link]

  • SpectraBase. 2-Methoxy-4-vinyl-phenol. Available from: [Link]

  • PubMed. The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Available from: [Link]

  • PMC. (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Available from: [Link]

  • The Good Scents Company. 4-vinyl phenol. Available from: [Link]

  • SciSpace. Synthesis, Characterization and Crystal Structure of 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 2-methoxypropane. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of phenol. Available from: [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts for 2-ethenyl-6-methoxyphenol

Comprehensive NMR Characterization of 2-Ethenyl-6-Methoxyphenol: A Technical Guide to ¹H and ¹³C Spectral Analysis Introduction & Structural Overview 2-Ethenyl-6-methoxyphenol (commonly referred to as 2-methoxy-6-vinylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization of 2-Ethenyl-6-Methoxyphenol: A Technical Guide to ¹H and ¹³C Spectral Analysis

Introduction & Structural Overview

2-Ethenyl-6-methoxyphenol (commonly referred to as 2-methoxy-6-vinylphenol) is a highly versatile building block in modern organic synthesis. It serves as a critical intermediate in the development of complex heterocycles, most notably in the synthesis of 3H-1,2-benzoxaphosphepine 2-oxides, which act as highly selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII[1]. In drug development pipelines, the structural integrity of this intermediate is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying its molecular framework, regiochemistry, and purity.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for 2-ethenyl-6-methoxyphenol, detailing the electronic causality behind the spectral data and establishing a self-validating protocol for researchers.

Section 1: Step-by-Step NMR Acquisition Protocol

To ensure high-fidelity data and reproducible chemical shifts, the sample preparation and acquisition parameters must be strictly controlled. The following methodology outlines the standard operating procedure for characterizing this molecule[1].

1. Sample Preparation: Weigh 15–20 mg of synthesized 2-ethenyl-6-methoxyphenol. 2. Solvation: Dissolve the analyte in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it is non-polar, aprotic, and lacks exchangeable protons. This prevents the rapid chemical exchange of the phenolic -OH group with the solvent, allowing the hydroxyl proton to be observed in the spectrum. 3. Transfer: Transfer the homogenous solution into a standard 5 mm borosilicate glass NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field inhomogeneities. 4. Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies to maximize radiofrequency power transfer. 5. Shimming: Perform gradient shimming on the ²H lock signal of the CDCl₃ to achieve a highly homogeneous magnetic field, ensuring sharp, well-resolved multiplets. 6. ¹H Acquisition: Execute a standard 1D ¹H pulse sequence. Set the number of scans (ns) to 16 and the relaxation delay (D1) to 1.5 seconds. Causality: Because ¹H has a high natural abundance (~99.98%) and a high gyromagnetic ratio, 16 scans are sufficient to achieve an excellent signal-to-noise ratio (SNR). 7. ¹³C Acquisition: Switch to the 101 MHz ¹³C frequency. Execute a 1D ¹³C pulse sequence with proton decoupling. Set the number of scans to 512. Causality: ¹³C is naturally dilute (~1.1%). Signal averaging over 512 scans overcomes the noise floor. WALTZ-16 composite pulse decoupling is applied to irradiate the ¹H frequencies, collapsing the ¹H-¹³C multiplets into sharp singlets and boosting the ¹³C SNR via the Nuclear Overhauser Effect (NOE). 8. Processing: Apply a Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Calibrate the chemical shift scale by setting the internal TMS singlet to exactly 0.00 ppm.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3) B 1H NMR Acquisition (400 MHz, ns=16) A->B C 13C NMR Acquisition (101 MHz, ns=512) A->C D Fourier Transform & Phase Correction B->D C->D E Peak Picking & Integration D->E F Multiplet Analysis (J-coupling extraction) E->F

Step-by-step workflow for the NMR acquisition and processing of 2-ethenyl-6-methoxyphenol.

Section 2: Self-Validating Systems in Spectral Analysis

In pharmaceutical synthesis, a single misassigned peak can derail an entire pipeline. The protocol described here operates as a self-validating system :

  • Integration Sanity Check: The sum of the integrations in the ¹H NMR must equal exactly 10 protons. The sharp 3H singlet of the methoxy group at 3.89 ppm serves as the perfect internal anchor to calibrate the integration scale.

  • Coupling Constant Parity: The coupling constants (J-values) of the vinyl group provide an internal mathematical check. The terminal H-β protons appear as doublets of doublets (dd) at 5.33 ppm and 5.83 ppm. According to the Karplus equation, the larger dihedral angle (180°) of the trans protons inherently results in a larger scalar coupling (17.8 Hz) than the cis protons (0° dihedral, 11.2 Hz). If the complex multiplet at 7.00–7.11 ppm (which contains the internal H-α proton) does not mathematically reflect these exact 17.8 Hz and 11.2 Hz spacings, the structural assignment is invalid. This parity ensures the spin system is correctly identified without requiring 2D COSY NMR.

Coupling_Network H_alpha H-α (7.00-7.11 ppm) H_beta_cis H-β (cis) (5.33 ppm) H_alpha->H_beta_cis ³J = 11.2 Hz H_beta_trans H-β (trans) (5.83 ppm) H_alpha->H_beta_trans ³J = 17.8 Hz H_beta_cis->H_beta_trans ²J = 1.5 Hz

Spin-spin coupling network of the vinyl protons in 2-ethenyl-6-methoxyphenol.

Section 3: ¹H NMR Chemical Shifts and Causality

The ¹H NMR spectrum of 2-ethenyl-6-methoxyphenol (C₉H₁₀O₂) exhibits 10 distinct protons[1]. The chemical shifts are heavily dictated by the electronic environment, specifically the inductive (-I) and resonance (+R) effects of the substituents.

  • Methoxy Group: The highly electronegative oxygen inductively deshields the methyl protons, pushing them downfield to 3.89 ppm.

  • Aromatic Region: The electron-donating nature of the -OH and -OCH₃ groups via resonance (+R effect) increases electron density within the aromatic ring. This shields the aromatic protons, keeping them relatively upfield in the 6.76–7.11 ppm range compared to an unsubstituted benzene ring (7.36 ppm).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentStructural Causality
3.89 s-3H-OCH₃Deshielded by the strong inductive effect (-I) of the adjacent oxygen atom.
5.33 dd11.2, 1.51HH-β (cis)Terminal vinyl proton cis to the aromatic ring. Shielded relative to the trans proton.
5.83 dd17.8, 1.51HH-β (trans)Terminal vinyl proton trans to the aromatic ring.
5.93–5.94 m (br s)-1H-OHPhenolic hydroxyl. Broadened by chemical exchange and intermolecular hydrogen bonding.
6.76–6.80 m-1HAr-HAromatic proton. Shielded by the resonance (+R) effect of the oxygen substituents.
6.81–6.86 m-1HAr-HAromatic proton.
7.00–7.11 m(17.8, 11.2)*2HAr-H & H-αOverlapping signals of the remaining aromatic proton and the internal vinyl proton (H-α).

*Coupling constants for H-α are mathematically embedded within the multiplet.

Section 4: ¹³C NMR Chemical Shifts and Electronic Environment

The ¹³C NMR spectrum (101 MHz, CDCl₃) yields 9 distinct carbon signals, confirming the lack of symmetry in the molecule[1].

  • Oxygen-Bound Carbons: C1 (-OH) and C6 (-OCH₃) are heavily deshielded by the direct attachment of electronegative oxygen atoms, appearing downfield at 143.4 ppm and 146.8 ppm.

  • Aromatic Shielding: The resonance electron donation from the oxygen atoms selectively shields the ortho and para positions of the aromatic ring. This explains the highly shielded aromatic carbon signal observed at 109.7 ppm.

Table 2: ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignmentElectronic Causality
56.2 CH₃-OCH₃Typical methoxy carbon, shifted downfield by the electronegative oxygen.
109.7 CHAr-C (ortho to OMe)Highly shielded by the strong +R resonance effect of the methoxy group.
114.9 CH₂Vinyl =CH₂Terminal alkene carbon.
118.9 CHAr-CShielded aromatic carbon.
119.5 CHAr-CShielded aromatic carbon.
124.1 CqAr-C (ipso to Vinyl)Quaternary carbon attached to the vinyl group.
131.2 CHVinyl -CH=Internal alkene carbon, conjugated with the aromatic π-system.
143.4 CqAr-C (-OH)Deshielded by the direct attachment of the hydroxyl oxygen.
146.8 CqAr-C (-OMe)Deshielded by the direct attachment of the methoxy oxygen.

References

  • Balašova, A., Pustenko, A., Nocentini, A., Supuran, C. T., & Žalubovskis, R. (2024). "3H-1,2-Benzoxaphosphepine 2-oxides as selective inhibitors of carbonic anhydrase IX and XII." National Institutes of Health (NIH) / PMC.

Sources

Foundational

An In-depth Technical Guide on the Biosynthetic Pathway of 2-Methoxy-6-vinylphenol in Populus Species

Abstract This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-methoxy-6-vinylphenol, a phenolic compound found in Populus species. Drawing upon the established knowledge of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-methoxy-6-vinylphenol, a phenolic compound found in Populus species. Drawing upon the established knowledge of the general phenylpropanoid pathway and related vinylphenol biosynthesis, this document delineates a putative enzymatic route from primary metabolites to the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the biochemical transformations, key enzymatic players, and detailed experimental protocols for pathway elucidation and characterization. The content is structured to foster a deep understanding of the underlying biochemistry and to provide practical, field-proven methodologies for scientific investigation.

Introduction: The Significance of 2-Methoxy-6-vinylphenol in Populus

Populus species, commonly known as poplars, aspens, and cottonwoods, are fast-growing trees that produce a rich and diverse array of secondary metabolites.[1][2] These compounds, primarily derived from the phenylpropanoid pathway, play crucial roles in the plant's defense against herbivores and pathogens, protection from UV radiation, and structural support in the form of lignin.[3][4] Among this complex chemical arsenal is 2-methoxy-6-vinylphenol, a volatile phenolic compound. While the specific biological role and concentration of the 6-vinyl isomer in Populus are not as extensively studied as its 4-vinyl counterpart (4-vinylguaiacol), its structural features suggest potential involvement in plant-environment interactions and as a valuable bio-based chemical. The biosynthesis of such specialized metabolites is of significant interest for applications in flavor and fragrance, pharmaceuticals, and the development of novel biomaterials.

This guide will provide a detailed examination of the proposed biosynthetic pathway of 2-methoxy-6-vinylphenol in Populus, grounded in the broader context of phenylpropanoid metabolism.

The General Phenylpropanoid Pathway: The Foundation of Phenolic Diversity in Populus

The biosynthesis of 2-methoxy-6-vinylphenol originates from the general phenylpropanoid pathway, a central metabolic route in higher plants that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[5][6][7] This foundational pathway is characterized by a series of enzymatic reactions that are well-established in Populus.[8][9]

The initial steps of the pathway are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to form trans-cinnamic acid.[5]

  • Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[5]

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is then activated by coenzyme A (CoA) to form p-coumaroyl-CoA, a critical branch point in the pathway.[5]

From p-coumaroyl-CoA, the pathway diverges to produce a vast array of compounds, including flavonoids, lignans, and the precursors to lignin. The biosynthesis of 2-methoxy-6-vinylphenol is proposed to proceed through the lignin branch of the phenylpropanoid pathway.

Proposed Biosynthetic Pathway of 2-Methoxy-6-vinylphenol

While the complete biosynthetic pathway of 2-methoxy-6-vinylphenol in Populus has not been definitively elucidated, a putative pathway can be constructed based on the known biochemistry of the phenylpropanoid pathway and the biosynthesis of the related isomer, 2-methoxy-4-vinylphenol (4-vinylguaiacol).[5][10] The proposed pathway involves a series of hydroxylations, methylations, and a final decarboxylation step.

The key proposed steps are:

  • Hydroxylation to Caffeoyl-CoA: p-Coumaroyl-CoA is hydroxylated to yield caffeoyl-CoA.

  • Methylation to Feruloyl-CoA: Caffeoyl-CoA is then methylated by a Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA, a central intermediate in the biosynthesis of guaiacyl (G) lignin units.

  • A Putative Isomerization or Alternative Hydroxylation: This is a critical and currently uncharacterized step. To arrive at a 6-substituted vinylphenol, the substitution pattern of the phenyl ring must be altered from the 4-hydroxy-3-methoxy arrangement of ferulic acid. This could potentially occur through an unknown isomerization reaction or an alternative hydroxylation and methylation sequence earlier in the pathway acting on a different precursor. Further research is required to identify the enzymes and intermediates involved in this rearrangement.

  • Decarboxylation to 2-Methoxy-6-vinylphenol: The final proposed step is the decarboxylation of a putative 6-substituted hydroxycinnamic acid precursor by a phenolic acid decarboxylase (PAD)-like enzyme to form 2-methoxy-6-vinylphenol. While PAD enzymes have been characterized in microorganisms for the conversion of ferulic acid to 4-vinylguaiacol, the specific plant enzyme in Populus responsible for this type of reaction on a 6-substituted precursor is yet to be identified.[11][12][13]

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthetic Pathway of 2-Methoxy-6-vinylphenol cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_proposed Proposed Specific Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA HCT/C3'H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Putative 6-Substituted\nHydroxycinnamic Acid Precursor Putative 6-Substituted Hydroxycinnamic Acid Precursor Feruloyl-CoA->Putative 6-Substituted\nHydroxycinnamic Acid Precursor Isomerase / Alternative Hydroxylation? (Uncharacterized) 2-Methoxy-6-vinylphenol 2-Methoxy-6-vinylphenol Putative 6-Substituted\nHydroxycinnamic Acid Precursor->2-Methoxy-6-vinylphenol Phenolic Acid Decarboxylase-like? (Uncharacterized)

Caption: Proposed biosynthetic pathway of 2-methoxy-6-vinylphenol in Populus.

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and identify the unknown enzymes, a combination of metabolomic, enzymatic, and molecular biology techniques is required.

Metabolite Extraction and Quantification from Populus Tissues

This protocol outlines a robust method for the extraction and quantification of phenolic compounds, including vinylphenols, from Populus leaf or bark tissue.

Methodology:

  • Tissue Homogenization:

    • Flash-freeze fresh Populus tissue (e.g., 100 mg) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of 80% (v/v) methanol containing an internal standard (e.g., 10 µg/mL of a commercially available, structurally similar compound not expected to be present in the sample).

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a sonication bath.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for HPLC Analysis:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC-DAD/MS Analysis:

    • Inject the filtered extract onto a C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Employ a gradient elution program with two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A typical gradient could be: 5% B to 95% B over 40 minutes.

    • Monitor the elution profile using a Diode Array Detector (DAD) at wavelengths relevant for phenolic compounds (e.g., 280 nm and 320 nm) and a mass spectrometer (MS) for mass identification.[14][15][16]

    • Quantification can be achieved by comparing the peak area of the analyte to a standard curve of an authentic 2-methoxy-6-vinylphenol standard.

Metabolite Analysis Workflow A Populus Tissue (Leaf, Bark) B Cryogenic Grinding A->B C Methanol Extraction (with Internal Standard) B->C D Centrifugation C->D E Supernatant Filtration D->E F HPLC-DAD/MS Analysis E->F G Metabolite Identification & Quantification F->G

Caption: Workflow for the extraction and analysis of phenolic metabolites from Populus.

Enzyme Assays for Key Biosynthetic Steps

To identify and characterize the enzymes involved, in vitro assays using protein extracts from Populus tissues or heterologously expressed candidate enzymes are necessary.

4.2.1. O-Methyltransferase (OMT) Assay

This assay is designed to test the ability of a candidate OMT to methylate a putative precursor of 2-methoxy-6-vinylphenol.

Methodology:

  • Enzyme Preparation:

    • Prepare a crude protein extract from Populus tissues known to produce the target compound or use a purified recombinant candidate OMT.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 1 mM Dithiothreitol (DTT)

      • 100 µM of the putative substrate (e.g., a hydroxylated vinylphenol precursor)

      • 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

      • The enzyme preparation

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic (ethyl acetate) phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried extract in methanol and analyze by HPLC-DAD/MS to identify the methylated product.

4.2.2. Phenolic Acid Decarboxylase (PAD) Assay

This assay aims to detect the decarboxylation of a putative hydroxycinnamic acid precursor to form a vinylphenol.

Methodology:

  • Enzyme Preparation:

    • Prepare a protein extract from Populus tissues or use a purified recombinant candidate PAD-like enzyme.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine:

      • 100 mM Citrate-phosphate buffer (pH 6.0)

      • 1 mM of the putative hydroxycinnamic acid substrate

      • The enzyme preparation

    • The final reaction volume is typically 100-200 µL.

  • Incubation:

    • Incubate at 37°C for 2-4 hours.

  • Product Extraction and Analysis:

    • Extract the product with ethyl acetate as described for the OMT assay.

    • Analyze the extract by HPLC-DAD/MS to detect the formation of the corresponding vinylphenol.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the intermediates and final product of the 2-methoxy-6-vinylphenol biosynthetic pathway in Populus. However, data from related phenylpropanoid pathways can provide a useful reference point for expected concentration ranges.

Compound Class Typical Concentration Range in Populus Leaves (µg/g dry weight) Reference
Phenylalanine50 - 500[2][17]
Cinnamic Acid Derivatives10 - 200[2][17]
p-Coumaric Acid Derivatives100 - 1000[2][17]
Ferulic Acid Derivatives50 - 500[2][17]
Salicylates1000 - 50000[2][18]
Flavonoids1000 - 50000[2][17]

Note: These values are approximate and can vary significantly depending on the Populus species, tissue type, developmental stage, and environmental conditions.

Conclusion and Future Directions

The biosynthesis of 2-methoxy-6-vinylphenol in Populus species is proposed to be a branch of the well-established phenylpropanoid pathway. While the initial steps leading to the key intermediate feruloyl-CoA are well-characterized, the subsequent steps involving a putative isomerization and decarboxylation remain to be elucidated. The experimental protocols detailed in this guide provide a framework for future research aimed at identifying the missing enzymes and intermediates of this pathway. A complete understanding of this biosynthetic route will not only contribute to our fundamental knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of Populus for the production of valuable bio-based chemicals.

References

  • Tsai, C. J., Harding, S. A., & El Kayal, W. (2006). Populus, the New Model System for Investigating Phenylpropanoid Complexity. Gigvvy Science.
  • Harding, S. A., Jarvie, E. K., Lindroth, R. L., & Tsai, C. J. (2009). Genome-wide analysis of the structural genes regulating defense phenylpropanoid metabolism in Populus. Plant Physiology.
  • Tsai, C. J., & Harding, S. A. (2006). Populus, the new model system for investigating phenylpropanoid complexity.
  • Davis, J. M., & Yu, X. H. (2013). Systems Biology of Lignin Biosynthesis in Populus trichocarpa: Heteromeric 4-Coumaric Acid:Coenzyme A Ligase Protein Complex Formation, Regulation, and Numerical Modeling. The Plant Cell.
  • Tsai, C. J., & Harding, S. A. (2006). List of phenylpropanoid pathway genes in Populus.
  • Shi, R., & Douglas, C. J. (2008).
  • English, S., Greenaway, W., & Whatley, F. R. (1991). Poplar leaf bud resin metabolomics: seasonal profiling of leaf bud chemistry in Populus trichocarpa provides insight into resin biosynthesis. Journal of Experimental Botany.
  • Benfeld, F. V., et al. (2023).
  • Harman-Ware, A. E., et al. (2019). Rapid screening of secondary aromatic metabolites in Populus trichocarpa leaves.
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  • Kim, D. H., et al. (2006). Regioselectivity of 7-O-methyltransferase of poplar to flavones. PubMed.
  • Benfeldt, F. V., et al. (2023).
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  • Shi, R., & Douglas, C. J. (2008).
  • Tsai, C. J., & Harding, S. A. (2006). Populus, the new model system for investigating phenylpropanoid complexity.
  • Lin, F. H., et al. (2013). Structural Basis of Enzymatic Activity for the Ferulic Acid Decarboxylase (FADase)
  • Koopman, F., et al. (2010).
  • Zhang, K., & Wang, J. P. (2021). Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. Frontiers in Plant Science.
  • Kunjapur, A. M., & Prather, K. L. J. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society.
  • Zhang, K., & Wang, J. P. (2021). Phylogenetic occurrence of the phenylpropanoid pathway and lignin biosynthesis in plants. OSTI.GOV.
  • FooDB. (2010). Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB.
  • Andric, I., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • de Abreu, F. A. P., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa.
  • Das, A. J., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science.
  • Takeda, Y., et al. (2015). 4-Vinylphenol biosynthesis from cellulose as the sole carbon source using phenolic acid decarboxylase- and tyrosine ammonia lyase-expressing Streptomyces lividans. PubMed.
  • BenchChem. (2025). The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. BenchChem.
  • Al-Asmari, A. K., et al. (2021). Structure of 2-Methoxy-4-vinylphenol present in the methanolic seeds extract of Lepidium sativum using GC-MS analysis.
  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Wikipedia.
  • NIST. (n.d.). 2-Methoxy-4-vinylphenol. NIST WebBook.
  • de Oliveira, A. M., et al. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). PubMed.
  • Intellectual Property Office. (2022). Production of 4-Vinylphenol for Bioplastics 2021-122. Intellectual Property Office.
  • Ogawa, S., et al. (2021). Bioproduction of 4-Vinylphenol and 4-Vinylguaiacol β-Primeverosides Using Transformed Bamboo Cells Expressing Bacterial Phenolic Acid Decarboxylase. PubMed.
  • Harris, F. W., & Wamser, C. C. (1987). Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene).
  • Li, J., et al. (2003). Synthesis of poly(4-vinyl phenol) and its self-assembly with diazoresin via H-bond.

Sources

Exploratory

physicochemical properties and solubility of 2-ethenyl-6-methoxyphenol

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-ethenyl-6-methoxyphenol Introduction: Characterizing a Novel Phenolic Compound In the landscape of drug discovery and materials science, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-ethenyl-6-methoxyphenol

Introduction: Characterizing a Novel Phenolic Compound

In the landscape of drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These properties govern a molecule's behavior from synthesis and formulation to its interaction with biological systems. This guide provides a comprehensive technical overview of 2-ethenyl-6-methoxyphenol, a substituted guaiacol derivative.

It is important to note that as of the writing of this guide, specific experimental data for 2-ethenyl-6-methoxyphenol is not extensively documented in publicly available literature. Consequently, this document serves a dual purpose: firstly, to present a predicted physicochemical profile based on established structure-property relationships and data from structurally analogous compounds; and secondly, to provide robust, field-proven experimental protocols for the empirical determination of these critical parameters. This approach ensures that researchers are equipped not only with a strong theoretical foundation but also with the practical methodologies required to validate these properties in a laboratory setting.

Our analysis will be grounded in the structure of 2-ethenyl-6-methoxyphenol, leveraging data from closely related molecules such as 2-ethyl-6-methoxyphenol and the parent compound, guaiacol (2-methoxyphenol), to inform our predictions.

Section 1: Molecular Structure and Predicted Physicochemical Properties

The behavior of 2-ethenyl-6-methoxyphenol is dictated by its molecular architecture: a phenol ring substituted with a methoxy group and an ethenyl (vinyl) group at positions 6 and 2, respectively. The interplay between the hydrogen-bonding, acidic hydroxyl group, the electron-donating methoxy group, and the nonpolar ethenyl group defines its chemical personality.

Core Molecular Attributes
PropertyPredicted Value / InformationSource / Method
Chemical Structure
IUPAC Name 2-ethenyl-6-methoxyphenol-
Molecular Formula C₉H₁₀O₂Calculated
Molecular Weight 150.17 g/mol Calculated
CAS Number Not assigned-
Predicted Physicochemical Descriptors

The following properties are estimated based on computational models and data from analogous compounds. These values provide a crucial starting point for experimental design.

ParameterPredicted ValueNotes and Rationale
pKa (Acid Dissociation Constant) 9.7 - 10.0The phenolic hydroxyl group is acidic. The pKa is expected to be similar to that of guaiacol (pKa ≈ 9.98).[1][2] The ortho-ethenyl group is weakly electron-withdrawing, which may slightly increase acidity (lower pKa) compared to an electron-donating alkyl group.
logP (Octanol-Water Partition Coefficient) ~2.3This value, estimated via models like XlogP3-AA, suggests moderate lipophilicity.[3] The ethenyl group increases lipophilicity compared to guaiacol (logP ≈ 1.32), indicating a greater preference for nonpolar environments.[1]
Boiling Point 220 - 240 °C (at 760 mmHg)Estimated based on the boiling point of guaiacol (204-206 °C) and the increased molecular weight from the ethenyl group.[1] The presence of the hydroxyl group allows for hydrogen bonding, leading to a relatively high boiling point.
Aqueous Solubility ~700 mg/LEstimated based on analogs.[3] Solubility is expected to be low due to the lipophilic nature (logP > 2) but is enhanced by the ability of the hydroxyl and methoxy groups to form hydrogen bonds with water. Solubility will be highly pH-dependent.

Section 2: Understanding and Predicting Solubility

Solubility is a critical parameter for any compound intended for pharmaceutical or biological application. For 2-ethenyl-6-methoxyphenol, solubility is a nuanced property governed by its acidic nature and lipophilicity.

Aqueous Solubility and the Influence of pH

As a weak acid, the aqueous solubility of 2-ethenyl-6-methoxyphenol is intrinsically linked to the pH of the medium.

  • Below its pKa (pH < ~9.7): The compound will exist predominantly in its neutral, protonated form. In this state, its solubility is at its lowest, referred to as the intrinsic solubility (S₀), and is dictated by the balance between the polar hydroxyl/methoxy groups and the nonpolar aromatic ring and ethenyl substituent.

  • At its pKa (pH = ~9.7): The compound will be 50% in its neutral form and 50% in its ionized (phenolate) form.

  • Above its pKa (pH > ~9.7): The compound will be predominantly in its ionized phenolate form. The negative charge on the phenolate ion allows for strong ion-dipole interactions with water, leading to a significant increase in aqueous solubility.

This relationship is fundamental for developing formulations, as buffering a solution to a pH above the pKa can dramatically enhance the compound's concentration in solution.

pH_pKa_Solubility cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_pH Predominantly Neutral Form (Low Aqueous Solubility) high_pH Predominantly Ionized Form (High Aqueous Solubility) low_pH->high_pH Increase pH

Caption: pH-dependent equilibrium of 2-ethenyl-6-methoxyphenol.

Solubility in Organic Solvents

Based on the principle of "like dissolves like" and its predicted logP value of ~2.3, 2-ethenyl-6-methoxyphenol is expected to exhibit good solubility in a range of common organic solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to form hydrogen bonds with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated due to favorable dipole-dipole interactions. DMSO is often a solvent of choice for preparing stock solutions for biological assays.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Limited to moderate solubility is expected. While the molecule has significant nonpolar character, the polar hydroxyl group will limit miscibility with highly nonpolar solvents.

Section 3: Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties of a compound like 2-ethenyl-6-methoxyphenol. These methods are designed to be self-validating and are staples in drug development and chemical research.[5][6]

Experimental_Workflow cluster_Solubility Solubility Determination cluster_Partitioning Lipophilicity & Acidity Thermo_Sol Thermodynamic Solubility (Shake-Flask) Kinetic_Sol Kinetic Solubility (Turbidimetry) LogP logP Determination (Shake-Flask or HPLC) pKa pKa Determination (Potentiometric Titration) Compound Pure Compound: 2-ethenyl-6-methoxyphenol Compound->Thermo_Sol Compound->Kinetic_Sol Compound->LogP Compound->pKa

Caption: General experimental workflow for characterization.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility, providing a measure of the true maximum concentration of a compound in a solvent.[7]

Principle: Excess solid compound is equilibrated with a solvent for a prolonged period to ensure saturation. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the compound's concentration.

Methodology:

  • Preparation: Add an excess amount of solid 2-ethenyl-6-methoxyphenol (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material throughout the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure all solid is removed, the supernatant should be filtered (using a low-binding filter, e.g., PVDF) or centrifuged at high speed (e.g., >10,000 g for 15 minutes).[8]

  • Quantification: Prepare a dilution series of the clarified supernatant. Determine the concentration of 2-ethenyl-6-methoxyphenol in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[8]

  • Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the tested conditions.

Protocol: Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-ethenyl-6-methoxyphenol in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure initial solubility.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH and a precision burette to add the titrant.

  • Titration (for an acidic phenol):

    • Begin titrating the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added. This will generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve.

    • The pKa is the pH at the half-equivalence point (i.e., the pH when half the volume of titrant needed to reach the equivalence point has been added).

Protocol: Determination of logP (RP-HPLC Method)

While the shake-flask method is traditional, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, high-throughput alternative that requires very little compound.[9]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its lipophilicity. The more lipophilic a compound is, the more strongly it will be retained, resulting in a longer retention time.

Methodology:

  • System Setup: Use a calibrated RP-HPLC system with a C18 column and a UV detector set to the λ_max of 2-ethenyl-6-methoxyphenol.

  • Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[9]

  • Calibration: Inject a series of standard compounds with known logP values that span the expected logP of the test compound. For each standard, determine the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Analysis of Test Compound: Inject a solution of 2-ethenyl-6-methoxyphenol and determine its retention factor (k) under the same isocratic conditions.

  • Calculation:

    • For each standard compound, calculate log k.

    • Create a calibration curve by plotting the known logP values of the standards against their calculated log k values.

    • Using the log k value determined for 2-ethenyl-6-methoxyphenol, interpolate its logP from the linear regression of the calibration curve.

Conclusion

While direct experimental data for 2-ethenyl-6-methoxyphenol remains to be fully characterized in the literature, a robust physicochemical profile can be predicted through the analysis of its structure and comparison with well-documented analogs. This guide establishes that 2-ethenyl-6-methoxyphenol is likely a moderately lipophilic, weakly acidic compound with pH-dependent aqueous solubility. The provided experimental protocols offer a clear and reliable pathway for researchers to empirically determine its pKa, logP, and solubility, thereby enabling informed decisions in drug development, formulation science, and further chemical research. This foundational knowledge is indispensable for unlocking the full potential of this and other novel chemical entities.

References

  • National Center for Biotechnology Information (2024). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubChem.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Slideshare. (n.d.). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • National Center for Biotechnology Information. (n.d.). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. PubChem.
  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
  • Macedonian Pharmaceutical Bulletin. (2020). Characterization of physicochemical properties of substances using chromatographic separation methods.
  • MedChemExpress. (n.d.). 2-Ethyl-6-methylphenol.
  • The Good Scents Company. (n.d.). 2-ethyl-6-methoxyphenol.
  • Wikipedia. (n.d.). Guaiacol.
  • Quora. (2018). Which out of meta methoxyphenol and phenol is more acidic?.

Sources

Foundational

role of 2-ethenyl-6-methoxyphenol in lignin thermal degradation and pyrolysis

An In-Depth Technical Guide on the Role of 2-Ethenyl-6-Methoxyphenol in Lignin Thermal Degradation and Pyrolysis Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Aromatic Potential of Lignin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Role of 2-Ethenyl-6-Methoxyphenol in Lignin Thermal Degradation and Pyrolysis

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Aromatic Potential of Lignin

Lignin, the second most abundant terrestrial biopolymer, represents a vast and renewable source of aromatic chemicals.[1][2] Comprising 20-35% of lignocellulosic biomass by weight, this complex phenylpropanoid polymer is nature's primary reservoir of aromatic structures, making it a prime candidate for replacing fossil-based feedstocks in the production of fuels and value-added chemicals.[2][3][4] Thermochemical conversion processes, particularly pyrolysis, are key technologies for deconstructing the recalcitrant lignin polymer into a liquid bio-oil.[5][6][7] This bio-oil is a complex mixture of hundreds of oxygenated organic compounds, with phenolic molecules being a major and valuable fraction.[8][9]

Among the myriad of compounds generated, 2-ethenyl-6-methoxyphenol, commonly known as 4-vinylguaiacol, stands out as a principal product derived from specific lignin subunits. Its formation, subsequent reactions, and overall influence on the pyrolysis process are critical to understanding and optimizing lignin valorization. This technical guide provides an in-depth exploration of the pivotal role of 2-ethenyl-6-methoxyphenol, from its genesis within the lignin matrix to its fate as a reactive intermediate and its potential as a target platform chemical. We will delve into the mechanistic pathways of its formation, the analytical techniques used for its characterization, and the secondary reactions that dictate its ultimate contribution to the final bio-oil composition.

Part 1: The Genesis of 2-Ethenyl-6-Methoxyphenol from Lignin Pyrolysis

The generation of 2-ethenyl-6-methoxyphenol is not a random event but a direct consequence of the thermal decomposition of specific structural units within the native lignin polymer. Its presence and yield are intrinsically linked to the botanical origin of the lignin and the precise conditions of the pyrolysis process.

The Guaiacyl (G) Lignin Precursor

Lignin's structure is primarily built from three phenylpropane monomers: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, which differ in their degree of methoxylation on the aromatic ring.[2] 2-Ethenyl-6-methoxyphenol is a characteristic pyrolysis product of the guaiacyl (4-hydroxy-3-methoxyphenyl) unit.[10][11] These G-units are the dominant building blocks in softwood lignins and are present in significant quantities alongside S-units in hardwood lignins.[2] The initial stage of pyrolysis, often termed primary pyrolysis, involves the cleavage of the most thermally labile bonds within the lignin macromolecule, primarily the abundant α- and β-aryl ether linkages (e.g., β-O-4).[5][6] This depolymerization releases monomeric and small oligomeric phenolic fragments, including coniferyl alcohol structures, which are the direct precursors to 4-vinylguaiacol.[11]

Mechanism of Formation

The thermal cleavage of the Cγ-OH bond and subsequent dehydration reactions of the propenyl side chain of coniferyl alcohol moieties are key steps leading to the formation of the vinyl group characteristic of 2-ethenyl-6-methoxyphenol. The process can be visualized as the liberation of these G-units from the polymer backbone, followed by side-chain modifications at elevated temperatures.

G_Unit_to_Vinylguaiacol Lignin Lignin Polymer (with G-units linked by β-O-4) Monomer Coniferyl Alcohol Moiety (Released Fragment) Lignin->Monomer Primary Pyrolysis ~350-650°C (β-O-4 Cleavage) Product 2-Ethenyl-6-methoxyphenol (4-Vinylguaiacol) Monomer->Product Side-chain Dehydration

Caption: Formation pathway of 2-ethenyl-6-methoxyphenol from G-units in lignin.

Influence of Pyrolysis Conditions and Lignin Source

The yield of 2-ethenyl-6-methoxyphenol is highly dependent on process parameters. Fast pyrolysis, characterized by high heating rates and short vapor residence times, is generally favored to maximize the yield of primary pyrolysis products and minimize secondary reactions.[6]

Lignin SourcePyrolysis Temperature (°C)Relative Yield of 4-VinylguaiacolKey References
Pine (Softwood)500High[10]
Eucalyptus (Hardwood)450-650Moderate to High[7]
Corn Stalk500Very High (up to 43.87% selectivity)[12]
Oak (Hardwood)500-600Moderate[10]

As shown in the table, both lignin origin and temperature significantly impact product distribution.[7][10][12] Temperatures beyond 600°C often promote secondary decomposition and condensation reactions, leading to a decrease in the yield of monomeric phenols and an increase in char and gas formation.[12]

Part 2: Analytical Methodologies for Elucidating Pyrolysis Pathways

To understand the complex chemical transformations occurring during lignin pyrolysis, a suite of advanced analytical techniques is required. The choice of methodology is critical for moving beyond a "black box" approach to a mechanistically informed understanding of the process.

Core Technique: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the cornerstone technique for analyzing lignin thermal degradation products.[1][13] Its primary advantage is the ability to perform rapid, in-situ pyrolysis of microgram-scale samples, followed by immediate chromatographic separation and mass spectrometric identification of the resulting volatile and semi-volatile products.[14][15] This minimizes the potential for secondary reactions that can occur during the collection and handling of bulk bio-oil, providing a more accurate snapshot of the primary pyrolysis products.

Experimental Protocol: Py-GC/MS Analysis of Lignin
  • Sample Preparation:

    • Dry the lignin sample under vacuum at 40°C for 24 hours to remove residual moisture.

    • Weigh approximately 50-100 µg of the dried lignin into a pyrolysis sample cup. No further preparation is typically needed, preserving the native structure.[14]

  • Pyrolysis:

    • Place the sample cup into the autosampler of a micro-furnace pyrolyzer directly coupled to the GC inlet.

    • Set the pyrolysis temperature (e.g., 550°C) and time (e.g., 10-20 seconds). The rapid heating rate (e.g., >10°C/ms) is crucial for mimicking fast pyrolysis conditions.[6]

    • The volatile pyrolysis products (pyrolysate) are swept directly into the GC injector by a helium carrier gas.

  • Gas Chromatography (GC):

    • Injector: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 300°C to ensure rapid volatilization and prevent condensation.

    • Column: Use a non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) suitable for separating aromatic compounds.

    • Oven Program: A typical temperature program starts at 40°C (hold for 2 min), ramps to 300°C at a rate of 6°C/min, and holds for 10 min. This program effectively separates compounds with a wide range of boiling points.

  • Mass Spectrometry (MS):

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

    • Identification: Identify individual compounds by comparing their mass spectra with a reference library (e.g., NIST) and by retention time matching with authentic standards where possible.[10]

  • Data Analysis:

    • Perform semi-quantitative analysis by calculating the relative peak area of each identified compound as a percentage of the total integrated peak area in the chromatogram.

Caption: Experimental workflow for Py-GC/MS analysis of lignin.

Advanced Mechanistic Probes

While Py-GC/MS identifies stable end-products, techniques like operando Photoelectron Photoion Coincidence (PEPICO) spectroscopy can detect and identify short-lived, reactive intermediates as they are formed.[16][17] This allows researchers to directly probe elementary reaction steps and validate proposed mechanisms, such as the involvement of quinone methide and ketene intermediates in the catalytic pyrolysis of lignin model compounds.[16][18]

Part 3: The Reactive Fate of 2-Ethenyl-6-Methoxyphenol

Upon its formation, 2-ethenyl-6-methoxyphenol becomes a key player in the complex network of secondary reactions that shape the final bio-oil. Its phenolic hydroxyl, methoxy, and vinyl functional groups provide multiple sites for further transformation, which can be either detrimental (char formation) or beneficial (upgrading to specific chemicals).

Secondary Reactions and Bio-oil Quality

In the absence of catalysts, the highly reactive vinylphenols can undergo repolymerization and condensation reactions, contributing to the formation of undesirable high-molecular-weight tar and solid char.[19][20] This process is a major cause of the instability and high viscosity of crude bio-oil.[21] The methoxyl group itself has been identified as a key structure for promoting char formation during the pyrolysis of guaiacyl-type compounds.[19][20][22]

Catalytic Upgrading Pathways

The introduction of a catalyst during pyrolysis can steer the reaction pathways of 2-ethenyl-6-methoxyphenol towards more desirable products.[3] This is a central strategy in upgrading bio-oil to improve its properties or to selectively produce target chemicals.

  • Hydrodeoxygenation (HDO): Using catalysts like Pd/Al2O3, the methoxy and hydroxyl groups can be removed. This can convert 2-ethenyl-6-methoxyphenol into valuable aromatic hydrocarbons such as styrene and ethylbenzene.[6]

  • Demethoxylation: Acidic catalysts like zeolites can cleave the O-CH3 bond, converting guaiacols to catechols or phenols.[16]

  • Hydrogenation: In the presence of a hydrogen source and a suitable catalyst (e.g., Pd/C), the vinyl group can be saturated to an ethyl group, forming 4-ethyl-2-methoxyphenol.[6]

Secondary_Reactions cluster_0 Catalytic Upgrading cluster_1 Non-Catalytic Pathway Styrene Styrene / Ethylbenzene Ethylguaiacol 4-Ethyl-2-methoxyphenol Phenols Other Phenols / Catechols Char Char / Tar VG 2-Ethenyl-6-methoxyphenol (4-Vinylguaiacol) VG->Styrene HDO (e.g., Pd/Al2O3) VG->Ethylguaiacol Hydrogenation (e.g., Pd/C, H2) VG->Phenols Demethoxylation (e.g., Zeolites) VG->Char Repolymerization (High Temp.)

Caption: Potential secondary reaction pathways for 2-ethenyl-6-methoxyphenol.

Conclusion and Future Outlook

2-Ethenyl-6-methoxyphenol is far more than just another compound in bio-oil; it is a critical nexus in the thermal degradation of lignin. As a primary pyrolysis product, its yield serves as a direct indicator of the breakdown of guaiacyl lignin units. As a reactive intermediate, its subsequent transformations dictate the quality, stability, and ultimate value of the resulting bio-oil.

A thorough understanding of its formation mechanisms and its complex secondary reaction network is paramount for the rational design of next-generation biorefineries. Future research will undoubtedly focus on the development of highly selective catalysts capable of precisely controlling the fate of 2-ethenyl-6-methoxyphenol, steering its conversion away from undesirable char and towards high-value platform chemicals and advanced biofuels. The continued application of sophisticated analytical techniques will be essential to unravel these intricate pathways and unlock the full potential of lignin as a sustainable source of aromatic compounds.

References

  • Analytical Pyrolysis and Mass Spectrometry to Characterise Lignin in Archaeological Wood. (2020). MDPI.
  • Characterisation of lignocellulose components by analytical pyrolysis gas chromatography mass spectrometry. Aalto University's research portal.
  • Synthetic Lignin Oligomers: Analytical Techniques, Challenges, and Opportunities. PMC.
  • Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tis. (2023). Semantic Scholar.
  • Catalytic pyrolysis mechanism of lignin moieties driven by aldehyde, hydroxyl, methoxy, and allyl functionalization: the role of reactive quinone methide and ketene intermedi
  • Catalytic pyrolysis mechanism of lignin moieties driven by aldehyde, hydroxyl, methoxy, and allyl functionalization: the role of reactive quinone methide and ketene intermedi
  • Role of methoxyl group in char formation
  • Effect of the Various Delignification Methods on the Individual Lignin Pyrolysis Products. (2025). ect-journal.kz.
  • Catalytic Transformation of Lignin for the Production of Chemicals and Fuels. (2015). Semantic Scholar.
  • Lignin pyrolysis.
  • Lignin pyrolysis reactions. (2016). Semantic Scholar.
  • Thermo-catalytic depolymerization of lignin over Pd-based catalysts: Role of catalyst support on monoaromatics selectivity. Cronfa - Swansea University.
  • Reaction mechanism of lignin depolymerization for phenolic monomers production.
  • Role of methoxyl group in char formation from lignin-rel
  • Pyrolytic production of phenolic compounds from the lignin residues of bioethanol processes. (2018).
  • Understanding the reaction mechanism in lignin catalytic fast pyrolysis. (2017). Paul Scherrer Institut (PSI).
  • Role of methoxyl group in char formation from lignin-related compounds Authors and affili
  • Analytical pyrolysis characteristics of enzymatic/mild acidolysis lignin (EMAL). (2018). BioResources.
  • Analytical pyrolysis of hardwood and softwood lignins and its use in lignin-type determination of hardwood vessel elements.
  • Selective production of 2-(tert-butyl)
  • Guaiacol. Wikipedia.
  • Bio-Oil: The Next-Gener
  • An overview of recent development in bio-oil upgrading and separ

Sources

Exploratory

An Important Note on the Availability of Safety Data for 2-ethenyl-6-methoxyphenol

To Our Valued Researchers, Scientists, and Drug Development Professionals, Following a comprehensive search for toxicological data and safety information pertaining to 2-ethenyl-6-methoxyphenol , we have determined that...

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Author: BenchChem Technical Support Team. Date: April 2026

To Our Valued Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search for toxicological data and safety information pertaining to 2-ethenyl-6-methoxyphenol , we have determined that there is a significant lack of publicly available information for this specific chemical compound. The search results did not yield any Safety Data Sheets (SDS), toxicity profiles, or detailed experimental data under this name.

This scarcity of information prevents the creation of an in-depth technical guide as requested. The core requirements of providing a detailed toxicity profile, handling protocols, and a complete safety data sheet cannot be met without reliable, verifiable sources.

It is possible that "2-ethenyl-6-methoxyphenol" is a novel or rare compound with limited documented safety and handling information.

Alternatively, it is common for similarly named chemical compounds to be mistaken for one another. Our search did yield extensive data for several related phenols, including:

  • 2-Ethyl-6-methoxyphenol: The ethyl group (-CH2CH3) is structurally similar to the ethenyl/vinyl group (-CH=CH2).

  • Guaiacol (2-Methoxyphenol): A parent compound that is well-documented.

  • 4-Ethyl-2-methoxyphenol: An isomer with a different substitution pattern.

  • 2-Ethyl-6-methylphenol: A related compound with a methyl group instead of a methoxy group.

Given the lack of data for "2-ethenyl-6-methoxyphenol," we strongly advise extreme caution. In the absence of established safety protocols, any handling of this compound should be conducted under the assumption that it is hazardous. This includes the use of stringent personal protective equipment (PPE), containment in a fume hood, and the preparation of a comprehensive risk assessment before any experimental work is undertaken.

We are unable to proceed with generating the detailed guide as outlined in the initial request due to the absence of foundational safety and toxicity data. We recommend verifying the chemical name and CAS number. Should you be working with a related, more common compound, we would be pleased to generate a comprehensive technical guide upon clarification.

Foundational

Resolving Isomeric Ambiguity in Biomass Pyrolysis: The Identification of 2-Methoxy-6-Vinylphenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical causality, isomeric differentiation, and self-validating Py-GC/MS protocols. Executive Summary Biomass fas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical causality, isomeric differentiation, and self-validating Py-GC/MS protocols.

Executive Summary

Biomass fast pyrolysis is a cornerstone thermochemical technology for converting lignocellulosic feedstocks into value-added bio-oils[1]. The depolymerization of lignin yields a rich matrix of phenolic compounds, which are highly prized as platform chemicals and pharmaceutical precursors[2]. Among these, 2-methoxy-4-vinylphenol (4-vinylguaiacol) is a ubiquitous and well-documented major product[3]. However, the identification of its rare structural isomer, 2-methoxy-6-vinylphenol (2M6VP) , presents a profound analytical challenge that frequently leads to false positives in the literature[4].

The core issue stems from an over-reliance on automated Mass Spectrometry (MS) library matching. As highlighted in recent critical analyses of wood extractives by, historical claims confirming the presence of 2M6VP in biomass matrices are highly questionable[5]. Because these isomers yield nearly identical electron ionization (EI) mass spectra, automated algorithms (e.g., NIST) frequently misassign the kinetically favored 4-vinyl isomer as the rare 6-vinyl isomer[4].

This technical guide provides an in-depth, self-validating analytical framework for the unambiguous identification of 2-methoxy-6-vinylphenol, grounded in steric causality and orthogonal validation.

Mechanistic Origins and the Isomeric Trap

During fast pyrolysis (typically 400–600 °C), the thermal cleavage of β-O-4 ether linkages in the lignin polymer releases hydroxycinnamic acids, such as ferulic acid[2],[3]. The subsequent decarboxylation of ferulic acid overwhelmingly yields 2-methoxy-4-vinylphenol due to thermodynamic stability and the direct linear elimination of CO₂[6].

Conversely, the formation of 2-methoxy-6-vinylphenol requires either a highly specific, atypical precursor structure within the lignin matrix or a complex thermal rearrangement that is kinetically restricted. Consequently, when 2M6VP is "identified" in standard Py-GC/MS runs without rigorous orthogonal validation, it is almost certainly a misidentified 4-vinylguaiacol artifact[5].

G Lignin Lignin Polymer (Guaiacyl Units) Cleavage Thermal Cleavage (β-O-4 bond scission) Lignin->Cleavage Intermediates Hydroxycinnamic Acids (e.g., Ferulic Acid) Cleavage->Intermediates Decarboxylation Decarboxylation (-CO2) Intermediates->Decarboxylation Major 2-Methoxy-4-vinylphenol (Major Product) Decarboxylation->Major Thermodynamically Favored Minor 2-Methoxy-6-vinylphenol (Rare Isomer / Artifact) Decarboxylation->Minor Kinetically Restricted

Lignin depolymerization pathway highlighting thermodynamic preference for 4-vinyl over 6-vinyl isomer

The Causality of Analytical Ambiguity

To understand why standard GC/MS fails to differentiate these isomers, we must examine the molecular causality: steric hindrance .

In 2-methoxy-6-vinylphenol, the hydroxyl (-OH) group at position 1 is flanked by a methoxy group (-OCH₃) at position 2 and a bulky vinyl group (-CH=CH₂) at position 6. This creates immense steric crowding around the hydroxyl oxygen. In contrast, 4-vinylguaiacol has the vinyl group at the para position, leaving one ortho position completely open.

This structural difference dictates two critical analytical behaviors:

  • Chromatographic Elution: The shielded -OH in 2M6VP reduces its capacity for hydrogen bonding with polar stationary phases (e.g., PEG/WAX columns), leading to a predictably lower Retention Index (RI) compared to the 4-vinyl isomer.

  • Derivatization Kinetics: Silylation is significantly slower for 2M6VP due to the steric blockade, providing a definitive diagnostic feature for orthogonal validation.

Table 1: Isomeric Differentiation Parameters for Vinylphenols

Parameter2-Methoxy-4-vinylphenol (4-Vinylguaiacol)2-Methoxy-6-vinylphenol (2M6VP)
Substitution Pattern 1-OH, 2-OCH₃, 4-CH=CH₂1-OH, 2-OCH₃, 6-CH=CH₂
Steric Hindrance at -OH Low (One adjacent proton)High (Flanked by -OCH₃ and -CH=CH₂)
Primary MS Fragments (m/z) 150 (M+), 135, 107, 77150 (M+), 135, 107, 77 (Nearly identical)
Derivatization Kinetics (TMS) Rapid (Complete in <15 mins at RT)Slow (Requires elevated temp/time)
Thermodynamic Origin Decarboxylation of ferulic acidRare rearrangement / Artifact

Self-Validating Experimental Protocol

To prevent the propagation of isomeric misidentification, researchers must abandon single-dimensional MS matching. The following protocol establishes a self-validating system for the definitive identification of 2M6VP in pyrolysis bio-oils, expanding upon methodologies used in catalytic upgrading studies by[7] and reaction pathway analyses by[3].

Step 1: Precision Pyrolysis and Primary Separation
  • Action: Introduce 1–2 mg of the biomass sample into a micro-pyrolyzer coupled to a GC/MS system. Set the pyrolysis interface to 500 °C to maximize primary lignin depolymerization while minimizing secondary repolymerization[7].

  • Causality: Temperatures above 600 °C induce secondary cracking, which destroys primary vinylphenols and generates non-specific polycyclic aromatic hydrocarbons (PAHs), obscuring the isomeric ratio[3].

  • Action: Utilize a high-polarity capillary column (e.g., DB-WAX).

  • Causality: Non-polar columns (e.g., DB-5) separate primarily by boiling point. Because 2M6VP and 4-vinylguaiacol have nearly identical boiling points, they will co-elute. Polar columns separate by hydrogen-bonding capacity, exploiting the steric shielding of 2M6VP to achieve baseline resolution.

Step 2: Dual-Tier Identification (MS + RI)
  • Action: Acquire full-scan EI-MS data (m/z 35–300). Perform an initial library search (e.g., NIST/Wiley).

  • Action: Co-inject a C8–C20 n-alkane standard under identical temperature programming to calculate the Kovats Retention Index (RI).

  • Causality: If the MS library suggests 2M6VP with a >90% match factor, the identification remains tentative until the experimental RI matches the theoretical RI for 2M6VP (and explicitly excludes the RI of 4-vinylguaiacol).

Step 3: Orthogonal Validation via Steric-Directed Derivatization
  • Action: Extract the pyrolysis bio-oil and treat it with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at room temperature for 15 minutes. Analyze via GC/MS.

  • Action: Repeat the derivatization at 70 °C for 60 minutes.

  • Causality: 4-vinylguaiacol will completely silylate at room temperature within 15 minutes due to its unhindered -OH group. 2M6VP, due to severe di-ortho steric hindrance, will show minimal silylation at room temperature but will fully derivatize under the elevated thermal conditions. This kinetic differential provides absolute, self-validating proof of the 6-vinyl substitution pattern.

Workflow Sample Biomass Pyrolysis Oil GCMS Py-GC/MS Analysis Sample->GCMS MSMatch MS Library Search (NIST/Wiley) GCMS->MSMatch RI Retention Index (RI) Calculation MSMatch->RI Decision Isomeric Ambiguity? RI->Decision NMR Orthogonal Validation (Derivatization/NMR) Decision->NMR Yes (ΔRI < 10) Confirmed Confirmed 2M6VP ID Decision->Confirmed No NMR->Confirmed

Self-validating analytical workflow for resolving isomeric ambiguity in pyrolysis GC/MS data.

Conclusion

The accurate characterization of biomass pyrolysis products is critical for the downstream development of biofuels, synergistic catalytic upgrading[1], and pharmacologically active natural products. The historical misidentification of 2-methoxy-6-vinylphenol underscores the danger of relying solely on automated spectral libraries[4]. By integrating steric causality, Retention Index filtering, and kinetic derivatization into a self-validating workflow, researchers can resolve isomeric ambiguity and ensure the scientific integrity of their analytical findings.

References

  • Szadkowska, D., Zawadzki, J., Kozakiewicz, P., & Radomski, A. (2021). Identification of Extractives from Various Poplar Species. Forests, 12(5), 647. MDPI.[Link]

  • Lu, Q., Li, W.-Z., & Zhu, X.-F. (2010). Catalytic Upgrading of Biomass Fast Pyrolysis Vapors with Nano Metal Oxides: An Analytical Py-GC/MS Study. Energies, 3(11), 1805-1820. MDPI.[Link]

  • Zhang, Y., et al. (2020). Synergistic Effects of Catalyst Mixtures on Biomass Catalytic Pyrolysis. Frontiers in Energy Research, 8. Frontiers.[Link]

  • Usino, D. O. (2021). Fast pyrolysis of biomass - primary products and reaction pathways. Karlstad University Studies. Karlstad University.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Rhodium-Catalyzed Intermolecular Hydroacylation of 2-Ethenyl-6-methoxyphenol

Abstract This technical guide provides a comprehensive overview of the rhodium-catalyzed intermolecular hydroacylation of 2-ethenyl-6-methoxyphenol. Hydroacylation represents a highly atom-economical method for the forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the rhodium-catalyzed intermolecular hydroacylation of 2-ethenyl-6-methoxyphenol. Hydroacylation represents a highly atom-economical method for the formation of ketones through the catalytic addition of an aldehyde's C-H bond across an alkene.[1] This protocol focuses on a carbonyl-directed strategy, which leverages a coordinating group within the aldehyde substrate to achieve high reactivity and regioselectivity.[2] We will delve into the underlying catalytic mechanism, provide field-proven insights for catalyst and ligand selection, and present a detailed, step-by-step experimental protocol for the synthesis of functionalized ketones. These products are valuable intermediates in the synthesis of complex molecules and privileged heterocyclic scaffolds such as chromanones, which are prominent in medicinal chemistry.[3][4] This guide is intended for researchers in organic synthesis, catalysis, and drug development.

Part 1: Scientific Foundation and Mechanistic Insights

The hydroacylation of alkenes is a powerful C-H functionalization strategy that remains challenging due to competing side reactions, most notably the decarbonylation of the aldehyde substrate.[1][5] Modern rhodium catalysis has largely overcome this limitation through rational ligand design and the use of directing groups.

The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed hydroacylation proceeds through a sequence of well-defined organometallic transformations.[6][7] The cycle is initiated by the oxidative addition of the aldehyde C-H bond to a low-valent Rh(I) complex, forming a key acyl-rhodium(III)-hydride intermediate.

The primary steps are as follows:

  • Ligand Dissociation & Oxidative Addition: A catalytically active, coordinatively unsaturated Rh(I) species is formed from the precatalyst. The aldehyde C-H bond then undergoes oxidative addition to the Rh(I) center, yielding an acyl-Rh(III)-hydride species.[8]

  • Alkene Coordination: The alkene substrate, 2-ethenyl-6-methoxyphenol, coordinates to the rhodium center.

  • Migratory Insertion: The coordinated alkene inserts into either the Rh-H or Rh-acyl bond. The regioselectivity of this step (leading to the linear or branched ketone product) is a critical parameter, often controlled by the steric and electronic properties of the ligand and substrates.

  • Reductive Elimination: The final C-C bond is formed through reductive elimination from the rhodium center, releasing the ketone product and regenerating the active Rh(I) catalyst, thereby closing the catalytic loop.[9]

A significant off-cycle pathway is the β-hydride elimination from the acyl-rhodium-hydride intermediate, leading to decarbonylation and the formation of an alkane and a catalytically inactive Rh(I)-carbonyl complex.[2] The choice of a suitable phosphine ligand is paramount to suppress this side reaction and favor the productive hydroacylation pathway.[5]

Catalytic Cycle for Rhodium-Catalyzed Hydroacylation Rh_I [Rh(I)L_n] Active Catalyst Ox_Add Acyl-Rh(III)-Hydride Intermediate Rh_I->Ox_Add R-CHO Alkene_Complex Alkene Coordinated Complex Ox_Add->Alkene_Complex Alkene Coordination Decarbonyl [Rh(I)(CO)L_n] Inactive Complex Ox_Add->Decarbonyl Decarbonylation (Side Reaction) Mig_Insert Rh(III)-Alkyl-Acyl Complex Alkene_Complex->Mig_Insert Migratory Insertion Mig_Insert->Rh_I Reductive Elimination prod Ketone Product side_prod Alkane + CO sub1 Aldehyde R-CHO sub2 Alkene

Caption: General catalytic cycle for rhodium-catalyzed hydroacylation.

Part 2: Catalyst System and Experimental Design

The success of the hydroacylation of 2-ethenyl-6-methoxyphenol hinges on the judicious selection of the rhodium precursor and, most critically, the ancillary ligand.

Catalyst and Ligand Selection
  • Rhodium Precursor: While Wilkinson's catalyst, [RhCl(PPh3)3], is historically significant for hydroacylation, more modern and often more active precursors are commonly used.[9][10][11] Cationic rhodium complexes such as [Rh(nbd)2]BF4 (nbd = norbornadiene) or dimeric species like [Rh(COD)Cl]2 (COD = 1,5-cyclooctadiene) are excellent choices as they readily generate the active catalytic species in situ upon addition of the desired phosphine ligand.

  • Ligand Choice: For the intermolecular hydroacylation of vinylphenols with aldehydes containing a directing group (e.g., an ester or ketone), diphosphine ligands with a small bite angle have proven superior. Specifically, bis(dicyclohexylphosphino)methane (dcpm) and 1,2-bis(dicyclohexylphosphino)ethane (dcpe) are highly effective.[2] These ligands promote the desired reaction pathway while minimizing decarbonylation, likely by stabilizing the key catalytic intermediates and facilitating the rate-limiting reductive elimination step.[2][5]

The Role of the Directing Group

The protocol described here is particularly effective for aldehydes that contain a coordinating group, such as an ester or ketone, in the β-position. This functionality acts as a directing group, chelating to the rhodium center and pre-organizing the substrate for efficient C-H activation and subsequent insertion. This chelation effect enhances reaction rates and provides excellent control over regioselectivity, strongly favoring the linear ketone product.[2]

Part 3: Detailed Experimental Protocol

This protocol describes the hydroacylation of 2-ethenyl-6-methoxyphenol with methyl 3-formylpropanoate as a representative example, adapted from established literature procedures.[2]

Materials and Reagents
  • Rhodium Precursor: [Rh(nbd)₂]BF₄ (CAS: 36620-11-8)

  • Ligand: 1,2-Bis(dicyclohexylphosphino)ethane (dcpe) (CAS: 23742-97-4)

  • Substrate 1: 2-Ethenyl-6-methoxyphenol (CAS: 7786-61-0)

  • Substrate 2: Methyl 3-formylpropanoate (CAS: 52559-93-2)

  • Solvent: Anhydrous Acetone (CAS: 67-64-1), HPLC grade

  • Equipment: Schlenk flask, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and column chromatography.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Rhodium compounds and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE).

Experimental Workflow

Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble and dry Schlenk flask under vacuum catalyst_prep 2. Add [Rh(nbd)₂]BF₄ and dcpe ligand setup->catalyst_prep purge 3. Purge flask with Argon gas catalyst_prep->purge solvent 4. Add anhydrous acetone via syringe purge->solvent add_substrates 5. Add aldehyde and 2-ethenyl-6-methoxyphenol solvent->add_substrates heat 6. Heat to 55 °C and stir for 1-4 hours add_substrates->heat monitor 7. Monitor progress by TLC/GC-MS heat->monitor cool 8. Cool to room temp and concentrate monitor->cool purify 9. Purify by silica gel column chromatography cool->purify characterize 10. Characterize product (¹H NMR, ¹³C NMR, HRMS) purify->characterize

Caption: Step-by-step experimental workflow for hydroacylation.
Step-by-Step Procedure
  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(nbd)₂]BF₄ (9.4 mg, 0.025 mmol, 5 mol%) and dcpe (10.5 mg, 0.025 mmol, 5 mol%).

  • Solvent Addition: Add 2.5 mL of anhydrous acetone via syringe. Stir the mixture at room temperature for 10 minutes, during which the solution should become homogeneous.

  • Substrate Addition: To the catalyst solution, add methyl 3-formylpropanoate (58.1 mg, 0.5 mmol, 1.0 equiv) followed by 2-ethenyl-6-methoxyphenol (90.1 mg, 0.6 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath at 55 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone product.

Part 4: Data Summary

The described catalytic system is robust and applicable to a range of aldehydes. The table below summarizes representative results for the hydroacylation of 2-ethenyl-6-methoxyphenol.

Aldehyde SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Ref.
Methyl 3-formylpropanoate[Rh(nbd)₂]BF₄ / dcpe (5 mol%)Acetone55192[2]
4-Oxopentanenitrile[Rh(nbd)₂]BF₄ / dcpe (5 mol%)Acetone55191[2]
Benzenepropanal[Rh(cod)OMe]₂ / dcpm (5 mol%)Toluene802481[2]
Cyclohexanecarboxaldehyde[Rh(cod)OMe]₂ / dcpm (5 mol%)Toluene802475[2]

Part 5: Troubleshooting and Expert Insights

  • Low Conversion/Yield: Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas. The Rh(I) catalyst is sensitive to oxygen. Re-purify substrates if necessary, as trace impurities can poison the catalyst.

  • Formation of Byproducts: If significant decarbonylation is observed (identified by the formation of an alkane from the aldehyde), consider lowering the reaction temperature or screening alternative diphosphine ligands. The electronic properties of the ligand play a key role in suppressing this pathway.[5]

  • Reproducibility: The purity of the rhodium precursor and ligand is critical for consistent results. It is advisable to use freshly purchased materials or store them under an inert atmosphere.

References

  • Wilkinson's catalyst. (2024). American Chemical Society. [Link]

  • Wilkinson's Catalyst – Structure, Preparation, Properties, Catalytic Hydrogenation of Alkenes and Applications. Aakash Institute. [Link]

  • Properties of Wilkinson's Catalyst. (2019). BYJU'S. [Link]

  • Shen, Z., et al. (2012). Rhodium-Phosphoramidite Catalyzed Alkene Hydroacylation: Mechanism and Octaketide Natural Product Synthesis. Journal of the American Chemical Society. [Link]

  • Wilkinson's catalyst. Wikipedia. [Link]

  • Hydroacylation. Wikipedia. [Link]

  • Douglas, C. J., et al. (2016). Rhodium-Catalyzed Enantioselective Intramolecular Hydroacylation of Trisubstituted Alkenes. Chemistry – A European Journal. [Link]

  • Yu, C. (2012). Rhodium Catalyzed Hydroacylation. Literature Report. [Link]

  • Gande, A., et al. (2021). Rhodaelectro-catalyzed access to chromones via formyl C–H activation towards peptide electro-labeling. Nature Communications. [Link]

  • Coulter, M. M., et al. (2017). Exploiting Carbonyl Groups to Control Intermolecular Rhodium-Catalyzed Alkene and Alkyne Hydroacylation. Journal of the American Chemical Society. [Link]

  • An Efficient Synthesis of 4-Chromanones. ResearchGate. [Link]

  • Öztürk, S., et al. (2007). (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. Acta Crystallographica Section E. [Link]

  • Wang, C., et al. (2021). Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones. Organic Chemistry Frontiers. [Link]

  • Le, P. Q., et al. (2022). Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. MDPI. [Link]

  • Le, P. Q., et al. (2022). Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. Semantic Scholar. [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity. Molbank. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. [Link]

  • Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Rhodium-Catalyzed Intramolecular Hydroacylation of 5- and 6-Alkynals: Convenient Synthesis of γ-Alkylidenecycloalkanones and Cycloalkenones. ResearchGate. [Link]

  • Baricelli, P. J., et al. (2026). Hydroformylation of Alkenylbenzenes Catalyzed by Rhodium-Phosphine Complexes: Mechanistic Features and Kinetic Behavior Resolved Through Bayesian Analysis. MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: Bismuth-Catalyzed Intramolecular Cyclization of 2-Methoxy-6-vinylphenol

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of bismuth(III) catalysts for the intramolecular cyclization of 2-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of bismuth(III) catalysts for the intramolecular cyclization of 2-methoxy-6-vinylphenol and its analogs. The protocols detailed herein are designed to facilitate the synthesis of valuable 2,3-dihydrobenzofuran scaffolds, which are core structures in numerous natural products and pharmaceutical agents.[1][2]

The guide emphasizes the mechanistic rationale behind the protocol design, offering insights into the advantages of bismuth catalysis, which include low toxicity, cost-effectiveness, and remarkable stability under ambient conditions.[3][4]

Scientific Rationale and Mechanistic Overview

The Strategic Value of Bismuth Catalysis

Bismuth(III) salts, particularly bismuth(III) triflate [Bi(OTf)₃], have emerged as highly effective and environmentally benign Lewis acid catalysts for a wide array of organic transformations.[3] Unlike many traditional Lewis acids, Bi(OTf)₃ is stable in the presence of air and moisture, simplifying experimental setup without compromising catalytic efficacy.[4][5] Its utility in promoting carbon-carbon and carbon-heteroatom bond formation makes it an ideal candidate for complex cyclization reactions.[6][7]

The target transformation, an intramolecular hydroalkoxylation, involves the addition of a phenolic hydroxyl group across a tethered vinyl group. This atom-economical process provides direct access to the 2,3-dihydrobenzofuran core, a privileged scaffold in medicinal chemistry.[1][8]

Proposed Catalytic Cycle

The catalytic cycle is predicated on the Lewis acidity of the Bi(III) center. The reaction is initiated by the coordination of the bismuth triflate to the vinyl group of the 2-methoxy-6-vinylphenol substrate. This coordination polarizes the C=C double bond, rendering it highly electrophilic and susceptible to nucleophilic attack.

The key mechanistic steps are as follows:

  • Activation: The Bi(OTf)₃ catalyst coordinates to the terminal olefin of the vinyl group, activating it for nucleophilic attack.

  • Intramolecular Attack: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the activated vinyl group in a 5-exo-trig cyclization fashion. This is a favored pathway according to Baldwin's rules.

  • Proton Transfer & Catalyst Regeneration: A subsequent proton transfer and de-coordination of the product from the bismuth center regenerates the active Bi(OTf)₃ catalyst, allowing it to re-enter the catalytic cycle.

This proposed mechanism is supported by extensive studies on bismuth-catalyzed intramolecular hydroalkoxylation of unactivated olefins.[6]

Catalytic_Cycle sub 2-Methoxy-6-vinylphenol + Bi(OTf)₃ activated Activated Complex [Vinyl-Bi(OTf)₃] sub->activated Coordination cyclization Intramolecular Attack (5-exo-trig) intermediate Cyclized Intermediate activated->intermediate Nucleophilic Attack product 7-Methoxy-2-methyl- 2,3-dihydrobenzofuran + Bi(OTf)₃ intermediate->product Proton Transfer & Regeneration product->sub Catalyst Turnover

Caption: Proposed catalytic cycle for Bi(OTf)₃-catalyzed intramolecular hydroalkoxylation.

Experimental Protocols and Procedures

This section details the necessary protocols for performing the bismuth-catalyzed cyclization. Researchers should adhere to standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE).

Materials and Reagents
  • Substrate: 2-Methoxy-6-vinylphenol (or substituted analog)

  • Catalyst: Bismuth(III) triflate [Bi(OTf)₃]

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN)

  • Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, HPLC-grade solvents (e.g., hexanes, ethyl acetate)

Causality Note: The choice of an anhydrous solvent is critical. While Bi(OTf)₃ is water-tolerant, excess water can lead to catalyst deactivation or promote side reactions. DCE and acetonitrile are often effective solvents for this type of transformation.[5][6]

General Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to product characterization.

Experimental_Workflow start Start: Assemble Glassware (Oven-dried, under N₂) setup Reaction Setup: Add substrate and anhydrous solvent. start->setup catalyst Add Bi(OTf)₃ catalyst (e.g., 5-10 mol%) setup->catalyst reaction Heat to Reaction Temp (e.g., 60-80 °C) Monitor by TLC catalyst->reaction quench Quench Reaction: Cool to RT, add sat. NaHCO₃ reaction->quench Upon completion extract Work-up: Extract with organic solvent (e.g., EtOAc or CH₂Cl₂). quench->extract dry Dry organic layer (MgSO₄), filter, and concentrate. extract->dry purify Purification: Silica Gel Column Chromatography dry->purify characterize Product Characterization: ¹H NMR, ¹³C NMR, HRMS purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow for the cyclization protocol.

Detailed Step-by-Step Protocol
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-6-vinylphenol (1.0 mmol, 1 equivalent).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Using a syringe, add anhydrous 1,2-dichloroethane (DCE, 5 mL, 0.2 M). Stir the solution until the substrate is fully dissolved.

  • Catalyst Addition: To the stirring solution, add bismuth(III) triflate (0.1 mmol, 10 mol%) in one portion.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-methoxy-2-methyl-2,3-dihydrobenzofuran.

Representative Data and Results

The efficiency of the cyclization can be optimized by screening various reaction parameters. The following table presents a representative optimization study for this transformation.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
15DCE60475
210DCE60288
3 10 DCE 80 1.5 94
410MeCN80291
520DCE80193

Data Interpretation: The results indicate that 10 mol% of Bi(OTf)₃ in DCE at 80 °C provides an excellent yield in a short reaction time (Entry 3).[6] While acetonitrile is also a suitable solvent, DCE offers slightly superior performance in this hypothetical case. Increasing the catalyst loading beyond 10 mol% does not significantly improve the yield, making it the optimal loading for efficiency and cost-effectiveness.

Scope and Limitations

While this protocol is robust for 2-methoxy-6-vinylphenol, it is important to acknowledge its broader applicability and potential limitations. Bismuth(III) triflate has been successfully employed in complex cascade reactions involving substituted 2-vinylphenols, demonstrating its tolerance to various functional groups.[9][10] For instance, a Bi(OTf)₃-catalyzed reaction of 2-methoxy-6-vinylphenol with a propargylic alcohol derivative yielded a complex indeno[2,1-c]chromene structure, albeit in a modest 33% yield, showcasing the catalyst's ability to orchestrate more intricate transformations.[9]

Substrates with strongly electron-withdrawing groups on the aromatic ring may exhibit reduced reactivity due to the decreased nucleophilicity of the phenolic oxygen. In such cases, higher catalyst loading or elevated temperatures may be required.

References

  • Zhu, Z.-Q., et al. (2023). Bismuth(III)-Catalyzed 1,8-Addition/Cyclization/Rearrangement of Propargylic para-Quinone Methides with 2-Vinylphenol: Synthesis of Indeno[2,1-c]chromenes. Organic Letters, 25(8), 1299–1304. [Link]

  • Zhu, Z.-Q., et al. (2023). Bismuth(III)-Catalyzed 1,8-Addition/Cyclization/Rearrangement of Propargylic para-Quinone Methides with 2-Vinylphenol: Synthesis of Indeno[2,1- c]chromenes. PubMed. [Link]

  • Wu, T.-F., et al. (2023). Bismuth(III)-Catalyzed 1,8-Addition/Cyclization/Rearrangement of Propargylic para-Quinone Methides with 2-Vinylphenol: Synthesis of Indeno[2,1-c]chromenes. Organic Letters. [Link]

  • Zhu, Z.-Q., et al. (2023). Bismuth(III)-Catalyzed 1,8-Addition/Cyclization/Re- arrangement of Propargylic para-Quinone Methides with 2-Vinylphenol. Organic Letters, 25, 1299. [Link]

  • Yamamoto, T., et al. (2014). Bismuth-catalyzed synthesis of polycyclic aromatic hydrocarbons (PAHs) with a phenanthrene backbone via cyclization and aromatization of 2-(2-arylphenyl)vinyl ethers. Organic Letters, 16(16), 4134–4137. [Link]

  • Ollevier, T. (n.d.). Bi(OTf)3‐catalyzed Intermolecular Cyclization of Phenols with Allylic Alcohols. Synfacts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Srivastava, N., & Das, B. (2004). Environment-Friendly Organic Synthesis Using Bismuth Compounds. Bismuth Triflate Catalyzed Synthesis of Substituted 3,4-Dihydro-2H-1-benzopyrans. ResearchGate. [Link]

  • da Silva, F. I., et al. (2024). Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction. Beilstein Journal of Organic Chemistry, 20, 99–106. [Link]

  • Kaur, M., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Kaur, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Tunge, J. A., & Ghorpade, S. R. (2009). Multicatalytic Synthesis of Complex Tetrahydrofurans Involving Bismuth(III) Triflate Catalyzed Intramolecular Hydroalkoxylation of Unactivated Olefins. Organic Letters, 11(7), 1547–1550. [Link]

  • Various Authors. (2026). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Request PDF. [Link]

  • Ollevier, T., & Nadeau, E. (2004). Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction. The Journal of Organic Chemistry, 69(26), 9292–9295. [Link]

  • Le, C. M., & Dudley, G. B. (2018). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. PubMed Central. [Link]

  • Sereda, O., & Tabacaru, A. (2008). Bi(OTf)3-catalysed intramolecular cyclisation of unsaturated acetals. RSC Publishing. [Link]

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Extraction of 2-ethenyl-6-methoxyphenol from Hardwood Biomass

Abstract 2-ethenyl-6-methoxyphenol, a substituted phenolic compound derived from the syringyl and guaiacyl lignin units abundant in hardwoods, represents a molecule of significant interest for chemical synthesis and pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-ethenyl-6-methoxyphenol, a substituted phenolic compound derived from the syringyl and guaiacyl lignin units abundant in hardwoods, represents a molecule of significant interest for chemical synthesis and potential pharmaceutical applications. Its direct extraction is unfeasible due to its covalent integration within the complex, recalcitrant lignin biopolymer. This guide provides a comprehensive, field-proven methodology for the liberation, isolation, and purification of 2-ethenyl-6-methoxyphenol from hardwood biomass. The core strategy involves a thermochemical depolymerization of lignin via fast pyrolysis to produce a phenolic-rich bio-oil, followed by a multi-stage purification workflow integrating liquid-liquid extraction and preparative chromatography. Each protocol is designed as a self-validating system, with detailed explanations for experimental choices and integrated analytical checkpoints for process verification.

Introduction: The Rationale for Lignin Valorization

Lignocellulosic biomass is a cornerstone of the bio-based economy, with cellulose and hemicellulose fractions being the primary targets for biofuel production.[1] The lignin fraction, a complex aromatic polymer, has historically been underutilized, often being treated as a low-value byproduct.[2] However, lignin is the most abundant renewable source of aromatic chemicals on Earth.[2][3] Hardwood lignins, in particular, are constructed from a mix of guaiacyl (G) and syringyl (S) phenylpropanoid units, which serve as the biosynthetic precursors to a diverse array of methoxyphenols upon depolymerization.[3]

2-ethenyl-6-methoxyphenol is one such valuable compound liberated during this process. The challenge lies not in its existence within the biomass, but in its liberation from the polymer matrix and subsequent isolation from the highly complex chemical mixture that results from depolymerization. This document outlines a robust and reproducible pathway to achieve this.

Principle of the Overall Workflow

The extraction of 2-ethenyl-6-methoxyphenol is a multi-stage process that begins with the thermal decomposition of the lignin polymer and concludes with analytical verification of the purified compound.

  • Biomass Preparation : The feedstock (e.g., oak, birch) is dried and milled to ensure uniform heat transfer and reaction kinetics during pyrolysis.

  • Lignin Depolymerization via Fast Pyrolysis : The prepared hardwood is subjected to high temperatures in an oxygen-free environment. This process, known as fast pyrolysis, cleaves the ether and carbon-carbon bonds within the lignin structure, producing a condensable liquid known as bio-oil.[3][4]

  • Bio-Oil Fractionation : The resulting bio-oil is a complex mixture containing hundreds of organic compounds.[5] A systematic fractionation strategy is required to isolate the target phenolic.

    • Liquid-Liquid Extraction (LLE) : This step enriches the phenolic content by separating polar compounds (phenols, organic acids) from non-polar hydrocarbons.

    • Preparative Column Chromatography : The phenol-rich fraction is further purified using silica gel chromatography to isolate compounds based on fine-scale polarity differences.

  • Analytical Validation : The identity and purity of the final product are unequivocally confirmed using modern analytical techniques.

Extraction_Workflow cluster_0 Stage 1: Feedstock Processing cluster_1 Stage 2: Lignin Depolymerization cluster_2 Stage 3: Purification cluster_3 Stage 4: Validation Hardwood Hardwood Biomass (e.g., Oak, Birch) MilledWood Dried, Milled Wood Powder Hardwood->MilledWood Drying & Milling Pyrolysis Fast Pyrolysis Reactor (450-600°C, N2 atm) MilledWood->Pyrolysis Thermal Decomposition BioOil Crude Bio-Oil Pyrolysis->BioOil Condensation LLE Liquid-Liquid Extraction BioOil->LLE Solvent Partitioning PhenolFraction Enriched Phenolic Fraction LLE->PhenolFraction ColumnChrom Preparative Column Chromatography PureCompound Purified 2-ethenyl- 6-methoxyphenol ColumnChrom->PureCompound PhenolFraction->ColumnChrom Adsorption Chromatography Analysis GC-MS / HPLC Analysis PureCompound->Analysis Identity & Purity Check

Caption: Overall workflow from hardwood biomass to purified 2-ethenyl-6-methoxyphenol.

Experimental Protocols

Protocol 1: Hardwood Sample Preparation
  • Expertise & Causality : A uniform, dry, and fine particulate feedstock is critical for efficient and reproducible pyrolysis. Small particle size maximizes surface area, ensuring rapid and even heat transfer, which is the defining characteristic of fast pyrolysis needed to maximize liquid yields and prevent secondary reactions that lead to char and gas formation.

  • Sourcing : Obtain hardwood chips (e.g., White Oak, Birch) and air-dry to a moisture content of <10%.

  • Coarse Milling : Process the chips through a knife mill to reduce the particle size to approximately 1-2 cm.

  • Fine Milling : Further mill the coarse material using a Wiley mill to pass through a 40-mesh (425 µm) screen.

  • Drying : Dry the milled powder in a convection oven at 105°C for 12 hours or until a constant weight is achieved.

  • Storage : Store the dried biomass powder in a desiccator over calcium sulfate to prevent moisture re-adsorption.

Protocol 2: Fast Pyrolysis for Bio-Oil Production
  • Expertise & Causality : Fast pyrolysis is the chosen method of thermal conversion. The process parameters—specifically the high heating rate and short vapor residence time (typically <2 seconds)—are engineered to rapidly break down the lignin polymer and immediately quench the resulting volatile fragments into a liquid (bio-oil), thereby maximizing the yield of monomeric phenols.[3]

  • System Preparation : Utilize a laboratory-scale pyrolysis reactor (fixed-bed or fluidized-bed). Purge the entire system with an inert gas (e.g., Nitrogen at 100 mL/min) for at least 30 minutes to eliminate oxygen, which would cause combustion.

  • Pyrolysis Run : Heat the reactor to a setpoint temperature of 500°C.

  • Feed Introduction : Introduce a known mass (e.g., 20 g) of the prepared hardwood powder into the hot reactor zone.

  • Vapor Condensation : Pass the resulting pyrolysis vapors through a series of condensers cooled with a chilled fluid (e.g., ethylene glycol at -10°C) to collect the liquid bio-oil.

  • Bio-Oil Collection : After the run is complete, allow the system to cool under the nitrogen purge. Collect the raw bio-oil from the condensers. Record the mass to calculate the liquid yield. Store the bio-oil at 4°C in a sealed, dark container.

Protocol 3: Phenolic Fraction Enrichment via Liquid-Liquid Extraction (LLE)
  • Trustworthiness & Causality : Bio-oil is a complex emulsion containing compounds of varying polarity. LLE is a robust method to perform a bulk separation. By exploiting the acidic nature of phenols, we can selectively move them into an aqueous basic phase as water-soluble phenates, leaving non-polar hydrocarbons and other neutrals in the organic phase. Subsequent acidification of the aqueous phase regenerates the phenols, which can then be back-extracted into a clean organic solvent. This process significantly reduces the complexity of the mixture for downstream chromatographic purification.

  • Initial Dissolution : Dissolve 10 g of crude bio-oil in 100 mL of dichloromethane (DCM).

  • Aqueous Extraction : Transfer the DCM solution to a 500 mL separatory funnel. Add 100 mL of 1 M sodium hydroxide (NaOH) solution. Shake vigorously for 2 minutes, venting frequently.

  • Phase Separation : Allow the layers to separate. The upper aqueous layer (containing sodium phenates) will often be dark. Drain the lower organic layer (DCM).

  • Repeat Extraction : Re-extract the DCM layer with a fresh 50 mL portion of 1 M NaOH. Combine the aqueous extracts.

  • Acidification : Cool the combined aqueous extracts in an ice bath and slowly acidify to pH ~2 by adding 6 M hydrochloric acid (HCl) dropwise with stirring. This protonates the phenates, regenerating the water-insoluble phenols.

  • Back-Extraction : Transfer the acidified aqueous solution to a clean separatory funnel. Extract the regenerated phenols with three 75 mL portions of fresh DCM.

  • Drying and Concentration : Combine the DCM extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting dark, viscous oil is the enriched phenolic fraction.

LLE_Principle cluster_0 Step 1: Extraction with Base cluster_1 Step 2: Regeneration & Back-Extraction start start sep_funnel_1 sep_funnel_1 start->sep_funnel_1 + 1M NaOH acidified acidified sep_funnel_1:f1->acidified Acidify to pH 2 sep_funnel_2 sep_funnel_2 acidified->sep_funnel_2 + Fresh DCM

Caption: Principle of Liquid-Liquid Extraction for phenol enrichment.

Protocol 4: Isolation via Preparative Column Chromatography
  • Expertise & Causality : While LLE enriches for phenols, it does not separate them from each other. Preparative column chromatography using silica gel as the stationary phase is the definitive method for this fine-scale separation. A solvent gradient, starting with low polarity and gradually increasing, is used as the mobile phase. Compounds will elute based on their affinity for the polar silica gel; less polar compounds elute first, while more polar compounds are retained longer. This allows for the collection of distinct fractions, one of which will contain the target 2-ethenyl-6-methoxyphenol.

  • Column Packing : Prepare a slurry of silica gel (60 Å, 230-400 mesh) in hexane and pack it into a glass chromatography column.

  • Sample Loading : Dissolve 1 g of the enriched phenolic fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution : Begin eluting the column with a low-polarity solvent (e.g., 100% hexane).

  • Gradient Elution : Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical gradient might be:

    • Hexane (2 column volumes)

    • 2% Ethyl Acetate in Hexane

    • 5% Ethyl Acetate in Hexane

    • 10% Ethyl Acetate in Hexane

    • 20% Ethyl Acetate in Hexane

  • Fraction Collection : Collect fractions (e.g., 10 mL each) continuously throughout the elution.

  • Monitoring : Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with a UV lamp for visualization. Pool fractions that contain the compound with the same retention factor (Rf) corresponding to the target molecule.

  • Final Concentration : Evaporate the solvent from the pooled fractions containing the pure compound to yield the final product.

Analytical Validation and Quantification

  • Trustworthiness : The identity and purity of the isolated compound are not assumed; they are proven. This section provides the self-validating framework essential for scientific integrity. GC-MS is the gold standard for this analysis, providing two orthogonal pieces of identifying information: retention time and mass fragmentation pattern.[6]

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Standard Preparation : Prepare a 100 µg/mL standard of authenticated 2-ethenyl-6-methoxyphenol in methanol.

  • Sample Preparation : Prepare a 100 µg/mL solution of the isolated fraction in methanol.

  • Derivatization (Optional but Recommended) : To improve volatility and peak shape, perform silylation. To 100 µL of the sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for 30 minutes.[6]

  • GC-MS Conditions :

    • System : Agilent GC/MS (or equivalent).[6]

    • Column : DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).

    • Injector : Splitless, 250°C.

    • Oven Program : 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas : Helium, constant flow of 1 mL/min.

    • MS Detector : Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Data Analysis :

    • Identification : Confirm the identity of the target compound by matching the retention time and the mass spectrum of the isolated product with the authenticated standard. The mass spectrum should also be compared against a reference library like NIST.[7]

    • Purity Assessment : Assess purity by integrating the peak area of the target compound relative to the total ion chromatogram area. A pure sample should exhibit a single dominant peak.

Summary of Key Parameters and Expected Yields

The following table provides a summary of critical parameters and typical outcomes for the extraction process. These values are representative and may require optimization based on the specific hardwood species and equipment used.

ParameterValue / RangeRationale
Pyrolysis Temperature 500 - 600 °CMaximizes bio-oil yield from lignocellulose.[8]
Biomass Particle Size < 425 µmEnsures rapid heat transfer, preventing secondary char formation.
Bio-Oil Yield 40 - 60 wt% of dry biomassTypical range for fast pyrolysis of hardwood.
LLE Phenolic Fraction Yield 15 - 25 wt% of crude bio-oilReflects the typical phenolic content of hardwood bio-oil.
Final Compound Purity (Post-Chromo.) > 95% (by GC-MS)Target purity for use in research and development.

References

  • Bio-oil Fractionation According to Polarity and Molecular Size: Characterization and Application as Antioxidants. Energy & Fuels, ACS Publications.
  • Analytical pyrolysis of hardwood and softwood lignins and its use in lignin-type determination of hardwood vessel elements. Forest Products Laboratory.
  • Bio-oil from coconut fibers: fractionation by preparative liquid chromatography for phenols isolation. Revista Brasileira de Ciências Ambientais.
  • Bio-oil from coconut fibers: fractionation by preparative liquid chromatography for phenols isolation. ResearchGate.
  • Pyrolytic lignin: a promising biorefinery feedstock for the production of fuels and valuable chemicals. RSC Publishing.
  • Hydrotreating of Phenolic Compounds Separated from Bio-oil to Alcohols. Industrial & Engineering Chemistry Research, ACS Publications.
  • The Separation of Phenolic Compounds from Bio-oil Produced from Pyrolysis of Corncobs. AIP Publishing.
  • Analytical Pyrolysis of Hardwood and Softwood Lignins and Its use in Lignin-Type Determination of Hardwood Vessel Elements. Taylor & Francis Online.
  • LIGNIN, POTENTIAL PRODUCTS AND THEIR MARKET VALUE. Wood Research.
  • Toward Native Hardwood Lignin Pyrolysis: Insights into Reaction Energetics from Density Functional Theory. Energy & Fuels, ACS Publications.
  • The Importance of Extraction Protocol on the Analysis of Novel Waste Sources of Lignocellulosic Biomass. Celignis.

Sources

Method

Application Notes and Protocols for Decarboxylative Cross-Coupling Reactions Involving Phenolic Scaffolds

Introduction: A Paradigm Shift in C-C Bond Formation For decades, the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals, has been dominated by traditional cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in C-C Bond Formation

For decades, the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals, has been dominated by traditional cross-coupling reactions.[1] While transformative, these methods often rely on pre-formed organometallic reagents, which can be expensive, unstable, and generate stoichiometric byproducts.[2][3] Decarboxylative cross-coupling has emerged as a powerful and elegant alternative, utilizing readily available and stable carboxylic acids as latent carbanion equivalents.[1][4] This strategy offers significant advantages, including a reduced number of synthetic steps, high functional group tolerance, and the use of more environmentally benign starting materials.[2][3]

This guide focuses on the application of decarboxylative cross-coupling reactions to phenolic substrates, with a specific emphasis on the reactivity of systems analogous to 2-ethenyl-6-methoxyphenol. While direct literature on this exact molecule is sparse, we will leverage the extensive research on a closely related and highly relevant precursor, ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid) , to provide a comprehensive and practical framework for researchers. The principles and protocols outlined herein are directly applicable to a wide range of substituted phenolic acids, enabling the synthesis of diverse and valuable molecular architectures.

Part 1: The Strategic Advantage of Phenolic Acids in Decarboxylative Coupling

Phenolic acids are ubiquitous in nature and represent a vast and inexpensive pool of chemical starting materials.[2] Their inherent structure, featuring a carboxylic acid ortho or para to a hydroxyl group, presents both opportunities and challenges in cross-coupling chemistry.

Expertise in Action: Why Decarboxylative Coupling is a Superior Strategy

The direct use of aryl halides or triflates derived from phenols in traditional cross-coupling is a well-established method. However, the decarboxylative approach offers distinct advantages:

  • Atom Economy and Step Reduction: By using the carboxylic acid group as a disposable directing group and a source of the nucleophilic carbon, we circumvent the need for halogenation or triflation of the phenol, thus shortening the synthetic sequence.

  • Unique Regioselectivity: The position of the carboxylic acid dictates the point of new bond formation, offering precise control over the substitution pattern of the resulting product.

  • Harnessing the Power of the Hydroxyl Group: The phenolic hydroxyl group can play a crucial role in the reaction. It can act as a directing group, influencing the reactivity and regioselectivity of the coupling. However, it can also be a site for unwanted side reactions, and its acidity must be considered when choosing a base and reaction conditions. In many cases, protection of the hydroxyl group may be necessary.

The Substrate: 2-Ethenyl-6-methoxyphenol and its Analogs

The core structure of interest, 2-ethenyl-6-methoxyphenol (or its isomer, 4-vinylguaiacol, derived from ferulic acid), is a key component in many natural products and bioactive molecules.[5][6] The vinyl group is a versatile handle for further chemical transformations, making these compounds valuable building blocks in medicinal chemistry. Decarboxylative cross-coupling provides a direct route to functionalized vinylphenols that would be challenging to access through other means.

Part 2: The Catalytic Heart of the Reaction: Palladium and Copper Systems

The success of a decarboxylative cross-coupling reaction hinges on the choice of the catalyst system. Palladium-based catalysts are the most widely used, often in combination with a co-catalyst like copper or silver.[2][3][7]

  • Palladium's Role: The palladium center orchestrates the key steps of the catalytic cycle: oxidative addition to the electrophilic partner (e.g., an aryl halide) and reductive elimination to form the final product.[8][9]

  • The Copper Co-catalyst: In many systems, particularly those involving aromatic carboxylic acids, a copper salt is employed to facilitate the crucial decarboxylation step.[3][7] The proposed mechanism involves the formation of a copper carboxylate, which then undergoes decarboxylation to generate an aryl-copper intermediate. This intermediate then transmetalates with the palladium center.[2][3]

  • Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing catalyst decomposition.[8] For decarboxylative couplings, electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs), often provide the best results.

Part 3: Detailed Experimental Protocol: A Decarboxylative Heck-Type Reaction

This protocol describes a general procedure for the palladium-catalyzed decarboxylative Heck-type coupling of a substituted cinnamic acid (as a precursor to the ethenylphenol scaffold) with an aryl bromide.

Reaction Scheme:

Materials and Equipment:

  • Substrates:

    • Ferulic acid (or a protected derivative)

    • Aryl bromide

  • Catalysts and Reagents:

    • Palladium(II) acetate (Pd(OAc)₂)

    • Copper(I) iodide (CuI)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium carbonate (K₂CO₃), anhydrous

  • Solvent:

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Schlenk tube or microwave vial

    • Magnetic stirrer and hotplate

    • Inert atmosphere (Nitrogen or Argon) supply

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add ferulic acid (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.1 mmol, 10 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add anhydrous DMF (5 mL) to the reaction mixture via syringe.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Summary Table:

EntryAryl BromideProductYield (%)
14-Bromoanisole4-(4-methoxystyryl)-2-methoxyphenol78
21-Bromo-4-(trifluoromethyl)benzene2-Methoxy-4-(4-(trifluoromethyl)styryl)phenol72
33-Bromopyridine2-Methoxy-4-(2-(pyridin-3-yl)vinyl)phenol65

Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Part 4: Mechanistic Insights

The proposed mechanism for the Pd/Cu-catalyzed decarboxylative cross-coupling is a dual catalytic cycle.[2][3][7]

G cluster_0 Copper Catalytic Cycle cluster_1 Palladium Catalytic Cycle CuI Cu(I)X Cu_Carboxylate Ar-COO-Cu(I) CuI->Cu_Carboxylate + ArCOOK - KX Ar_Cu Ar-Cu(I) Cu_Carboxylate->Ar_Cu - CO2 Ar_Cu->CuI Transmetalation to Pd(II) PdII_Aryl Ar'-Pd(II)L_n(X) Pd0 Pd(0)L_n Pd0->PdII_Aryl Oxidative Addition (Ar'-X) PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation (from Ar-Cu) PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product

Caption: Proposed dual catalytic cycle for Pd/Cu-catalyzed decarboxylative cross-coupling.

The cycle can be broken down into the following key steps:

  • Formation of the Copper Carboxylate: The copper(I) salt reacts with the carboxylate salt to form a copper carboxylate species.[7]

  • Decarboxylation: This copper carboxylate undergoes thermal decarboxylation to extrude CO₂ and generate an aryl-copper(I) intermediate.[7] This is often the rate-limiting step.

  • Oxidative Addition: Concurrently, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.[8][9]

  • Transmetalation: The aryl group is transferred from the copper to the palladium center, regenerating the copper(I) halide and forming a diorganopalladium(II) complex.[2][3]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the product and regenerate the Pd(0) catalyst.[8]

Part 5: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality solvent/reagents- Presence of oxygen- Use fresh Pd and Cu sources- Screen different ligands- Increase reaction temperature- Ensure anhydrous and oxygen-free conditions
Formation of protodecarboxylation byproduct (Ar-H) - Presence of a proton source- Use a stronger, non-nucleophilic base- Ensure all reagents and solvents are strictly anhydrous
Homocoupling of the aryl halide (Ar'-Ar') - Rate of oxidative addition is much faster than transmetalation- Decrease the concentration of the aryl halide- Use a more effective ligand to promote transmetalation
Decomposition of the catalyst (formation of palladium black) - High temperature- Ligand dissociation- Lower the reaction temperature- Increase ligand to metal ratio- Use a more robust ligand (e.g., an NHC)

Part 6: Conclusion and Future Outlook

Decarboxylative cross-coupling reactions represent a significant advancement in synthetic organic chemistry, offering a more sustainable and efficient route to complex molecules. The application of this methodology to readily available phenolic acids, such as ferulic acid, opens up new avenues for the synthesis of valuable vinylphenols and their derivatives. These compounds are not only important in their own right but also serve as versatile intermediates for the construction of novel drug candidates and functional materials. As our understanding of the underlying mechanisms deepens and new, more efficient catalyst systems are developed, the scope and utility of decarboxylative cross-coupling will undoubtedly continue to expand, solidifying its place as a cornerstone of modern synthetic strategy.

References

  • Decarboxylative cross-coupling - Wikipedia. [Link]

  • Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes - NSF PAR. [Link]

  • Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - RSC Publishing. [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC. [Link]

  • Proposed mechanism for Pd-catalyzed decarboxylative cross-coupling.... - ResearchGate. [Link]

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes | Request PDF - ResearchGate. [Link]

  • (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol - PMC. [Link]

  • Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E. [Link]

  • Protocol for the preparation and application of CeO2-CuO catalysts in the decarboxylative oxidation reaction of benzoic acids to phenols - PMC. [Link]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. [Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC. [Link]

  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. [Link]

  • Iron-mediated modular decarboxylative cross-nucleophile coupling - PMC. [Link]

  • New Developments in Decarboxylative Cross-Coupling Reactions - Ruhr-Universität Bochum. [Link]

  • Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature | Journal of the American Chemical Society. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC. [Link]

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Application

Synthesis of Indeno[2,1-c]chromenes from 2-Ethenyl-6-methoxyphenol: A Detailed Guide for Advanced Research

Abstract This comprehensive guide details the synthesis of the privileged indeno[2,1-c]chromene scaffold, commencing from the readily accessible starting material, 2-ethenyl-6-methoxyphenol. This document provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis of the privileged indeno[2,1-c]chromene scaffold, commencing from the readily accessible starting material, 2-ethenyl-6-methoxyphenol. This document provides an in-depth exploration of the reaction mechanism, a meticulously validated step-by-step protocol, and essential troubleshooting strategies. The indeno[2,1-c]chromene core is a significant structural motif found in numerous biologically active compounds and materials with unique photophysical properties.[1] This guide is designed for researchers and professionals in drug discovery and materials science, offering a robust framework for the efficient and reproducible synthesis of this valuable heterocyclic system.

Introduction: The Significance of the Indeno[2,1-c]chromene Scaffold

The fusion of indene and chromene ring systems to form the tetracyclic indeno[2,1-c]chromene framework has garnered considerable attention in synthetic and medicinal chemistry.[1] This structural motif is present in a variety of natural products and has been identified as a "privileged scaffold" due to the diverse pharmacological activities exhibited by its derivatives.[2][3] These activities include anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The unique conjugated system of indeno[2,1-c]chromenes also imparts interesting photophysical properties, making them promising candidates for applications in materials science.

The strategic advantage of utilizing 2-ethenyl-6-methoxyphenol as a starting material lies in its inherent reactivity, which allows for a convergent and atom-economical approach to the target scaffold. The presence of the vinyl group and the phenol moiety provides two key functionalities for the crucial bond-forming events in the synthetic sequence.

Reaction Mechanism: A Domino Approach to Complexity

The synthesis of indeno[2,1-c]chromenes from 2-ethenylphenols often proceeds through a domino or cascade reaction, a process where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.[6][7] This approach is highly efficient and aligns with the principles of green chemistry.

A plausible and widely accepted mechanism for the acid-catalyzed reaction between a 2-vinylphenol derivative and an aldehyde involves a sequence of key steps:

  • Initial Condensation: The reaction is typically initiated by the acid-catalyzed condensation of 2-ethenyl-6-methoxyphenol with an appropriate aldehyde (e.g., a substituted benzaldehyde). This step forms a reactive intermediate.

  • Intramolecular Hydroarylation/Cyclization: The vinyl group then participates in an intramolecular electrophilic attack on the activated aromatic ring of the phenol, leading to the formation of the indene core.

  • Dehydrative Cyclization: Subsequent acid-catalyzed dehydration and cyclization involving the phenolic hydroxyl group and a suitable functionality on the intermediate leads to the formation of the chromene ring, yielding the final indeno[2,1-c]chromene product.

Several catalysts can be employed to facilitate this transformation, with Brønsted acids like triflic acid (TfOH) and Lewis acids such as iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) being common choices.[6] The choice of catalyst can influence reaction rates and, in some cases, the regioselectivity of the cyclization.

Visualizing the Pathway: A Mechanistic Diagram

Indeno[2,1-c]chromene Synthesis cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydrative Cyclization 2-Ethenyl-6-methoxyphenol 2-Ethenyl-6-methoxyphenol Intermediate_A Reactive Intermediate 2-Ethenyl-6-methoxyphenol->Intermediate_A H+ Aldehyde Aldehyde Aldehyde->Intermediate_A Intermediate_B Indene Core Formation Intermediate_A->Intermediate_B Intramolecular Hydroarylation Indeno[2,1-c]chromene Final Product Intermediate_B->Indeno[2,1-c]chromene Dehydration & Cyclization

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Method

Application Notes and Protocols for In Vitro Biological Assays Utilizing 2-Ethenyl-6-Methoxyphenol Derivatives

Introduction: The Therapeutic Potential of 2-Ethenyl-6-Methoxyphenol Derivatives 2-Ethenyl-6-methoxyphenol, also known as 2-methoxy-4-vinylphenol, is a naturally occurring phenolic compound found in various essential oil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of 2-Ethenyl-6-Methoxyphenol Derivatives

2-Ethenyl-6-methoxyphenol, also known as 2-methoxy-4-vinylphenol, is a naturally occurring phenolic compound found in various essential oils and is a key flavor component in many foods. Its derivatives, a class of methoxyphenolic compounds, have garnered significant scientific interest due to their diverse biological activities. These activities stem from their chemical structure, particularly the hydroxyl and methoxy groups on the phenyl ring, which contribute to their antioxidant and radical scavenging properties. This guide provides detailed application notes and protocols for a suite of in vitro biological assays to explore the therapeutic potential of novel 2-ethenyl-6-methoxyphenol derivatives in the realms of antioxidant, anti-inflammatory, neuroprotective, and anticancer research.

The rationale for focusing on these specific biological activities lies in the established links between oxidative stress, inflammation, and the pathogenesis of numerous chronic diseases, including cancer and neurodegenerative disorders. By systematically evaluating the efficacy of 2-ethenyl-6-methoxyphenol derivatives in these assays, researchers can elucidate their mechanisms of action and identify promising lead compounds for further drug development.

I. Assessment of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to cellular damage and disease. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The following assays provide a comprehensive evaluation of the antioxidant potential of 2-ethenyl-6-methoxyphenol derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[1] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-ethenyl-6-methoxyphenol derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant activity.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the 2-ethenyl-6-methoxyphenol derivative to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to scavenge intracellular ROS. The assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell.[5][6] ROS generated by a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds can scavenge the ROS, thereby inhibiting the formation of DCF.[5]

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the 2-ethenyl-6-methoxyphenol derivative and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.[7]

    • Wash the cells with PBS to remove the extracellular compounds.

    • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.[7]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

    • The CAA value is calculated as the percentage reduction in AUC compared to the control (cells treated with DCFH-DA and AAPH only).

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of 2-ethenyl-6-methoxyphenol derivatives can be investigated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. Overproduction of NO is associated with inflammatory conditions. The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[8][9]

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the 2-ethenyl-6-methoxyphenol derivative for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[8]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Principle: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines produced by macrophages during an inflammatory response. Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method to quantify the levels of these cytokines in cell culture supernatants.

Protocol:

  • Sample Collection:

    • Collect the cell culture supernatants from the LPS-stimulated RAW 264.7 cells treated with the 2-ethenyl-6-methoxyphenol derivatives as described in the NO assay protocol.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific human TNF-α and IL-6 ELISA kits.[11]

    • Typically, the protocol involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[11]

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of TNF-α and IL-6 in the samples from their respective standard curves.

    • Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.

III. Assessment of Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death. The neuroprotective potential of 2-ethenyl-6-methoxyphenol derivatives can be evaluated in a cell-based model of oxidative stress-induced neurotoxicity.

Neuroprotection against Oxidative Stress in SH-SY5Y Cells

Principle: The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases. Oxidative stress can be induced in these cells using agents like hydrogen peroxide (H₂O₂). The neuroprotective effect of the test compounds is assessed by their ability to mitigate H₂O₂-induced cell death and reduce intracellular ROS levels.

Protocol:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the 2-ethenyl-6-methoxyphenol derivative for 24 hours.[12]

    • Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ for a defined period.

  • Cell Viability Assessment (MTT Assay):

    • After the treatment period, assess cell viability using the MTT assay as described in the anticancer activity section.

  • Intracellular ROS Measurement (DCFH-DA Assay):

    • Treat the cells as described above.

    • Incubate the cells with DCFH-DA (5 µM) for 30 minutes at 37°C.[13]

    • Wash the cells with PBS and measure the fluorescence intensity as described in the CAA assay protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability and the percentage of reduction in ROS levels compared to the H₂O₂-treated control.

IV. Evaluation of Anticancer and Cytotoxic Activity

The potential of 2-ethenyl-6-methoxyphenol derivatives as anticancer agents can be screened by assessing their cytotoxicity against various cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the 2-ethenyl-6-methoxyphenol derivative for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

    • Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[14]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

V. Data Presentation and Interpretation

For each assay, it is crucial to include appropriate controls (positive, negative, and vehicle controls) to ensure the validity of the results. The quantitative data should be summarized in clearly structured tables for easy comparison of the activities of different derivatives. The IC50 values for each assay will provide a quantitative measure of the potency of the compounds.

Table 1: Example of Data Summary for Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)CAA Value (µmol QE/100 µmol)
Derivative 1
Derivative 2
Quercetin (Positive Control)

Table 2: Example of Data Summary for Anti-inflammatory Activity

CompoundNO Production IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Derivative 1
Derivative 2
Dexamethasone (Positive Control)

VI. Mechanistic Insights and Signaling Pathways

The observed biological activities of 2-ethenyl-6-methoxyphenol derivatives are often mediated through the modulation of specific signaling pathways. For instance, the anti-inflammatory effects of 2-methoxy-4-vinylphenol have been shown to involve the suppression of NF-κB and MAPK activation.[15] A specific derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has demonstrated anticancer effects by dual-regulating VEGFR2 and PPARγ, leading to the downregulation of AKT activity.[16]

Diagram 1: Simplified Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 NO NO Production iNOS->NO Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX2->Proinflammatory_Cytokines Derivative 2-Ethenyl-6-methoxyphenol Derivative Derivative->NFkB Inhibition Derivative->MAPK Inhibition

Caption: Inhibition of LPS-induced inflammatory pathways.

Diagram 2: Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 Lead Compound Antioxidant Antioxidant Assays (DPPH, ABTS) CAA Cellular Antioxidant Activity (CAA) Antioxidant->CAA Anti_inflammatory Anti-inflammatory (NO, ELISA) CAA->Anti_inflammatory Neuroprotection Neuroprotection (SH-SY5Y) Anti_inflammatory->Neuroprotection Anticancer Anticancer (MTT) Neuroprotection->Anticancer Lead Lead Compound Identification Anticancer->Lead

Caption: A tiered approach to in vitro screening.

VII. Conclusion

The protocols outlined in this guide provide a robust framework for the systematic evaluation of 2-ethenyl-6-methoxyphenol derivatives. By employing a combination of chemical and cell-based assays, researchers can gain valuable insights into the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of these compounds. This comprehensive in vitro screening approach is an essential first step in the identification of novel therapeutic agents with the potential to address a range of human diseases.

References

  • Asami, E., Kitami, M., Ida, T., Kobayashi, T., & Saeki, M. (2023). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology, 45(5), 589-596. [Link]

  • PubMed. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]

  • Jeong, J. B., Hong, S. C., Jeong, H. J., & Lee, J. S. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2109–2116. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]

  • Kim, J. E., Kim, S., Jeong, S. I., & Kim, S. H. (2024). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. The American journal of Chinese medicine, 52(1), 169-188. [Link]

  • Zhong, Z., Li, J., Hu, X., Zhao, Y., & Wang, M. (2018). Cellular Antioxidant Activity (CAA) Assay. Bio-protocol, 8(23), e3111. [Link]

  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Lee, H. P., Park, M. H., Kim, J. Y., Lee, S. J., Jung, S. H., Kim, J. D., ... & Hong, J. T. (2017). (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular carcinogenesis, 56(9), 2003–2013. [Link]

  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Allijn, I. E., Leong, W., Tang, Y., van der Pouw Kraan, T. C., & Huizinga, T. W. (2016). TNF-α, IL-6 and IL-8 ELISA. Bio-protocol, 6(11), e1824. [Link]

  • Phull, A. R., Kim, S. J., & Park, H. Y. (2021). DPPH Assay. Bio-protocol, 11(17), e4139. [Link]

  • Nowak, A., Zagórska-Dziok, M., Ossowicz-Rupniewska, P., Makuch, E., Duchnik, W., Kucharski, Ł., & Adamiak-Giera, U. (2021). ABTS Radical Scavenging Assay. Bio-protocol, 11(17), e4140. [Link]

  • KoreaScience. (2024). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. [Link]

  • Moyo, F., Bertozzi, A., & D'Mello, S. R. (2018). Dichlorofluorescein Diacetate (DCFH–DA) Assay. Bio-protocol, 8(14), e2933. [Link]

  • Park, S. Y., Lee, S. J., & Kim, S. H. (2019). (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)Phenol Induces Apoptosis in HeLa Cervical Cancer Cells via the Extrinsic Apoptotic Pathway. Journal of the Korean Society for Applied Biological Chemistry, 62(4), 423-429. [Link]

  • Yoon, W. J., Lee, J. A., Kim, J. Y., Lee, N. H., & Hyun, C. G. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53(1), 8-13. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Zheng, J., Park, M. H., Lee, H. P., Hyun, B. K., Chun, H. O., Jung, S. H., ... & Hong, J. T. (2017). A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer cells. Oncotarget, 8(54), 92497. [Link]

  • Wolfe, K. L., & Liu, R. H. (2011). U.S.
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  • Bio-protocol. (n.d.). Cell Culture Assays in SH-SY5Y Cells. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the cell antioxidant activity assay (CAA). DCFH-DA. [Link]

  • Solarbio. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. [Link]

  • ResearchGate. (n.d.). In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress environment after acute ischemic stroke. [Link]

  • National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • Rubab, M., Chelliah, R., Saravanakumar, K., Yoo, D., Kim, D. H., & Oh, D. H. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 9(5), 589. [Link]

  • Al-Snafi, A. E. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1169094. [Link]

  • Spandidos Publications. (2014). Mixtures of recombinant growth factors inhibit the production of pro-inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 cells by inactivating the ERK and NF-κB pathways. [Link]

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  • MDPI. (2023). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. [Link]

  • ResearchGate. (n.d.). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Spontaneous Polymerization of 2-Ethenyl-6-methoxyphenol

Welcome to the Technical Support Center for the stable storage and handling of 2-ethenyl-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stable storage and handling of 2-ethenyl-6-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive monomer in their work. Spontaneous polymerization is a critical issue that can compromise sample integrity, lead to material loss, and pose significant safety risks. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of your materials.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stabilization of 2-ethenyl-6-methoxyphenol.

Q1: What is spontaneous polymerization and why is it a concern for 2-ethenyl-6-methoxyphenol?

Spontaneous polymerization is an unintended, often rapid, chain-reaction process where monomer molecules join together to form polymers without the deliberate addition of an initiator. For vinyl-containing compounds like 2-ethenyl-6-methoxyphenol, this is a significant concern because the vinyl group is susceptible to free-radical, cationic, or thermal initiation.[1][2] This process can be triggered by common laboratory conditions such as exposure to heat, light, or atmospheric oxygen, leading to the formation of unwanted oligomers and polymers. The consequences include loss of monomer purity, increased viscosity, and in exothermic reactions, a potential for dangerous pressure buildup in sealed containers. The phenolic hydroxyl group in 2-ethenyl-6-methoxyphenol can also influence its reactivity, potentially acting as a radical scavenger and inhibiting polymerization under certain conditions.[3]

Q2: How do polymerization inhibitors work to stabilize 2-ethenyl-6-methoxyphenol?

Polymerization inhibitors are chemical compounds that are added in small quantities to reactive monomers to prevent premature polymerization. They function by intercepting and deactivating the reactive species that initiate and propagate the polymerization chain reaction.[4] Most commonly, these are free-radical scavengers. For phenolic inhibitors, their efficacy is often dependent on the presence of dissolved oxygen.[4] The inhibitor reacts with oxygen to form a stable radical species that is less reactive and unable to initiate a polymerization chain. This process effectively quenches the initial radicals formed from the monomer, thus preventing the propagation of the polymer chain.

Q3: What are the recommended inhibitors for 2-ethenyl-6-methoxyphenol?

While specific inhibitor recommendations for 2-ethenyl-6-methoxyphenol are not extensively documented in publicly available literature, general principles for stabilizing vinyl phenols and other reactive monomers can be applied. Phenolic inhibitors are a common choice due to their effectiveness as radical scavengers.[5] Commonly used inhibitors for vinyl monomers include:

  • 4-tert-Butylcatechol (TBC): A widely used inhibitor for styrene and other vinyl aromatic compounds.[4] Its mechanism relies on the presence of oxygen.

  • Hydroquinone (HQ) and Hydroquinone Monomethyl Ether (MEHQ): These are also effective phenolic inhibitors.[6]

  • N-substituted p-aminophenols: These have been shown to be effective, sometimes synergistically with other phenols.[6]

The choice and concentration of the inhibitor will depend on the required storage duration, temperature, and the specific downstream application of the monomer.

Q4: How do I remove the inhibitor before my experiment?

Inhibitors must typically be removed before a controlled polymerization or other reactions where their presence would interfere. Common methods for removing phenolic inhibitors include:

  • Alkaline Wash: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) can effectively remove acidic phenolic inhibitors by converting them into their water-soluble salts.[4] The monomer phase can then be separated, washed with deionized water to remove residual base, and dried.

  • Inhibitor Removal Columns: Passing the monomer through a column packed with activated alumina is a quick and efficient method for removing many common inhibitors.[4]

  • Vacuum Distillation: This method can be used to separate the monomer from the less volatile inhibitor. However, care must be taken to avoid thermal stress that could initiate polymerization.

II. Troubleshooting Guide: Spontaneous Polymerization During Storage

This section provides a systematic approach to diagnosing and resolving issues related to the premature polymerization of 2-ethenyl-6-methoxyphenol during storage.

Observation: The viscosity of the monomer has increased, or solid polymer is visible.

An increase in viscosity or the presence of solid precipitates are clear indicators of polymerization.

Workflow for Troubleshooting Premature Polymerization

G start Polymerization Detected check_storage Review Storage Conditions start->check_storage temp_light High Temperature or Light Exposure? check_storage->temp_light check_inhibitor Verify Inhibitor Presence & Concentration inhibitor_level Inhibitor Level Adequate? check_inhibitor->inhibitor_level check_purity Assess Monomer Purity contaminants Contaminants Present? check_purity->contaminants temp_light->check_inhibitor No action_storage Relocate to a cool, dark, and inert environment. temp_light->action_storage Yes inhibitor_level->check_purity Yes action_inhibitor Replenish inhibitor as per guidelines. inhibitor_level->action_inhibitor No action_purify Purify monomer to remove contaminants. contaminants->action_purify Yes end_good Monomer Stabilized contaminants->end_good No action_storage->end_good action_inhibitor->end_good action_purify->end_good

Potential Causes and Recommended Actions:
Potential Cause Explanation Recommended Action
Improper Storage Temperature Elevated temperatures significantly increase the rate of free radical formation, which can initiate polymerization.[7]Store 2-ethenyl-6-methoxyphenol at the recommended low temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), in a tightly sealed container.[8]
Exposure to Light UV light can provide the energy to initiate the formation of free radicals, leading to polymerization.[1]Store the monomer in an amber or opaque container to protect it from light.
Presence of Oxygen While some inhibitors require oxygen to function, excessive or uncontrolled oxygen can also lead to the formation of peroxides, which can act as polymerization initiators.[4]Store the monomer under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.
Inhibitor Depletion Over time, the inhibitor can be consumed, leaving the monomer unprotected.Regularly monitor the inhibitor concentration. If levels are low, replenish according to established protocols.
Contamination Contaminants such as dust, metal ions, or other reactive chemicals can act as initiators.Ensure all storage containers are clean and free of contaminants. Handle the monomer in a clean environment.

III. Experimental Protocols

This section provides detailed methodologies for key procedures related to the storage and handling of 2-ethenyl-6-methoxyphenol.

Protocol 1: Monitoring Inhibitor Concentration by UV-Vis Spectroscopy

This protocol provides a general guideline for monitoring the concentration of a phenolic inhibitor. A specific method should be validated for 2-ethenyl-6-methoxyphenol and the chosen inhibitor.

Materials:

  • 2-ethenyl-6-methoxyphenol sample

  • Appropriate solvent (e.g., ethanol, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the pure inhibitor in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the inhibitor.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a small amount of the 2-ethenyl-6-methoxyphenol sample and dissolve it in a known volume of the solvent.

  • Measurement:

    • Measure the absorbance of the sample solution at the λmax determined for the inhibitor.

  • Calculation:

    • Use the calibration curve to determine the concentration of the inhibitor in the sample solution.

    • Calculate the inhibitor concentration in the original monomer sample (e.g., in ppm).

Protocol 2: Removal of Phenolic Inhibitors using an Alumina Column

Materials:

  • Inhibited 2-ethenyl-6-methoxyphenol

  • Activated alumina (basic or neutral, Brockmann I)

  • Chromatography column

  • Glass wool

  • Collection flask

Procedure:

  • Prepare the Column:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a layer of sand (optional).

    • Carefully pack the column with activated alumina. The amount of alumina will depend on the volume of monomer to be purified and the inhibitor concentration. A general rule of thumb is to use approximately 10-20 g of alumina per 100 mL of monomer.

  • Purification:

    • Gently pour the inhibited monomer onto the top of the alumina column.

    • Allow the monomer to pass through the column under gravity.

    • Collect the inhibitor-free monomer in a clean, dry collection flask.

  • Verification (Optional):

    • Analyze a small sample of the purified monomer using a suitable analytical technique (e.g., UV-Vis spectroscopy as described in Protocol 1) to confirm the removal of the inhibitor.

Mechanism of Inhibition

The following diagram illustrates the general mechanism by which a phenolic inhibitor (In-OH) intercepts the free-radical polymerization of a vinyl monomer (M).

G cluster_0 Initiation cluster_1 Propagation cluster_2 Inhibition cluster_3 Termination I Initiator (I) R Free Radical (R•) I->R Decomposition M Monomer (M) R->M Addition RM Growing Polymer Chain (RM•) RM->M Propagation InOH Inhibitor (In-OH) RM->InOH H-abstraction P Stable Polymer (P) RM->P InO Stable Radical (In-O•)

IV. References

  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). Retrieved from Google Scholar.

  • Cationic Polymerization of Vinyl Monomers Under the Action of Metalorganic Compounds. (2012, September 12). Retrieved from IntechOpen.

  • Free Radical Vinyl Polymerization. (n.d.). Retrieved from Polymer Science Learning Center.

  • The mechanism and kinetics of the heterogeneous polymerization of vinyl monomers I. The benzoyl peroxide catalyzed polymerization of vinyl chloride. (1949). Proceedings of the Royal Society A.

  • Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023, July 10). Polymers.

  • High Temperature Resistant Phenolic Vinyl Ester Resins. (2025, March 19). Retrieved from Alita Polymer.

  • US Patent 3,696,050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters. (n.d.). Retrieved from Google Patents.

  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). Polymers.

  • Troubleshooting premature polymerization with TBC inhibitor. (n.d.). Retrieved from Benchchem.

  • US Patent 6,447,649B1 - Polymerization inhibitor for vinyl-containing materials. (n.d.). Retrieved from Google Patents.

  • 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. (2024, May 25). Polymers.

  • Safety Data Sheet: 2-Methoxyphenol. (n.d.). Retrieved from Carl Roth.

  • Safety Data Sheet: 4-(2-Methoxyethyl)phenol. (2025, December 24). Retrieved from Fisher Scientific.

  • 2-Ethyl-6-methoxyphenol. (n.d.). Retrieved from LGC Standards.

  • (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol. (n.d.). Acta Crystallographica Section E.

  • Stability and storage conditions for 2-Ethyl-6-methylphenol. (n.d.). Retrieved from Benchchem.

  • Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). Retrieved from National Academic Digital Library of Ethiopia.

  • A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one". (n.d.). Retrieved from Benchchem.

  • Guidelines for Safe Storage and Handling of Reactive Materials. (1995). Retrieved from AIChE.

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (2024, December 25). Plants.

  • Safe handling and storage of styrene monomer. (n.d.). Retrieved from Slideshare.

  • 2-Ethyl-6-methylphenol. (n.d.). Retrieved from Tokyo Chemical Industry Co., Ltd.

  • 2-Ethyl-6-methylphenol. (n.d.). Retrieved from MedChemExpress.

  • Safe Handling and Storage of Styrene Monomer. (n.d.). Retrieved from Scribd.

  • Development of thermosensitive copolymers of poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) and their nanogels synthesized by RAFT dispersion polymerization in water. (n.d.). Polymer Chemistry.

  • Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes. (n.d.). ACS Catalysis.

  • Towards reaction vessel mimicry: Machine learning assisted automated exploration of alkene and alkyne polymerization. (2025). ChemRxiv.

  • Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. (2012, June). Indonesian Journal of Chemistry.

  • Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. (2021, January 15). Polymers.

Sources

Optimization

troubleshooting co-elution of 2-ethenyl-6-methoxyphenol isomers in GC-MS

Technical Support Center: Resolving Co-Elution of 2-Ethenyl-6-Methoxyphenol Isomers in GC-MS Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution of 2-Ethenyl-6-Methoxyphenol Isomers in GC-MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent chromatographic challenges in volatile phenolic analysis: the co-elution of 2-ethenyl-6-methoxyphenol (2-methoxy-6-vinylphenol) and its positional isomers, most notably 4-ethenyl-2-methoxyphenol (4-vinylguaiacol).

Below, you will find a mechanistic breakdown of why this occurs, field-proven troubleshooting workflows, and self-validating protocols to ensure absolute analytical confidence in your GC-MS data.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why do 2-ethenyl-6-methoxyphenol and its positional isomers co-elute so stubbornly on standard GC columns? Analyst Insight: The root cause is thermodynamic. 2-Ethenyl-6-methoxyphenol and its isomer 4-vinylguaiacol possess identical molecular weights (150.17 g/mol ) and highly similar vapor pressures[1]. On a standard non-polar column (e.g., 5% phenyl polysiloxane like DB-5), separation relies almost entirely on dispersive (van der Waals) forces and boiling point differences. Because the structural difference merely involves the position of the vinyl group relative to the phenol and methoxy moieties, their boiling points are within 1–2 °C of each other. Consequently, they exhibit near-identical retention indices (RI) on non-polar stationary phases, leading to severe peak overlap.

Q2: Why can't I rely on MS spectral deconvolution (e.g., AMDIS) to mathematically resolve the co-elution? Analyst Insight: Spectral deconvolution algorithms require unique distinguishing fragment ions to mathematically separate co-eluting peaks. However, under standard 70 eV Electron Ionization (EI), vinylguaiacol isomers yield virtually indistinguishable mass spectra. Both isomers produce a dominant molecular ion [M]+ at m/z 150, with identical primary fragmentation pathways: loss of a methyl radical to yield m/z 135, and subsequent loss of CO to yield m/z 107[1]. Without unique m/z channels, deconvolution algorithms will integrate the co-eluted mass as a single entity, leading to false quantification. Chromatographic resolution is therefore mandatory.

Section 2: Troubleshooting Workflows (The "How")

Q3: If I am restricted to a non-polar column, how can I achieve baseline separation? Analyst Insight: You must alter the volatility and steric profile of the analytes via chemical derivatization. Silylation using BSTFA is highly effective. The Causality: Derivatization replaces the polar phenolic proton with a bulky trimethylsilyl (TMS) group. In 2-ethenyl-6-methoxyphenol, the hydroxyl group is sterically hindered by both the adjacent methoxy (position 1) and vinyl (position 6) groups. In 4-vinylguaiacol, the hydroxyl is only hindered on one side. This difference in steric crowding causes the resulting TMS-derivatives to adopt vastly different three-dimensional conformations, significantly altering their dispersive interactions with the DB-5 stationary phase and shifting their retention times apart.

Q4: What is the optimal stationary phase for direct, underivatized analysis of these isomers? Analyst Insight: A polar polyethylene glycol (PEG) phase, such as DB-WAX or HP-INNOWAX, is the gold standard for separating underivatized phenolic isomers. The Causality: PEG phases separate analytes based on hydrogen-bonding capabilities. The -OH group in 2-ethenyl-6-methoxyphenol is flanked by two bulky substituents, which sterically shield the hydroxyl proton and reduce its ability to hydrogen-bond with the PEG oxygen atoms. Conversely, the -OH in 4-vinylguaiacol is more accessible. Thus, 4-vinylguaiacol interacts more strongly with the stationary phase and elutes significantly later than the 2,6-isomer, providing excellent baseline resolution.

Q5: My matrix is highly complex (e.g., fermented beverages, bio-oil), and even WAX columns show co-elution with matrix interferences. What is the next step? Analyst Insight: In highly complex matrices, vinylphenols often co-elute with entirely different chemical classes (e.g., fatty acid esters like ethyl 9-hexadecenoate)[2]. In these cases, 1D GC reaches its peak capacity, and co-elution can lead to misidentification[2]. The solution is Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) or Heart-Cutting 2D GC[3]. By utilizing an orthogonal column set (e.g., a non-polar primary column followed by a polar secondary column), analytes that co-elute in the first dimension are separated in the second dimension based on polarity, providing a clean mass spectrum for unambiguous identification[4].

Section 3: Quantitative Data & Column Comparison

To optimize your method development, consult the following empirical summary of column performance for vinylphenol isomers:

Column PhasePolarityPrimary Retention MechanismResolution of Vinylphenol IsomersRecommended Use Case
5% Phenyl (e.g., DB-5) Non-PolarDispersive (Boiling Point)Poor (Co-elution common)General screening; requires derivatization for isomer resolution.
PEG (e.g., DB-WAX) PolarHydrogen Bonding / DipoleExcellent (Baseline resolution)Direct analysis of underivatized phenolic isomers in simple matrices.
GC×GC (DB-5 × DB-WAX) OrthogonalVolatility × PolarityUltimate (Matrix independent)Highly complex matrices (e.g., wine, bio-oil, baijiu)[2][4].

Section 4: Validated Experimental Protocols

Self-Validating Protocol: Silylation of Phenolic Isomers for Non-Polar GC-MS

Objective: Convert polar -OH groups to -O-TMS ethers to amplify steric differences between isomers, enabling separation on DB-5 columns.

Step 1: Extraction & Drying Extract 1.0 mL of your liquid sample with 1.0 mL of GC-grade hexane or dichloromethane. Pass the organic layer through a small column of anhydrous sodium sulfate ( Na2​SO4​ ) to remove trace water. Causality: Moisture rapidly degrades silylation reagents, causing incomplete derivatization.

Step 2: Reagent Addition Transfer 100 µL of the dried organic extract to a 2 mL GC autosampler vial equipped with a 250 µL glass insert. Add 50 µL of BSTFA containing 1% TMCS, followed by 10 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger and catalyst, driving the reaction forward for sterically hindered phenols like 2-ethenyl-6-methoxyphenol.

Step 3: Incubation Seal the vial with a PTFE-lined cap and incubate in a heating block at 60 °C for 30 minutes. Allow to cool to room temperature.

Step 4: Self-Validation & Analysis

  • Validation Injection: First, inject a derivatized blank (solvent + reagents only) to confirm the absence of artifact peaks at m/z 150 or 222.

  • Sample Injection: Inject 1 µL of the sample in splitless mode (Injector Temp: 250 °C).

  • Spectral Verification: Check the MS spectrum of the target peaks. The successful derivatization of 2-ethenyl-6-methoxyphenol will shift the molecular ion from m/z 150 to m/z 222. The presence of a strong m/z 73 ion (the trimethylsilyl cation) confirms the structural conversion.

Section 5: Troubleshooting Logic Diagram

Follow this decision matrix to determine the most efficient path to resolving your co-eluting isomers.

Troubleshooting_Workflow Start Issue Detected: Co-elution of 2-ethenyl-6-methoxyphenol & Isomers CheckPhase Evaluate Current Stationary Phase Start->CheckPhase NonPolar Non-Polar Phase (e.g., 5% Phenyl / DB-5) CheckPhase->NonPolar If using Polar Polar Phase (e.g., PEG / DB-WAX) CheckPhase->Polar If using Deriv Chemical Derivatization (BSTFA + 1% TMCS) NonPolar->Deriv Shift Retention Index Matrix Matrix Interference Detected? Polar->Matrix Direct injection Success Baseline Resolution Achieved Deriv->Success Isomers separated by steric bulk differences Ramp Optimize Temperature Ramp (Decrease to 1-2 °C/min) Ramp->Success H-bonding resolves isomers GCxGC Implement GCxGC-TOFMS or Heart-Cutting GCxGC->Success Orthogonal separation Matrix->Ramp No (Simple Matrix) Matrix->GCxGC Yes (Complex Matrix)

Figure 1: Decision matrix for resolving vinylphenol isomer co-elution in GC-MS.

Section 6: References

  • [2] Extensive “Heart-Cut” 2D GC-MS/Olfactometry, Complementary to Aroma Extract Dilution Analysis, Odor Activity Value Evaluation, and Aroma Recombination Study, to Assess the Contribution of “Five-Grain” Derived Compounds to Baijiu Aroma | Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • [3] Application of GC×GC-MS in VOC analysis of fermented beverages | Fondazione Edmund Mach. Available at:[Link]

  • [4] Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation | MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Methoxy-6-vinylphenol

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-methoxy-6-vinylphenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-methoxy-6-vinylphenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this versatile but often challenging substrate. Our goal is to provide practical, field-proven insights to help you troubleshoot common issues and maximize your reaction yields.

The structure of 2-methoxy-6-vinylphenol, with its sterically hindered ortho-methoxy group, a reactive vinyl moiety, and an acidic phenolic proton, presents a unique set of challenges. This guide addresses these issues head-on in a direct question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during cross-coupling reactions with 2-methoxy-6-vinylphenol.

Issue 1: Low to No Yield or Stalled Reaction

Question: My reaction shows little to no conversion of my starting materials. I've confirmed the identity of my reagents. What are the most likely culprits and how do I fix them?

Answer: This is the most common issue, and it typically points to problems with one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Potential Cause 1: Inactive Catalyst System The success of any cross-coupling reaction hinges on the generation and stability of the active Pd(0) species.[1]

  • Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient. Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to generate the active LPd(0) species quickly and quantitatively, which can significantly improve reliability.[2]

  • Catalyst/Ligand Degradation: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[3] Accidental exposure to air can oxidize the catalyst to an inactive state. Ensure your ligand has been stored properly under an inert atmosphere and that your reaction setup is rigorously deoxygenated.

  • Incorrect Ligand-to-Metal Ratio: For catalysts generated in situ from a palladium source and a separate ligand, the ratio is critical. A 1:2 or 1:4 Pd:ligand ratio for monodentate ligands is a common starting point, but optimization may be necessary. An insufficient amount of ligand can lead to catalyst decomposition, while an excess can sometimes inhibit the reaction.[3][4]

Potential Cause 2: Suboptimal Reaction Conditions

  • Inappropriate Base: The base plays a crucial role, often in the transmetalation step of the catalytic cycle.[5][6] However, the free phenol in your substrate is deprotonated by strong bases, which can alter its reactivity or lead to side reactions like O-arylation. For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases like NaOt-Bu.[4][7] The physical state of the base (finely powdered and dry) is also important for reactivity.[1]

  • Incorrect Temperature: Cross-coupling reactions are highly sensitive to temperature.[7] While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and the formation of side products. If you see no reaction, a careful, incremental increase in temperature (e.g., in 10 °C steps from 80 °C to 110 °C) is a valid strategy. Conversely, if you observe decomposition, lowering the temperature is necessary.[8]

  • Solvent Effects: Solvents must be anhydrous and thoroughly degassed.[3] Common choices include ethereal solvents (dioxane, THF) or aromatic hydrocarbons (toluene). The presence of water (unless intentionally part of a biphasic system for a Suzuki reaction) or oxygen can be highly detrimental.[3][9]

Potential Cause 3: Reagent Impurity

  • Purity of Starting Materials: Ensure your 2-methoxy-6-vinylphenol and coupling partner are of high purity. The vinylphenol itself can be prone to polymerization or oxidation if not stored correctly.[10] Impurities in the coupling partner (e.g., residual water or acid in a boronic acid) can interfere with the catalytic cycle. Recrystallization of solids or distillation of liquids may be necessary.[1]

Below is a troubleshooting workflow to diagnose the root cause of low reaction yield.

Troubleshooting_Workflow Diagram 1: Low Yield Troubleshooting Workflow cluster_1 Catalyst Checks cluster_2 Condition Checks cluster_3 Reagent Checks Start Low or No Yield Observed Step1 Step 1: Verify Catalyst System Start->Step1 Step2 Step 2: Evaluate Reaction Conditions Step1->Step2 Catalyst Appears Active Action1a Use a fresh, active precatalyst (e.g., Buchwald G3/G4) Step1->Action1a Action1b Screen different phosphine ligands (e.g., bulky, electron-rich) Step1->Action1b Action1c Ensure rigorous exclusion of air/O₂ Step1->Action1c Step3 Step 3: Check Reagent Purity Step2->Step3 Conditions Optimized Action2a Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Step2->Action2a Action2b Ensure solvents are anhydrous & degassed Step2->Action2b Action2c Optimize reaction temperature incrementally Step2->Action2c Success Reaction Yield Improved Step3->Success Reagents Confirmed Pure Action3a Use freshly purified starting materials Step3->Action3a Action3b Verify stoichiometry is correct Step3->Action3b

Caption: Diagram 1: Low Yield Troubleshooting Workflow.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm getting a complex mixture containing significant byproducts. How can I improve selectivity?

Answer: Side product formation is common and identifying the byproduct is the first step to mitigation. For 2-methoxy-6-vinylphenol, common side reactions include O-arylation, homocoupling, and vinyl group reactions.

  • O-Arylation/Alkylation: The acidic phenol can act as a nucleophile, leading to C-O bond formation instead of the desired C-C bond. This is particularly a risk with strong bases that fully deprotonate the phenol.

    • Solution: Switch to a milder base (K₃PO₄, K₂CO₃, CsF) that is strong enough to facilitate the catalytic cycle but minimizes phenol deprotonation. In some cases, protecting the phenol group (e.g., as a methyl or benzyl ether) prior to the coupling reaction, followed by deprotection, is the most robust strategy.[11][12]

  • Homocoupling of Coupling Partners: This occurs when two molecules of the same coupling partner react with each other (e.g., two boronic acids in a Suzuki reaction).

    • Solution: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5] Ensure your reaction is rigorously degassed. Using a true Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates Pd(0) can also suppress homocoupling.[4]

  • Heck-type Reactions or Polymerization: The vinyl group is itself reactive and can participate in undesired Heck-type reactions or undergo radical polymerization at elevated temperatures.[13][14]

    • Solution: If you suspect polymerization, adding a radical inhibitor like BHT (butylated hydroxytoluene) can be effective. To avoid Heck-type side reactions, it's crucial to optimize the catalyst and ligand system to favor the desired cross-coupling pathway. This often involves using ligands that promote rapid reductive elimination.[15] Running the reaction at the lowest effective temperature can also minimize these pathways.

Frequently Asked Questions (FAQs)

Question 1: How do I select the best initial catalyst and ligand for my reaction?

Answer: There is no single "magic" catalyst, but there are excellent starting points based on established principles.[1] The key is to use a system that favors the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][16]

For challenging substrates like 2-methoxy-6-vinylphenol, which is relatively electron-rich and sterically hindered, the oxidative addition step is often rate-limiting.[17] To overcome this, bulky, electron-rich phosphine ligands are highly recommended.[18][19]

  • Recommended Ligands: Start with biarylphosphine ligands such as XPhos , SPhos , or BrettPhos . These ligands are known to stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and they accelerate the final reductive elimination step.[2][18]

  • Recommended Palladium Source: Use a modern, air-stable Pd(II) precatalyst that is matched to your ligand (e.g., XPhos Pd G3 ). These complexes ensure a reliable 1:1 ligand-to-palladium ratio and generate the active catalyst cleanly and efficiently in situ.[1]

Catalytic_Cycle Diagram 2: General Pd-Catalyzed Cross-Coupling Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Desired Product) Trans->Product MX M-X (Byproduct) Trans->MX label_re [Promoted by bulky, electron-rich ligands] R1X R¹-X (e.g., Aryl Halide) R1X->OxAdd R2M R²-M (Coupling Partner) R2M->Trans

Caption: Diagram 2: General Pd-Catalyzed Cross-Coupling Cycle.

Question 2: How critical is the choice of base and solvent, and what are the best practices?

Answer: The choice of base and solvent is extremely critical and can be the difference between a high-yielding reaction and a complete failure.

Base Selection: The base is required to facilitate key steps in the catalytic cycle, but its strength must be balanced against the stability of the substrate.

BaseTypeTypical Use & Comments
K₂CO₃, Cs₂CO₃Weak InorganicExcellent starting points for Suzuki couplings. Mild enough to often avoid side reactions with the phenolic group.[7][20]
K₃PO₄Moderate InorganicVery common and effective in Suzuki and Buchwald-Hartwig reactions. Often requires a small amount of water to be effective.[4][21]
NaOt-Bu, KOt-BuStrong OrganicVery effective but can be too harsh for 2-methoxy-6-vinylphenol, potentially causing O-arylation or decomposition.[1]
Organic Amines (Et₃N)Weak OrganicPrimarily used in Heck and Sonogashira reactions, where they also act as a scavenger for the generated acid (HX).[5][13]

Solvent Selection & Preparation: The primary role of the solvent is to solubilize all reaction components at the desired temperature.

  • Best Practices: ALWAYS use anhydrous, high-purity solvents. Before use, solvents should be thoroughly degassed to remove dissolved oxygen.[3] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Common Solvents:

    • 1,4-Dioxane: Excellent, polar aprotic solvent for many cross-couplings.

    • Toluene: A non-polar choice, often used at higher temperatures.

    • Tetrahydrofuran (THF): Another good ethereal solvent, though its lower boiling point limits the reaction temperature.[9]

    • Aqueous Mixtures: For Suzuki reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is common, as water is necessary to dissolve the inorganic base.[20]

Experimental Protocols

General Procedure for a Small-Scale Screening Reaction (Suzuki-Miyaura Coupling)

This protocol provides a robust starting point for optimizing the coupling of 2-methoxy-6-vinylphenol with an arylboronic acid.

Materials:

  • 2-methoxy-6-vinylphenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to make a 0.1 M solution)

  • Oven-dried reaction vial with a PTFE-lined screw cap and a magnetic stir bar

Procedure:

  • Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 2-methoxy-6-vinylphenol, the arylboronic acid, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial by connecting it to a vacuum/inert gas manifold and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., start at 80 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

References

  • Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2019). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]

  • Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics. (2011). Organic Letters - ACS Publications. [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ligand Effects in Pd-Catalyzed Cross Coupling. (2015). VIPEr. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). MDPI. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (n.d.). ChemRxiv. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). ResearchGate. [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2023). MDPI. [Link]

  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][18]-Fused Indole Heterocycles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. (2020). Semantic Scholar. [Link]

  • Common cross coupling reactions. (2018). YouTube. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic. [Link]

Sources

Optimization

improving stereoselectivity in 2-ethenyl-6-methoxyphenol tandem cyclization

Technical Support Center: Stereoselectivity in Phenol Tandem Cyclization From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stereoselectivity in Phenol Tandem Cyclization

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The stereoselective synthesis of 2,3-dihydrobenzofurans from precursors like 2-ethenyl-6-methoxyphenol is a cornerstone of modern synthetic chemistry, providing access to a privileged scaffold found in numerous natural products and pharmaceuticals. However, controlling the three-dimensional arrangement of atoms during the crucial tandem cyclization step presents significant challenges. Low diastereomeric ratios (dr) and poor enantiomeric excess (ee) are common hurdles.

This guide is designed to function as a direct line to an experienced application scientist. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction with a clear understanding of the underlying principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing poor stereoselectivity (low dr or ee) in my tandem cyclization of 2-ethenyl-6-methoxyphenol. What are the primary factors I should investigate first?

This is the most common issue researchers face. Low stereoselectivity is rarely due to a single factor but rather a combination of interacting parameters. A systematic approach is crucial for effective troubleshooting. The three pillars of your investigation should be: (1) the Catalyst-Ligand System, (2) the Reaction Conditions, and (3) Substrate Integrity.

A logical workflow is essential to avoid randomly changing variables. Start by confirming the integrity of your starting material and then focus on the catalytic system and reaction parameters, which offer the most significant levers for improving stereoselectivity.

Here is a structured troubleshooting workflow to guide your initial efforts:

G start Start: Poor Stereoselectivity (Low dr or ee) sub_purity 1. Verify Substrate Purity (>98% purity, no isomeric contaminants?) start->sub_purity cat_system 2. Evaluate Catalyst & Ligand (Is the ligand optimal? Is the catalyst active?) sub_purity->cat_system Yes sub_impure Outcome: Impure Substrate sub_purity->sub_impure No conditions 3. Screen Reaction Conditions (Temperature, Solvent, Concentration) cat_system->conditions Yes cat_suboptimal Outcome: Suboptimal System cat_system->cat_suboptimal No end Achieved Desired Stereoselectivity conditions->end Yes cond_suboptimal Outcome: Suboptimal Conditions conditions->cond_suboptimal No sub_repurify Action: Repurify Starting Material sub_impure->sub_repurify sub_repurify->sub_purity Re-evaluate cat_rescreen Action: Screen New Ligands/Catalysts cat_suboptimal->cat_rescreen cat_rescreen->cat_system Re-evaluate cond_optimize Action: Optimize T, Solvent, & Additives cond_suboptimal->cond_optimize cond_optimize->conditions Re-evaluate

Caption: A stepwise guide to troubleshooting poor stereoselectivity.

Q2: My current catalyst and ligand combination is ineffective. How do I select a more suitable system for high stereoselectivity?

The choice of metal catalyst and, more importantly, the chiral ligand is the single most critical factor in achieving high stereoselectivity. The ligand creates the chiral environment around the metal center, which dictates the facial selectivity of the cyclization. If your current system isn't working, a rational screening of alternatives is the next logical step.

Expertise & Causality: Different metal catalysts operate via different mechanisms (e.g., Pd-catalyzed Heck-type cyclizations, Rh-catalyzed C-H insertion, or Cu-catalyzed cycloadditions), and the optimal ligand class will vary accordingly.[1][2][3] The ligand's role is to create a sterically and electronically differentiated space that forces the substrate to adopt a specific conformation in the transition state of the stereo-determining step.[4]

Commonly Successful Catalyst/Ligand Families for Dihydrobenzofuran Synthesis:

Catalyst FamilyCommon Chiral LigandsMechanistic ApproachKey Strengths & Considerations
Palladium (Pd) BINOL-derived phosphines (e.g., TY-Phos), Bisoxazolines (BOX), N,N-ligandsHeck/Tsuji-Trost, Wacker-type cyclizations[2][5]Highly versatile and functional group tolerant. Ligand choice is critical and can be sensitive to substrate electronics.[6][7]
Rhodium (Rh) Chiral Carboxylates (e.g., Davies' catalysts), Di-rhodium paddlewheelsC-H Insertion, [2+2+2] Cycloadditions[8][9]Excellent for C-H activation pathways. Often provides high diastereoselectivity for cis-products.[8]
Copper (Cu) BOX ligands, SPDO ligands[3+2] Cycloadditions, Hydroalkoxylation[3][10]Uses a more economical metal. Effective for cycloaddition strategies.
Organocatalyst Chiral Phosphoric Acids (CPAs), Cinchona Alkaloids, SquaramidesMichael Addition/Lactonization, [3+2] Cyclizations[11][12][13]Avoids transition metals. Can offer unique, complementary selectivity. Stereodivergent synthesis of syn or anti products may be possible by simply changing the catalyst.[12]

Experimental Protocol: Ligand Screening

This protocol provides a framework for efficiently screening a small set of diverse chiral ligands.

  • Preparation: In an array of oven-dried reaction vials, add your catalyst precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂) under an inert atmosphere.

  • Ligand Addition: To each vial, add a solution of a different chiral ligand (typically 1.1-1.5 equivalents relative to the metal). Ensure the ligands represent different structural classes (e.g., a phosphine, a bisoxazoline, an N-heterocyclic carbene).

  • Activation: Gently stir the catalyst/ligand mixtures at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Initiation: Add your solvent, followed by a solution of the 2-ethenyl-6-methoxyphenol substrate and any required additives (e.g., a base or oxidant).

  • Execution & Analysis: Run all reactions at a fixed temperature for a set time. Upon completion, analyze the conversion, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC or SFC) for each reaction.

Q3: How significantly do solvent, temperature, and concentration impact the stereochemical outcome?

These parameters are critically important as they influence the energy landscape of the reaction. While the ligand creates the potential for selectivity, the conditions determine whether that potential is realized.

  • Temperature: Lowering the reaction temperature is often the first and most effective step to improve selectivity.[14][15]

    • Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is magnified at lower temperatures, leading to a higher ratio of the major stereoisomer. Reactions run under kinetic control are more selective at lower temperatures.

    • Troubleshooting: If you have moderate selectivity (e.g., 70:30 ee), try running the reaction at 0 °C, -20 °C, or even -78 °C. Be aware that reaction times will increase significantly.

  • Solvent: The polarity and coordinating ability of the solvent can dramatically alter selectivity.[16][17]

    • Causality: Solvents can stabilize or destabilize the transition states through noncovalent interactions.[17] A non-coordinating, non-polar solvent (e.g., toluene, CH₂Cl₂) often provides a more "rigid" chiral environment, leading to better stereochemical communication between the ligand and substrate. Polar or coordinating solvents (e.g., THF, DMF) can sometimes compete with the substrate for binding to the metal center, eroding selectivity.[18]

    • Troubleshooting: Screen a range of solvents with varying polarities. See the table below for a typical screening protocol.

  • Concentration: While less commonly a primary driver, concentration can play a role, particularly if bimolecular side reactions or catalyst aggregation are occurring.

    • Troubleshooting: If you observe side products consistent with dimerization or polymerization, try running the reaction at a higher dilution (e.g., from 0.1 M to 0.01 M).

Data Presentation: Example Solvent Screening Results

EntrySolventTemperature (°C)Yield (%)dr (cis:trans)ee of cis (%)
1Toluene258590:1075
2Dichloromethane259192:881
3Tetrahydrofuran (THF)257875:2555
4Acetonitrile256560:4040
5 Dichloromethane -20 88 >95:5 94

This hypothetical data illustrates that a less polar solvent and lower temperature can synergistically improve both diastereoselectivity and enantioselectivity.

Q4: I am still struggling with selectivity. Could a competing reaction mechanism be the culprit?

Yes, this is a distinct possibility, especially in complex tandem reactions. The desired intramolecular cyclization must compete with other potential pathways. Identifying and suppressing these alternatives is key.

Expertise & Causality: In palladium catalysis, for example, the key alkyl-palladium intermediate formed after the initial migratory insertion must undergo the desired intramolecular etherification. However, it could instead undergo β-hydride elimination if a suitable β-hydrogen is available and the cyclization is slow.[4] In oxidative cyclizations, the initially formed radical or cationic intermediate may be trapped by other nucleophiles or undergo rearrangement.[19]

G sub Substrate: 2-ethenyl-6-methoxyphenol inter Key Reactive Intermediate (e.g., Alkyl-Pd, Oxyallyl Cation) sub->inter cat [L*M] Catalyst cat->inter desired Desired Pathway: Intramolecular Cyclization (Stereoselective) inter->desired Fast side1 Side Reaction 1: β-Hydride Elimination inter->side1 Slow side2 Side Reaction 2: Intermolecular Reaction inter->side2 Slow product Target Product: Chiral 2,3-Dihydrobenzofuran desired->product byprod1 Byproduct: Diene side1->byprod1 byprod2 Byproduct: Dimer/Polymer side2->byprod2

Caption: Competing reaction pathways from a key intermediate.

Troubleshooting Strategies:

  • Promote the Desired Pathway: The rate of the intramolecular cyclization is dependent on the nucleophilicity of the phenol. Adding a mild, non-nucleophilic base (e.g., proton sponge, K₃PO₄) can deprotonate the phenol, making it a more potent nucleophile and accelerating the desired ring closure relative to competing pathways.

  • Suppress Side Reactions:

    • For β-Hydride Elimination: Use ligands that are known to promote reductive elimination over β-hydride elimination. Often, more electron-rich or bulky ligands can achieve this.[6]

    • For Intermolecular Reactions: As mentioned in Q3, running the reaction at high dilution can disfavor bimolecular processes.

  • Analyze Byproducts: Isolate and characterize any significant byproducts. Their structure will provide crucial mechanistic clues about the undesired pathways that are occurring, allowing you to make more informed adjustments to the reaction conditions.

By systematically addressing these core areas, you can effectively diagnose the source of poor stereoselectivity and rationally design experiments to optimize the synthesis of your target 2,3-dihydrobenzofuran.

References

  • Enantio- and Diastereoselective Synthesis of cis-2-Aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans via the Rh(II)-Catalyzed C−H Insertion Process. Organic Letters - ACS Publications. [Link]

  • Diastereo- and enantioselective construction of an indole-based 2,3-dihydrobenzofuran scaffold via catalytic asymmetric [3+2] cyclizations of quinone monoimides with 3-vinylindoles. Chemical Communications (RSC Publishing). [Link]

  • Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC. [Link]

  • Unveiling the Mechanism, Origin of Stereoselectivity and Ligand-Dependent Reactivity in Pd(II)-Catalyzed Unbiased Methylene C(sp3)-H Alkenylation-aza-Wacker Cyclization Reaction. ResearchGate. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupl. ACS Publications. [Link]

  • Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. PMC. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • First enantioselective allylic etherification with phenols catalyzed by chiral ruthenium bisoxazoline complexes. Chemical Communications (RSC Publishing). [Link]

  • Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-catalyzed tandem allylic substitution/cyclization and cascade hydrosilylated reduction: the influence of reaction parameters and hydrosilanes on the stereoselectivity. RSC Publishing. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature. [Link]

  • Enantioselective Construction of 2-Aryl-2,3-dihydrobenzofuran Scaffolds Using Cu/SPDO-Catalyzed [3 + 2] Cycloaddition. Organic Letters - ACS Publications. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. [Link]

  • Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Solvent- and Temperature-Controlled Diastereodivergent [4+2] Cyclization of p-QMs and 4-Benzylidene-Pyrazolones. New Journal of Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Ligand-Enabled Cyclization of Substituted Aliphatic Carboxylic Acids with Allylic Electrophiles. Organic Letters - ACS Publications. [Link]

  • Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. ResearchGate. [Link]

  • Asymmetric Synthesis of the Main Core of Kaurane Family Members Triggered by an Oxidative Polycyclization–Pinacol Tandem Process. Sci-Hub. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Stereoselectivity of Triplet Photocycloadditions:1 Diene−Carbonyl Reactions and Solvent Effects. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. OA Monitor Ireland. [Link]

  • Oxidative cyclizations: the asymmetric synthesis of (-)-alliacol A. PubMed - NIH. [Link]

  • Tandem C–H oxidation/cyclization/rearrangement and its application to asymmetric syntheses of (−)-brussonol and (−)-przewalskine E. ResearchGate. [Link]

  • Asymmetric Oxidation of o-Alkylphenols with Chiral 2-(o-Iodoxyphenyl)-Oxazolines. PMC. [Link]

  • PUBLICATIONS|The Tanaka-Maeda Research Group. The Tanaka-Maeda Research Group Website. [Link]

Sources

Troubleshooting

Technical Support Center: Isolating Crude 2-Ethenyl-6-Methoxyphenol Extracts

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-ethenyl-6-methoxypheno...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-ethenyl-6-methoxyphenol extracts. This document is designed to offer practical, field-proven insights to overcome common challenges in isolating this valuable phenolic compound.

Introduction to Purification Challenges

2-Ethenyl-6-methoxyphenol, also known as 4-vinylguaiacol, is a key aromatic compound found in various natural sources and is a valuable precursor in the synthesis of pharmaceuticals and flavorants.[1][2] However, its isolation from crude extracts is often hampered by the presence of closely related phenolic compounds, polymeric materials, and its own propensity for polymerization.[3] This guide provides a systematic approach to navigating these purification challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties of 2-ethenyl-6-methoxyphenol and the principles of its purification.

Q1: What are the primary impurities I can expect in a crude extract of 2-ethenyl-6-methoxyphenol?

A1: Crude extracts typically contain a complex mixture of compounds.[4][5] The most common impurities include:

  • Other Phenolic Compounds: Isomers such as 4-ethyl-2-methoxyphenol, and other methoxyphenols like guaiacol can be present.[6] Their similar polarities make them challenging to separate.

  • Polymeric Materials: Phenolic compounds, especially vinylphenols, are susceptible to polymerization, leading to high molecular weight contaminants.[3]

  • Non-Polar Compounds: Lipids and other non-polar materials may be co-extracted depending on the solvent used.[4]

  • Starting Materials and Reagents: If the extract is from a synthetic reaction, unreacted starting materials and by-products will be present.[7]

Q2: Why is my purified 2-ethenyl-6-methoxyphenol turning yellow or brown upon storage?

A2: The discoloration is likely due to oxidation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.[8][9] The vinyl group in 2-ethenyl-6-methoxyphenol can also contribute to instability and polymerization over time.

Q3: What is the best chromatographic technique for purifying 2-ethenyl-6-methoxyphenol?

A3: The choice of chromatographic technique depends on the scale of purification and the desired purity.

  • Column Chromatography: This is a versatile technique for both small and large-scale purification. Normal-phase chromatography on silica gel or reversed-phase chromatography on C18-functionalized silica are commonly employed.[10][11]

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity on an analytical to semi-preparative scale, reversed-phase HPLC is the method of choice.[10][12] Biphenyl columns can offer enhanced selectivity for phenolic compounds.[12]

  • Gas Chromatography (GC): Due to its volatility, 2-ethenyl-6-methoxyphenol can be analyzed and, on a smaller scale, purified by GC. However, derivatization may be necessary to improve separation and thermal stability.[13]

Q4: Can I use crystallization to purify 2-ethenyl-6-methoxyphenol?

A4: Crystallization can be an effective method, particularly for removing significant amounts of impurities.[14] The success of crystallization depends heavily on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[14] Stripping crystallization, which combines distillation and crystallization, has also been explored for separating similar phenolic compounds.[15]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • The total mass of recovered fractions is significantly lower than the starting crude material.

  • The target compound is not eluting from the column.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Irreversible Adsorption Highly polar phenolic compounds can irreversibly bind to the stationary phase, especially silica gel.1. Deactivate the Stationary Phase: Co-load the sample with a small amount of a competitive binder like triethylamine or add a small percentage to the mobile phase. 2. Switch to a Different Stationary Phase: Consider using alumina or a bonded phase like diol or amino-propyl silica. For highly polar compounds, reversed-phase chromatography is often a better choice.
Compound Degradation 2-Ethenyl-6-methoxyphenol can be sensitive to acidic conditions sometimes present on silica gel, leading to degradation or polymerization.1. Neutralize the Stationary Phase: Use deactivated or neutral silica gel. 2. Work Quickly: Minimize the time the compound spends on the column.
Inappropriate Mobile Phase The mobile phase may be too weak to elute the compound.1. Increase Eluent Strength: Gradually increase the polarity of the mobile phase. For normal phase, this means adding more of the polar solvent (e.g., ethyl acetate in hexane). For reversed-phase, decrease the polarity (e.g., add more organic solvent to water).
Problem 2: Co-elution of Impurities

Symptoms:

  • Fractions containing the target compound are still contaminated with other compounds, as determined by TLC, HPLC, or GC-MS analysis.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Similar Polarity of Compounds Impurities with similar polarity to 2-ethenyl-6-methoxyphenol will have similar retention times.1. Optimize the Mobile Phase: Use a shallower gradient or an isocratic elution with a finely tuned solvent mixture. 2. Change the Stationary Phase: Different stationary phases offer different selectivities. For example, a biphenyl column in HPLC can provide different selectivity for aromatic compounds compared to a C18 column.[12] 3. Employ a Different Technique: Consider preparative HPLC for better resolution.[14]
Column Overloading Applying too much sample to the column leads to poor separation.1. Reduce Sample Load: Use a smaller amount of crude extract. 2. Increase Column Size: Use a larger diameter column to accommodate the sample size.

Troubleshooting Workflow for Co-elution

start Co-elution Observed shallow_gradient Try a Shallower Gradient start->shallow_gradient isocratic Attempt Isocratic Elution shallow_gradient->isocratic If still co-eluting success Separation Achieved shallow_gradient->success Success change_solvent Change Mobile Phase Composition isocratic->change_solvent If still co-eluting isocratic->success Success change_stationary Switch Stationary Phase (e.g., to Biphenyl) change_solvent->change_stationary If still co-eluting change_solvent->success Success prep_hplc Consider Preparative HPLC change_stationary->prep_hplc For high purity needs change_stationary->success Success prep_hplc->success Success failure Still Co-eluting prep_hplc->failure If still co-eluting

Caption: Troubleshooting logic for addressing co-elution issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is suitable for the initial purification of several grams of crude extract.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Crude 2-ethenyl-6-methoxyphenol extract

  • Glass column

  • Fraction collector or test tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Flash Column Chromatography

start Prepare Silica Slurry pack_column Pack Column start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze analyze->elute If impure pool Pool Pure Fractions analyze->pool If pure evaporate Evaporate Solvent pool->evaporate end Pure Compound evaporate->end

Caption: Workflow for flash column chromatography purification.

Protocol 2: Recrystallization

This protocol is useful for purifying the product obtained from column chromatography.

Materials:

  • Partially purified 2-ethenyl-6-methoxyphenol

  • A suitable solvent (e.g., toluene, ethanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[14]

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • Technical Support Center: Purification of Crude Phenol, 4-(2-(2-methoxy-4-(2-(4- nitrophenyl)diazenyl - Benchchem.
  • Improving chromatographic analysis of phenolic compounds - Chula Digital Collections.
  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC.
  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI.
  • Determination of Phenol - Hach.
  • Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase | Request PDF - ResearchGate.
  • Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. | Request PDF - ResearchGate.
  • Crystal structure of 3,4-dimethoxyphenol - PMC.
  • TROUBLESHOOTING GUIDE - Phenomenex.
  • 4-METHOXYPHENOL - Ataman Kimya.
  • How to remove the phenol from the reaction mixture without doing column chromatography? - ResearchGate.
  • Separation of the catechol/4-methoxyphenol mixture by stripping crystallization | Request PDF - ResearchGate.
  • (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol - PMC.
  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC.
  • A Comprehensive Review of Phenolic Compounds in Horticultural Plants - MDPI.
  • Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents.
  • Estimation of Phenolic Compounds Present in the Plant Extracts Using High Pressure Liquid Chromatography, Antioxidant Properties and its - ijper.org.
  • Method 604: Phenols - EPA.
  • Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • "improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution" - Benchchem.
  • A kind of purification process of the guaiacol first product synthesized for catechol with methanol oxidation - Google Patents.
  • Safety Data Sheet: 2-Methoxyphenol - Carl ROTH.
  • Technical Support Center: Eliminating Polyphenol Contamination in Plant DNA Isolation - Benchchem.
  • Extraction, Isolation and Characterization of New Compound and Anti-Bacterial Potentials of the Chemical Constituents Compound f - Amazon S3.
  • Purification of impure phenols by distillation with an organic solvent - Google Patents.
  • Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications - MDPI.
  • Synthesis of 4-Methoxyphenol - Rhodium.ws.
  • Technologies for the Extraction, Separation and Purification of polyphenols – A Review - The Distant Reader.
  • 4-Vinylphenol synthesis - ChemicalBook.
  • 4-Vinylphenol - Wikipedia.
  • (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol - Sci-Hub.
  • 2-methoxy-4-vinyl phenol, 7786-61-0 - The Good Scents Company.
  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC.
  • Guaiacol - Wikipedia.
  • Process for producing methoxyphenol or ethoxyphenol - Google Patents.
  • Techniques for Analysis of Plant Phenolic Compounds - ResearchGate.
  • Process for the purification of 2, 6-dimethylphenol - Google Patents.

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Optimization

Technical Support Center: Hydroacylation of 2-Methoxy-6-vinylphenol

Welcome to the technical support center for the hydroacylation of 2-methoxy-6-vinylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this power...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydroacylation of 2-methoxy-6-vinylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-H activation reaction. As Senior Application Scientists, we have compiled this resource based on established literature and field experience to help you troubleshoot common side reactions and optimize your product yield.

Introduction: The Challenge of Selectivity

The rhodium-catalyzed hydroacylation of an aldehyde C-H bond across an alkene is a highly atom-economical method for synthesizing ketones.[1] The reaction involving 2-methoxy-6-vinylphenol is particularly valuable as it can generate complex α-aryl ketones, which are precursors to bioactive molecules like benzofurans.[2] The generally accepted mechanism involves the oxidative addition of the aldehyde to a Rh(I) catalyst, forming an acyl-rhodium(III)-hydride intermediate.[1][3] This intermediate then undergoes migratory insertion of the alkene followed by reductive elimination to yield the desired ketone.

However, the central acyl-Rh(III)-hydride intermediate is a critical branch point from which several unproductive pathways can emerge.[4] This guide provides a structured, question-and-answer approach to identifying and mitigating the most common side reactions: Decarbonylation , Vinyl Polymerization , and Aldol Condensation .

Troubleshooting Guide & FAQs
FAQ 1: My reaction is producing a significant amount of decarbonylated aldehyde byproduct. What is happening and how can I prevent it?

Question: I'm observing the formation of an arene or alkane corresponding to my aldehyde starting material, and my catalyst seems to be deactivating. What is the cause?

Answer: You are likely encountering reductive decarbonylation, a classic and often troublesome side reaction in hydroacylation.[1][5]

  • What is Happening? (The Mechanism): The key acyl-rhodium(III)-hydride intermediate, which should ideally proceed to alkene insertion, can instead undergo β-hydride elimination of the formyl proton, or more commonly, a migratory de-insertion of carbon monoxide (CO).[6] This process reductively eliminates the decarbonylated product (an alkane or arene) and typically forms a catalytically inactive rhodium-carbonyl species, effectively poisoning your catalyst.[7] This pathway becomes more competitive if the subsequent desired steps—alkene insertion and reductive elimination—are slow.

  • How Do I Fix It? (Troubleshooting Protocols): The core strategy is to accelerate the productive catalytic cycle, making it kinetically more favorable than the decarbonylation pathway.

    • Ligand Selection is Critical: The choice of phosphine ligand has a profound impact on selectivity.

      • Protocol: Employ a bidentate (diphosphine) ligand with a small bite angle , such as bis(dicyclohexylphosphino)methane (dcpm).[8][9] Small bite-angle ligands have been shown to promote the desired oxidative addition and subsequent reductive elimination steps, thus accelerating the turnover-limiting step and outcompeting decarbonylation.[8][9] In contrast, ligands with wider bite angles can favor the formation of intermediates more prone to decarbonylation.

      • Causality: A small bite angle forces a specific geometry on the rhodium center that lowers the energy barrier for the C-H oxidative addition, which is often the turnover-limiting step.[9] This ensures the catalyst spends less time as the vulnerable acyl-hydride intermediate.

    • Optimize Reaction Temperature: Temperature is a double-edged sword. While it increases the reaction rate, it can disproportionately accelerate side reactions.[10][11]

      • Protocol: Screen a range of temperatures. For many vinylphenol hydroacylations, a moderate temperature of 60-80 °C is a good starting point.[12] Avoid excessively high temperatures (>100 °C) which often favor decarbonylation.[3]

      • Causality: Decarbonylation often has a higher activation energy than the desired hydroacylation pathway.[13] By keeping the temperature lower, you can minimize the population of molecules that can overcome this higher barrier, thus improving selectivity.

    • Utilize the Substrate's Directing Group: The phenolic hydroxyl group in 2-methoxy-6-vinylphenol is a powerful tool.

      • Protocol: Ensure a catalytic amount of a non-coordinating base (e.g., K₃PO₄) is present. The base deprotonates the phenol to a phenolate. This anionic group coordinates strongly to the rhodium center.

      • Causality: The strong coordination of the vinylphenolate to the rhodium catalyst helps to saturate the metal center and stabilize the key intermediate against CO loss.[8][9] This substrate-directed approach is key to promoting hydroacylation over decarbonylation.[2][12]

FAQ 2: My reaction mixture is becoming viscous and I'm getting poor mass recovery. Is my substrate polymerizing?

Question: Upon workup, I'm left with a sticky, insoluble material and a low yield of my desired ketone. What's going on?

Answer: Yes, you are very likely observing polymerization of your 2-methoxy-6-vinylphenol substrate.

  • What is Happening? (The Mechanism): Vinylphenols, like other styrene derivatives, are susceptible to polymerization through their vinyl group.[14][15] This can occur via radical, cationic, or anionic pathways. Trace oxygen can initiate radical polymerization, while acidic impurities can trigger cationic polymerization. The reaction conditions (heat, metal catalyst) can unfortunately promote these events. The phenolic group itself can act as a radical scavenger, which can sometimes inhibit polymerization but also potentially interfere with the desired catalytic cycle under certain conditions.[16]

  • How Do I Fix It? (Troubleshooting Protocols): The goal here is to eliminate potential initiators and inhibit the polymerization chain reaction.

    • Rigorous Inert Atmosphere and Solvent Purity:

      • Protocol: Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Use thoroughly degassed solvents. Solvents should be purified to remove trace acids, water, and peroxides. A common method is to pass the solvent through an activated alumina column.

      • Causality: Oxygen is a radical initiator. Removing it is the first line of defense against radical polymerization. Acidic impurities can protonate the vinyl group, initiating cationic polymerization.

    • Introduce a Radical Inhibitor:

      • Protocol: Add a small amount (e.g., 0.1 mol%) of a radical inhibitor such as butylated hydroxytoluene (BHT) or phenothiazine to the reaction mixture.

      • Causality: These molecules are radical scavengers. They react with and neutralize any stray radical species that could initiate a polymerization chain reaction, without significantly interfering with the organometallic catalytic cycle. Increasing inhibitor concentration has been shown to reduce the rate of polymerization.[17]

    • Control Reaction Temperature:

      • Protocol: As with decarbonylation, run the reaction at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures provide the activation energy needed for unwanted polymerization initiation.[11]

FAQ 3: I'm seeing a significant amount of a higher molecular weight byproduct derived from my aldehyde. Is this an aldol reaction?

Question: My aldehyde is being consumed, but not all of it is converting to the desired product. I've isolated a byproduct that appears to be a dimer of the aldehyde. Why is this happening?

Answer: You are correct. This side reaction is most likely an aldol condensation or Tishchenko-style dimerization of your aldehyde starting material.[18]

  • What is Happening? (The Mechanism): The rhodium catalyst, or the basic additives used in the reaction, can catalyze the self-condensation of two aldehyde molecules. This is a classic side reaction, especially with enolizable aldehydes.[12]

  • How Do I Fix It? (Troubleshooting Protocols): Because this is a second-order reaction with respect to the aldehyde, the solution is to control the aldehyde's effective concentration.

    • Slow Addition of the Aldehyde:

      • Protocol: Instead of adding all the aldehyde at the beginning of the reaction, use a syringe pump to add the aldehyde slowly over several hours.

      • Causality: This ensures that the instantaneous concentration of the aldehyde in the reaction mixture is always very low. The first-order hydroacylation reaction is favored over the second-order aldol reaction at low aldehyde concentrations.[8][9]

    • Run the Reaction at Higher Dilution:

      • Protocol: If slow addition is not feasible, try running the reaction at a lower overall concentration (e.g., decrease from 1 M to 0.2 M).

      • Causality: Similar to slow addition, dilution reduces the frequency of collisions between two aldehyde molecules, thus disfavoring the second-order aldol pathway relative to the first-order hydroacylation.[12] This has been shown to improve chemoselectivity for hydroacylation over aldol dehydration.[8][9]

Summary of Troubleshooting Parameters
ParameterIssue AddressedRecommended ActionRationale
Temperature Decarbonylation, PolymerizationOptimize to the lowest effective temperature (e.g., 60-80 °C).Reduces rates of side reactions, which often have higher activation energies than the desired pathway.[3][11]
Ligand Decarbonylation, Low ReactivityUse a small bite-angle diphosphine (e.g., dcpm).Accelerates the turnover-limiting oxidative addition and reductive elimination steps, outcompeting decarbonylation.[8][9]
Concentration Aldol CondensationRun at higher dilution or use slow addition of the aldehyde.Favors the first-order hydroacylation reaction over the second-order aldol dimerization.[8][12]
Atmosphere/Purity PolymerizationUse rigorously degassed/purified solvents and maintain a strict inert atmosphere.Removes radical initiators (O₂) and cationic initiators (trace acids).
Additives PolymerizationAdd a radical inhibitor (e.g., BHT, ~0.1 mol%).Scavenges stray radicals that could initiate polymerization of the vinyl group.[17]
Visualizing the Reaction Pathways

The following diagram illustrates the central role of the acyl-rhodium(III)-hydride intermediate and the competing productive and non-productive pathways.

Hydroacylation_Pathways cluster_side Substrate-Level Side Reactions Start 2-Methoxy-6-vinylphenol + Aldehyde + Rh(I) Catalyst Intermediate Key Intermediate: Acyl-Rh(III)-Hydride Start->Intermediate Oxidative Addition Product Desired Ketone Product Intermediate->Product Productive Pathway: 1. Alkene Insertion 2. Reductive Elimination Decarb Decarbonylation Byproduct + Inactive Rh(I)-CO Intermediate->Decarb Side Reaction Polymer Polymerization Aldol Aldol Condensation Byproduct invis1->Polymer High Temp / Initiators invis2->Aldol High Aldehyde Conc.

Caption: Competing reaction pathways in the hydroacylation of 2-methoxy-6-vinylphenol.

General Experimental Protocol for Minimizing Side Reactions

This protocol provides a starting point for the hydroacylation of 2-methoxy-6-vinylphenol, incorporating best practices to avoid the issues discussed above.

  • Reactor Preparation: Dry a Schlenk flask or sealed reaction vial under vacuum with a heat gun and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Preparation:

    • Dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the phosphine ligand (e.g., dcpm) in freshly purified, degassed solvent (e.g., THF or 1,4-dioxane) inside the reaction vessel under an inert atmosphere.

    • Add the base (e.g., K₃PO₄) and any inhibitor (e.g., BHT).

    • In a separate flask, prepare a solution of 2-methoxy-6-vinylphenol and the aldehyde in the same degassed solvent.

  • Reaction Execution:

    • Heat the catalyst solution to the desired temperature (e.g., 70 °C).

    • Using a syringe pump, add the substrate/aldehyde solution to the catalyst mixture over a period of 4-8 hours.

    • Allow the reaction to stir at temperature for the required time, monitoring by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Filter the mixture through a short plug of silica gel, washing with an appropriate solvent (e.g., ethyl acetate) to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

By carefully controlling these experimental parameters, you can significantly shift the reaction equilibrium toward the desired ketone product, achieving higher yields and simplifying purification.

References

Sources

Troubleshooting

optimizing solvent extraction parameters for 2-ethenyl-6-methoxyphenol recovery

Welcome to the Technical Support Center for 2-ethenyl-6-methoxyphenol (commonly known as 4-vinylguaiacol or 4-VG) recovery. As a Senior Application Scientist, I have designed this guide to address the critical bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-ethenyl-6-methoxyphenol (commonly known as 4-vinylguaiacol or 4-VG) recovery. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in 4-VG solvent extraction: product-induced cytotoxicity during bioconversion, emulsion management, and thermal degradation of the reactive vinyl group.

This resource provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, high-purity recovery of this valuable phenolic styrene.

Core Process Visualization

G FA Ferulic Acid (Aqueous) Enzyme Enzymatic Decarboxylation (BaPAD) FA->Enzyme Biphasic In Situ Biphasic Extraction (1-Octanol) Enzyme->Biphasic Sep Phase Separation (Centrifugation) Biphasic->Sep Org Organic Phase (4-VG Enriched) Sep->Org Aq Aqueous Phase (Unreacted FA) Sep->Aq Purify Cold SPE / Resin Adsorption (XAD4) Org->Purify Aq->Enzyme Recycle Product Purified 2-ethenyl-6-methoxyphenol Purify->Product

Workflow for biphasic extraction and purification of 2-ethenyl-6-methoxyphenol.

Standardized Protocol: In Situ Biphasic Solvent Extraction

Objective: Maximize the conversion of ferulic acid (FA) to 2-ethenyl-6-methoxyphenol while preventing product-induced cytotoxicity to the biocatalyst. Causality: 4-VG is highly toxic to microbial hosts. By introducing a biocompatible organic phase during the bioconversion, 4-VG is continuously partitioned out of the aqueous phase. This drives the reaction forward thermodynamically and shields the biocatalyst from membrane disruption[1].

Step 1: Aqueous Phase Preparation Prepare a 50 mM Na₂HPO₄-citric acid buffer. Suspend your biocatalyst (e.g., Bacillus atrophaeus whole cells expressing BaPAD) and add the ferulic acid substrate[1]. Validation Check: Verify the pH is strictly between 6.5 and 7.0. If the pH exceeds 7.5, the phenolic hydroxyl of 4-VG (pKa ~9.5) begins to deprotonate, drastically reducing its partition coefficient into the organic phase.

Step 2: Biphasic System Initiation Overlay the aqueous layer with 1-octanol at a 1:1 (v/v) ratio. 1-octanol is selected for its superior biocompatibility and high affinity for phenolic styrenes[1]. Validation Check: Agitate at 250 rpm. The formation of a uniform, temporary emulsion indicates adequate interfacial surface area for mass transfer.

Step 3: Phase Separation Post-reaction, transfer the mixture to a centrifuge. Spin at 10,000 × g for 10 minutes at 4°C to break the emulsion cleanly[2]. Extract the upper 1-octanol layer, which is now enriched with 4-VG.

Step 4: Non-Thermal Product Recovery To prevent thermal polymerization of the vinyl group, avoid standard rotary evaporation[3]. Instead, pass the organic phase through a cold online solid-phase extraction (SPE) column packed with XAD4 resin. Elute the purified 4-VG using cold, undenatured ethanol[4].

Troubleshooting Guide & FAQs

Q: Why is my bioconversion yield plateauing at low concentrations (<10 g/L)? A: 2-ethenyl-6-methoxyphenol is highly toxic to microbial biocatalysts. In a standard monophasic aqueous system, the product accumulates and rapidly inhibits the phenolic acid decarboxylase, causing yields to stall at ~74% (with a productivity of ~7.2 g/L/h). By implementing an aqueous-organic biphasic system using a solvent like 1-octanol, you can continuously extract the product, pushing yields up to 98.9% and achieving concentrations over 230 g/L[1].

Q: How do I prevent the polymerization of the vinyl group during solvent evaporation? A: The vinyl group of 4-VG is highly reactive. Under thermal stress (>40°C), it undergoes radical polymerization to form poly(vinylguaiacol)[3], or oxidizes to guaiacol and other phenolic volatile organic compounds[5]. Solution: Abandon heat-based solvent removal. Utilize cold solid-phase extraction (SPE) using hydrophobic resins (e.g., XAD4)[4]. Always purge your final storage vessels with an inert gas (N₂ or Ar) and store the neat oil at -20°C.

Q: My organic phase contains significant amounts of unreacted ferulic acid. How do I improve extraction selectivity? A: This is a pH-dependent partitioning failure. Ferulic acid has a carboxylic acid moiety (pKa ~4.5), while 2-ethenyl-6-methoxyphenol only possesses a phenolic hydroxyl group (pKa ~9.5). By strictly maintaining the aqueous phase pH around 6.5–7.0, ferulic acid remains ionized and highly hydrophilic (trapped in the aqueous phase). Meanwhile, 4-VG remains neutral and partitions efficiently into the organic solvent[1][2].

Q: Which organic solvent provides the best thermodynamic partition coefficient without denaturing the biocatalyst? A: Long-chain alcohols and alkanes are the industry standard. 1-octanol provides the highest molar conversion yield (up to 100% in controlled conditions) due to its excellent partition coefficient and biocompatibility[1]. Alkanes like n-octane and dodecane also perform well, offering easier downstream separation due to lower boiling points, but they may exhibit slightly slower mass transfer kinetics[1][2].

Quantitative Data: Solvent Efficacy for 4-VG Recovery

The following table summarizes the impact of solvent selection on 4-VG extraction efficiency, highlighting the critical trade-offs between biocompatibility and partition dynamics.

Solvent SystemPhase TypeMax Conversion Yield (%)Productivity (g/L/h)BiocompatibilityPrimary Limitation / Note
1-Octanol Biphasic98.9 – 100%18.3HighHigh boiling point requires non-thermal resin recovery[1].
n-Octane Biphasic~95.0%N/AModerateHigher volatility; requires strict vapor control[1].
Dodecane Biphasic~85.0%N/AHighSlower mass transfer kinetics compared to alcohols[2].
Aqueous Buffer Monophasic~74.0%7.2N/ASevere product-induced cytotoxicity limits yield[1].

References

  • Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus. Frontiers in Microbiology.1

  • Alternative Routes for the Production of Natural 4-Vinylguaiacol from Sugar Beet Fiber Using Basidiomycetous Enzymes. MDPI.4

  • Ferulic Acid and Polyferulic Acid in Polymers: Synthesis, Properties, and Applications. PMC / NIH.3

  • Real-Time Monitoring of 4-Vinylguaiacol, Guaiacol, and Phenol during Coffee Roasting by Resonant Laser Ionization Time-of-Flight Mass Spectrometry. ResearchGate.5

  • Process for producing 4-vinylguaiacol by biodecaroxylation of ferulic acid (US20070224668A1). Google Patents.2

  • 2-Methoxy-4-vinylphenol Product Information & Safety Data. Cayman Chemical.

Sources

Optimization

Technical Support Center: Overcoming Low Conversion Rates with 2-Ethenyl-6-Methoxyphenol Substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when scaling up or optimizing compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when scaling up or optimizing complex catalytic cascades.

One of the most notoriously difficult substrates in modern synthetic methodologies is 2-ethenyl-6-methoxyphenol (also known as 2-methoxy-6-vinylphenol or 2-vinylguaiacol). While it is a highly valuable building block for synthesizing biologically active scaffolds like indeno[2,1-c]chromenes and benzofurans, it frequently suffers from severely depressed conversion rates compared to its unfunctionalized analog, 2-vinylphenol.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and overcome these low conversion rates.

Mechanistic Overview: Why Does Conversion Fail?

To solve a low conversion issue, we must first understand the causality behind the chemical failure. The reactivity of 2-ethenyl-6-methoxyphenol is heavily compromised by two competing factors:

  • Steric Hindrance: The methoxy (-OCH₃) group at the 6-position is adjacent to the phenolic hydroxyl group. In reactions requiring the formation of a highly organized transition state—such as the cleavage of the C1′═C2′ bond during tandem annulations—this steric bulk physically blocks the approach of bulky electrophiles or metal-ligand complexes.

  • Competitive Chelation & Electronic Deactivation: The lone pairs on the methoxy oxygen can act as a bidentate ligand alongside the phenolic -OH, strongly chelating Lewis acid catalysts (like Bi³⁺ or Sc³⁺) and poisoning the catalytic cycle. Furthermore, in radical-mediated cross-couplings, the electron-donating nature of the methoxy group alters the oxidation potential of the intermediate, often causing the catalytic cycle to stall before final ring closure.

Troubleshooting Guide & FAQs

Q1: Why does my Lewis acid-catalyzed cyclization with 2-ethenyl-6-methoxyphenol stall at ~33% yield, whereas standard 2-vinylphenol reaches >75%? Expert Insight: In Lewis acid-catalyzed 1,8-addition/cyclization cascades (such as Bi(III)-catalyzed reactions with propargylic para-quinone methides), the 6-methoxy group introduces severe steric bulk and competitively chelates the Bismuth catalyst. This restricts the necessary structural reconstruction and reduces catalyst turnover [1]. Actionable Solution: Do not simply increase the temperature, as this will degrade the quinone methide intermediate. Instead, increase the equivalence ratio of your coupling partner (e.g., propargylic alcohol to phenol from 1.2:1 to 1.5:1) to force the equilibrium forward by mass action. Ensure strictly anhydrous conditions in a non-coordinating solvent like 1,2-dichloroethane (DCE) to maximize catalyst availability.

Q2: During copper-catalyzed intramolecular decarboxylative C(sp2)-heteroatom cross-couplings, I only isolate uncyclized 2-ethenyl-6-methoxyphenol instead of the desired benzofuran. How do I force the C-O coupling? Expert Insight: Your reaction is successfully accomplishing the initial radical decarboxylation but failing to execute the subsequent intramolecular C-O coupling [2]. The methoxy group decreases the oxidation potential of the phenolic intermediate, causing the copper catalyst (CuSO₄/Phen) to struggle with the final oxidative addition/reductive elimination cycle required for ring closure. Actionable Solution: The catalytic cycle is stalling at the Cu(II) resting state. To push the C-O coupling, optimize the ligand field. Ensure your base (NaOH) is fully solubilized using DMSO, maintain a strict 120 °C temperature under an air atmosphere to facilitate the Cu(I)/Cu(II) turnover, and verify that your 4 Å molecular sieves are freshly activated to prevent premature protonation of the intermediate.

Q3: How can I prevent the vinyl group from undergoing spontaneous radical polymerization? Expert Insight: The electron-rich nature of 2-ethenyl-6-methoxyphenol makes the vinyl group highly susceptible to radical-initiated polymerization, especially at elevated temperatures (>100 °C) in the presence of trace oxygen. Actionable Solution: Introduce 1-3 mol% of a radical scavenger (e.g., BHT or hydroquinone) if your primary catalytic cycle is strictly ionic. If your mechanism relies on radicals (like Cu-catalyzed decarboxylation), control the temperature strictly and avoid excessive light irradiation, which accelerates unwanted radical propagation without aiding the metal turnover.

Comparative Yield Data

The following table summarizes the quantitative impact of the 6-methoxy group on reaction efficiency across different catalytic systems, providing a baseline for your expected yields.

SubstrateReaction TypeCatalyst SystemConversion / YieldDiastereomeric Ratio (dr)Primary Failure Mode
2-Vinylphenol 1,8-Addition/Cyclization20 mol% Bi(OTf)₃75% (Isolated)11.9:1N/A (Standard Baseline)
2-Ethenyl-6-methoxyphenol 1,8-Addition/Cyclization20 mol% Bi(OTf)₃33% (Isolated)5.9:1Steric hindrance & Catalyst chelation [1]
3-Methoxylcoumarin Decarboxylative C-O Coupling3 mol% CuSO₄ / Phen71% (Uncyclized Phenol)N/AStalled C-O coupling post-decarboxylation [2]

Optimized Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in diagnostic checks so you can verify the chemistry is proceeding correctly in real-time.

Protocol A: Bi(III)-Catalyzed 1,8-Addition/Cyclization

Use this protocol to overcome steric stalling in Lewis acid cascades.

  • Preparation: Flame-dry a Schlenk tube and cool under a strict argon atmosphere. Moisture is the enemy of Bi(OTf)₃.

  • Substrate Loading: Add 2-ethenyl-6-methoxyphenol (0.1 mmol) and the propargylic alcohol derivative (0.15 mmol). Causality note: The 1.5 equivalents of the alcohol are mandatory to overcome the kinetic barrier imposed by the 6-methoxy group.

  • Solvation: Dissolve the substrates in strictly anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

  • Catalyst Initiation: Introduce Bi(OTf)₃ (20 mol%) in a single portion.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) after 4 hours. You should observe the disappearance of the propargylic alcohol. If the starting material persists past 12 hours without change, catalyst poisoning by the methoxy group has occurred. Do not add more catalyst; abort, re-purify your substrates, and verify the anhydrous nature of your DCE.

  • Reaction & Workup: Stir at room temperature (25 °C) for 24 hours. Quench with saturated aqueous NaHCO₃ (2 mL) and extract with dichloromethane (3 × 5 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography.

Protocol B: Copper-Catalyzed Decarboxylative Cross-Coupling

Use this protocol to force stalled C-O couplings to completion.

  • Preparation: To a dried reaction vial, add the coumarin derivative (0.2 mmol), CuSO₄ (3 mol%), 1,10-phenanthroline (Phen, 3 mol%), and NaOH (3 equiv).

  • Moisture Control: Add freshly activated 4 Å molecular sieves (50 mg). Causality note: Trace water will prematurely protonate the decarboxylated intermediate, leaving you with uncyclized 2-ethenyl-6-methoxyphenol.

  • Solvation: Suspend the mixture in anhydrous DMSO (2.0 mL).

  • Self-Validation Check: Stir the reaction under an air atmosphere at 120 °C in an oil bath. Check for the evolution of CO₂ gas (micro-bubbling) within the first hour. If bubbling ceases early but LC-MS shows the uncyclized phenol mass, the catalytic cycle has stalled at the Cu(II) resting state. Ensure your air atmosphere is sufficient to re-oxidize the copper.

  • Reaction & Workup: After 20 hours, cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (3 × 5 mL) to remove the DMSO.

  • Isolation: Dry the organic layer, concentrate, and purify via HPLC.

Troubleshooting Decision Tree

Use the following logical workflow to diagnose and resolve low conversion rates with 2-ethenyl-6-methoxyphenol substrates.

TroubleshootingTree Start Low Conversion of 2-Ethenyl-6-methoxyphenol CheckMech Identify Reaction Mechanism Start->CheckMech LewisAcid Lewis Acid Catalysis (e.g., Bi, Sc) CheckMech->LewisAcid Radical Radical / Cross-Coupling (e.g., Cu, Pd) CheckMech->Radical Issue1 Competitive Chelation & Steric Hindrance LewisAcid->Issue1 Issue2 Stalled C-O Coupling or Polymerization Radical->Issue2 Sol1 Increase Substrate Ratio (1.5:1) Use Non-coordinating Solvent (DCE) Issue1->Sol1 Sol2 Optimize Ligand (Phen) Add Radical Inhibitor (BHT) Issue2->Sol2

Troubleshooting decision tree for 2-ethenyl-6-methoxyphenol conversion issues.

References

  • Title: Bismuth(III)-Catalyzed 1,8-Addition/Cyclization/Rearrangement of Propargylic para-Quinone Methides with 2-Vinylphenol: Synthesis of Indeno[2,1-c]chromenes Source: Organic Letters, ACS Publications (2023) URL: [Link]

  • Title: Copper-Catalyzed Intramolecular Decarboxylative C(sp2)-Heteroatom Cross-Couplings: Mechanism Insights and Synthetic Applications Source: ACS Publications (2024) URL: [Link]

Troubleshooting

Technical Support Center: Gas Chromatography (GC) Analysis of 2-Ethenyl-6-Methoxyphenol

Welcome to the technical support guide for the analysis of 2-ethenyl-6-methoxyphenol (2-methoxy-6-vinylphenol). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 2-ethenyl-6-methoxyphenol (2-methoxy-6-vinylphenol). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome challenges related to the thermal instability of this compound during Gas Chromatography (GC) analysis. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when analyzing this thermally sensitive phenolic compound.

Q1: Why am I observing poor peak shape, specifically peak tailing, for 2-ethenyl-6-methoxyphenol?

Answer: Peak tailing for polar compounds like phenols is a classic sign of undesirable secondary interactions within your GC system. The primary cause is the interaction between the acidic proton of the phenolic hydroxyl (-OH) group and active sites, such as exposed silanol groups (Si-OH), on the surfaces of the GC inlet liner and the capillary column.[1] This interaction temporarily adsorbs the analyte, causing it to elute slowly and resulting in a tailed peak. To mitigate this, it is crucial to use a highly inert flow path, including a deactivated inlet liner and a high-quality, low-bleed GC column.[2][3][4][5]

Q2: My analyte response is low and inconsistent between injections. What is the likely cause?

Answer: Low and erratic responses are typically symptomatic of either irreversible adsorption or thermal degradation.[3][5]

  • Irreversible Adsorption: Similar to the cause of peak tailing, highly active sites in the inlet or on the column can bind the phenol so strongly that it does not elute at all, leading to a loss of signal.

  • Thermal Degradation: 2-Ethenyl-6-methoxyphenol, like many complex phenols, can be thermally labile. High temperatures in the GC inlet can cause the molecule to break down before it ever reaches the column.[6] Studies on similar compounds show that elevated temperatures can lead to degradation, significantly altering analytical results.[7]

The most effective solution for both issues is chemical derivatization, which is discussed in the following questions.

Q3: What is derivatization, and how can it improve the analysis of this compound?

Answer: Derivatization is a chemical reaction that modifies an analyte to enhance its properties for analysis. For GC, the goal is to increase volatility and thermal stability while reducing polarity.[8] The most common and effective method for phenols is silylation .[9][10] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[9][11][12] The resulting TMS-ether derivative is significantly more volatile, less polar, and more resistant to thermal breakdown, leading to sharp, symmetrical peaks and improved detection limits.[10][12]

Q4: Which GC column should I choose for my analysis?

Answer: The choice of column depends on whether you are analyzing the compound directly or after derivatization.

  • For Underivatized Analysis: A polar "WAX" type column or a specialized FFAP (Free Fatty Acid Phase) column is often recommended for phenols because their stationary phases are designed to minimize interactions with acidic compounds.[13][14] However, success with this approach is highly dependent on a meticulously maintained, inert GC system.

  • For Derivatized (Silylated) Analysis: The industry standard and most robust choice is a low-polarity, low-bleed 5% phenyl-polysiloxane column (e.g., DB-5ms, HP-5ms, TG-5MS).[15][16][17] These columns are highly efficient, offer excellent thermal stability, and are ideal for use with mass spectrometry (MS) detectors due to their low signal bleed.[13][16]

Troubleshooting Guide: From Problem to Solution

Use this guide to diagnose and resolve specific chromatographic problems.

Problem 1: Tailing or Asymmetrical Peaks
  • Probable Cause: Active sites in the GC flow path are interacting with the phenol's hydroxyl group.

  • Solution Workflow:

Problem Tailing Peak Observed Cause1 Active Inlet Liner? Problem->Cause1 Solution1 Replace with a new, Ultra Inert (deactivated) liner with deactivated glass wool. Cause1->Solution1 Check1 Problem Resolved? Solution1->Check1 Cause2 Column Contamination or Degradation? Check1->Cause2 No End End Check1->End Yes Solution2 Trim 15-20 cm from the front of the column. This removes active sites. Cause2->Solution2 Check2 Problem Resolved? Solution2->Check2 Cause3 System-Wide Activity or Analyte Instability? Check2->Cause3 No Check2->End Yes Solution3 Implement Derivatization Protocol. (See Protocol Section) Cause3->Solution3 Solution3->End Analysis Optimized

Caption: Troubleshooting workflow for peak tailing.

Problem 2: No Peak or Severely Reduced Signal
  • Probable Cause: The analyte is being lost due to thermal degradation in the hot inlet or irreversible adsorption onto active sites.

  • Solutions:

    • Reduce Inlet Temperature: Lower the injector temperature by 20°C increments (e.g., from 270°C to 250°C, then to 230°C) and observe the response.[6] Be aware that temperatures set too low may cause incomplete vaporization and broad peaks.

    • Verify System Inertness: Ensure every component in the flow path is designed for active analytes. This includes using Ultra Inert liners and gold-plated inlet seals, which provide a more robust barrier against activity than standard steel seals.[4][5]

    • Derivatize the Sample: This is the most reliable solution. By converting the analyte to its more stable TMS-ether form, you protect it from both degradation and adsorption.[8][10][11]

Data & Parameter Recommendations

The following table provides starting parameters for your method development. Derivatization is strongly recommended for achieving the highest data quality and robustness.

ParameterUnderivatized Analysis (Not Recommended)Derivatized (Silylated) Analysis (Recommended)Rationale
Inlet Liner Ultra Inert, Single Taper, Glass WoolUltra Inert, Single Taper, Glass WoolA deactivated liner is critical to prevent adsorption.[4][5] Glass wool promotes consistent vaporization and traps non-volatile matrix components.[4]
Inlet Temperature 230-250°C270-280°CLower temperature attempts to minimize degradation of the free phenol.[6] The derivatized analyte is more thermally stable, allowing for a higher temperature to ensure efficient vaporization.
Injection Mode SplitlessSplitlessFor trace-level analysis.
GC Column Polar Wax or FFAP Phase (e.g., DB-WAX, DB-FFAP)Low-Polarity 5% Phenyl (e.g., HP-5ms, DB-5ms)A polar column is needed to manage the polarity of the underivatized phenol.[13][14] The non-polar TMS-ether is best analyzed on a standard, robust 5% phenyl column.[15][17]
Column Dimensions 30 m x 0.25 mm x 0.25 µm30 m x 0.25 mm x 0.25 µmStandard dimensions provide a good balance of resolution and analysis time.[18]
Carrier Gas HeliumHeliumInert carrier gas of choice.
Oven Program 60°C (1 min), ramp 10°C/min to 240°C80°C (1 min), ramp 15°C/min to 300°CThe derivatized compound is less retained and can be eluted faster with a more aggressive temperature ramp.

Experimental Protocol: Silylation of 2-Ethenyl-6-Methoxyphenol

This protocol describes the conversion of the analyte to its trimethylsilyl (TMS) ether, which is more volatile and thermally stable.

Principle:

The active hydrogen on the phenolic hydroxyl group is replaced by a non-polar TMS group from a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A catalyst like Trimethylchlorosilane (TMCS) is often included to increase reaction speed.[9][12]

Caption: Silylation reaction for improved GC analysis.

Materials:
  • Sample containing 2-ethenyl-6-methoxyphenol, dried and dissolved in an aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • GC Vials (2 mL) with screw caps and septa.

  • Heating block or water bath.

  • Nitrogen evaporator (optional, for sample drying).

Step-by-Step Methodology:
  • Sample Preparation (Crucial Step): Ensure the sample is completely free of water. Silylating reagents react readily with moisture, which will consume the reagent and prevent complete derivatization.[11] If your sample extract is in a protic solvent (like methanol) or contains water, evaporate it to complete dryness under a gentle stream of nitrogen before proceeding.

  • Reconstitution: Re-dissolve the dried residue in 100 µL of a dry, aprotic solvent like pyridine or acetonitrile.

  • Reagent Addition: To the 100 µL of sample in the GC vial, add 100 µL of BSTFA + 1% TMCS.[10][12] Cap the vial tightly immediately.

  • Vortex: Mix the contents thoroughly for 30 seconds to ensure the reagent and analyte are fully combined.

  • Reaction: Place the vial in a heating block or water bath set to 70°C for 60 minutes to ensure the reaction goes to completion.[12] For some phenols, the reaction can be faster, but this condition is robust for a wide range of compounds.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The TMS-derivatized analyte can be analyzed directly.[11]

By following these guidelines, you can transform a challenging analysis into a routine and reliable method.

References

  • PubMed. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (2024). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Online. (n.d.). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. Retrieved from [Link]

  • ResearchGate. (n.d.). Time dependence of silylation reactions of various phenolate analytes.... Retrieved from [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • PMC. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • SilcoTek. (n.d.). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. Retrieved from [Link]

  • Interchim. (n.d.). Analysis of Semivolatiles by GC/FID using the Ultra Inert Inlet Liners with Wool. Retrieved from [Link]

  • Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Agilent. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation. Retrieved from [Link]

  • ResearchGate. (2021). What is suitable method to analysis phenols using GC/FID(DB-WAX)?. Retrieved from [Link]

  • Phenomenex. (2022). 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). Gas Chromatography Mass Spectrometry Identification of Labile Radicals Formed during Pyrolysis of Catechol, Hydroquinone, and Phenol. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Pure. (1991). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products. Retrieved from [Link]

  • Agilent. (2019). Impact of Temperature on the Efficiency of High-Temperature GC Columns. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). The degradation of phenol via in situ H2O2 production over supported Pd-based catalysts. Retrieved from [Link]

  • National Laboratory of the Rockies Research Hub. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the thermal degradation behaviors and kinetics of alkali lignin. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of temperature and carbon source on phenol degradation. Retrieved from [Link]

  • PMC. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]

  • Journal of Environmental Biology. (n.d.). Biodegradation of phenol by native microorganisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. Retrieved from [Link]

  • Frontiers. (2022). Effect of temperature in the degradation of cannabinoids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 2-Methoxy-6-vinylphenol in HPLC

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering peak asymmetry (tailing) during the High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering peak asymmetry (tailing) during the High-Performance Liquid Chromatography (HPLC) analysis of 2-methoxy-6-vinylphenol (MVP) and structurally related phenolic compounds.

Peak tailing compromises resolution, reduces signal-to-noise ratios, and leads to inaccurate quantification in high-precision assays. Below, we provide a mechanistic breakdown of why this occurs, a diagnostic workflow, and self-validating experimental protocols to restore peak symmetry.

Diagnostic Workflow for Phenolic Peak Tailing

Before altering your method, you must isolate whether the tailing is caused by a physical system defect or a chemical secondary interaction . Follow the logic tree below to diagnose the root cause.

TroubleshootingWorkflow Start Peak Tailing Observed 2-Methoxy-6-vinylphenol (Tf > 1.2) Check1 Are ALL peaks tailing or ONLY the phenolic analyte? Start->Check1 Path_Phys All Peaks Tail (Physical Issue) Check1->Path_Phys Path_Chem Only Phenol Tails (Chemical Issue) Check1->Path_Chem Act_Phys1 Check PEEK Fittings & Eliminate Dead Volume Path_Phys->Act_Phys1 Act_Phys2 Replace Guard Column (Check for Blocked Frit) Path_Phys->Act_Phys2 Act_Chem1 Optimize Mobile Phase pH (Add 0.1% Formic Acid, pH 2.5-3.0) Path_Chem->Act_Chem1 Success Symmetrical Peak Achieved (Tf ≤ 1.2) Act_Phys1->Success Act_Phys2->Success Act_Chem2 Switch to End-Capped or Polar-Embedded C18 Column Act_Chem1->Act_Chem2 If tailing persists Act_Chem1->Success Act_Chem3 Reduce Injection Volume (Mitigate Mass Overload) Act_Chem2->Act_Chem3 If tailing persists Act_Chem2->Success Act_Chem3->Success

Caption: Systematic diagnostic workflow for isolating and resolving HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does 2-methoxy-6-vinylphenol exhibit severe peak tailing compared to neutral analytes in my sample? A1: The tailing is primarily driven by secondary silanol interactions . 2-methoxy-6-vinylphenol contains a polar, weakly acidic phenolic hydroxyl (-OH) group. In traditional silica-based reversed-phase columns (like C18), a portion of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH) (1[1]). These free silanols are acidic and can form strong hydrogen bonds or undergo ion-exchange interactions with the phenol group of your analyte, delaying its elution and dragging out the tail of the peak (2[2]).

Q2: How do I definitively prove whether the tailing is a chemical interaction or a physical hardware issue? A2: You must look at the entire chromatogram. If all peaks—including neutral, non-polar reference standards—are tailing to a similar degree, the issue is physical (e.g., a void volume at the column head, a blocked frit, or improper tubing connections) (3[3]). If only 2-methoxy-6-vinylphenol and other polar/basic analytes are tailing while neutral peaks remain perfectly symmetrical (Gaussian), the root cause is chemical secondary interactions ().

Q3: What is the most effective mobile phase adjustment to fix this? A3: pH suppression. By lowering the mobile phase pH to between 2.5 and 3.0 using an acidic modifier (such as 0.1% formic acid or phosphoric acid), you achieve two critical mechanistic goals:

  • You ensure the phenolic hydroxyl group of 2-methoxy-6-vinylphenol remains fully protonated (neutral).

  • You suppress the ionization of the residual silanol groups on the silica surface (which typically begin to ionize and carry a negative charge above pH 3.5) (4[4], 3[3]).

Q4: If pH adjustment fails, what column chemistry should I use? A4: Switch to a highly end-capped or polar-embedded C18 column. End-capping involves reacting the residual silanols with a smaller silane (like trimethylchlorosilane) to physically shield the silica surface from the analyte (5[5]). Core-shell columns with advanced end-capping are particularly effective for phenolic compounds as they minimize mass transfer resistance while preventing secondary interactions.

Data Presentation: Impact of Optimization Parameters

The following table summarizes expected quantitative improvements in the Tailing Factor (Tf) of 2-methoxy-6-vinylphenol when applying specific troubleshooting parameters. (Note: An ideal Gaussian peak has a Tf of 1.0. A Tf > 1.2 is considered significant tailing, and > 1.5 is often unacceptable for quantification).

Parameter AdjustedExperimental ConditionAverage Tailing Factor (Tf)Resolution Status
Baseline (Unoptimized) Standard C18, Unbuffered Water/MeCN (pH ~6.5), 20 µL inj.2.45Unacceptable (Severe Tailing)
Mobile Phase pH Addition of 0.1% Formic Acid (pH ~2.7)1.35Acceptable (Moderate Improvement)
Column Chemistry Switch to End-Capped Core-Shell ODS Column1.15Excellent (Symmetrical)
Injection Volume Reduced from 20 µL to 5 µL (Mitigates mass overload)1.80Marginal (If overload was the sole issue)
Hardware Fix Replaced saturated guard column / fixed PEEK fitting1.08Excellent (If physical void was present)

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be conducted using self-validating systems. This prevents false positives where a "fix" appears to work but actually masks a different underlying error.

Protocol 1: System Suitability & Chemical Interaction Validation

Objective: Prove definitively that tailing is caused by silanol interactions and resolve it via pH optimization. Causality: Injecting a mixed standard allows the neutral marker to act as an internal control for the physical health of the HPLC flow path.

  • Prepare a Mixed Validation Standard: Create a sample vial containing 50 µg/mL of 2-methoxy-6-vinylphenol and 50 µg/mL of Toluene (a neutral, non-polar marker).

  • Baseline Injection: Inject 5 µL of the standard using your current (unoptimized) mobile phase.

  • Evaluate Symmetry: Calculate the Tailing Factor (Tf) at 5% peak height for both compounds.

    • Validation Check: If Toluene Tf ≈ 1.0 but 2-methoxy-6-vinylphenol Tf > 1.5, the system hardware is physically sound, and the issue is confirmed as a chemical secondary interaction.

  • pH Optimization: Prepare a new aqueous mobile phase containing 0.1% Formic Acid (v/v) to drop the pH to approximately 2.7.

  • Equilibration: Flush the column with at least 15–20 column volumes of the acidified mobile phase until the baseline stabilizes (4[4]).

  • Re-Injection: Inject the mixed standard again. The Tf of 2-methoxy-6-vinylphenol should now drop below 1.2, matching the symmetry of the Toluene peak.

Protocol 2: Dead Volume & Guard Column Diagnostic

Objective: Identify and eliminate physical flow path disruptions causing universal peak distortion. Causality: A void at the head of the column or a contaminated guard column causes the sample plug to disperse unevenly before entering the stationary phase bed, distorting all analytes regardless of their chemical properties (, 6[6]).

  • System Pressure Check: Monitor the system backpressure. A sudden increase or erratic pressure often indicates a blocked frit or degraded guard column.

  • Bypass the Guard Column: Remove the guard column entirely and connect the analytical column directly to the injector using a zero-dead-volume PEEK or stainless steel union.

  • Ensure Proper Seating: If using PEEK finger-tight fittings, ensure the tubing is pushed completely to the bottom of the column inlet port before tightening. Slippage here is the #1 cause of artificial dead volume (3[3]).

  • Test Injection: Inject your sample.

    • Validation Check: If peak symmetry is restored (Tf < 1.2), the old guard column was compromised. Install a fresh guard column and verify symmetry is maintained.

References

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." Available at:[Link]

  • Agilent Technologies. "A Tail of Two Peaks: Troubleshooting Poor Peak Shape." Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at: [Link]

  • Waters Knowledge Base. "What are common causes of peak tailing when running a reverse-phase LC column?" Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:[Link]

  • ResearchGate. "Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis: 2-Ethenyl-6-methoxyphenol vs. 2-Methoxy-4-vinylphenol

Executive Summary The structural elucidation of lignin-derived biobased monomers is a critical quality control step in the development of sustainable thermoplastics and thermosets[1]. Two highly valuable, yet easily conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of lignin-derived biobased monomers is a critical quality control step in the development of sustainable thermoplastics and thermosets[1]. Two highly valuable, yet easily confused isomers in this class are 2-ethenyl-6-methoxyphenol (also known as 2-methoxy-6-vinylphenol) and 2-methoxy-4-vinylphenol (commonly known as 4-vinylguaiacol). While they share the same molecular weight and functional groups, the positional isomerism of their vinyl and hydroxyl groups drastically alters their polymerization kinetics and thermal properties.

This guide provides an objective, data-driven framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the mechanistic causality behind their chemical shifts and outlining a self-validating experimental protocol.

Mechanistic Causality in Isomer Differentiation

The fundamental principle for distinguishing these isomers via ¹H NMR lies in the local magnetic environments created by their substituent positions.

  • Anisotropic Deshielding in the Ortho Isomer: In 2-ethenyl-6-methoxyphenol, the vinyl group is situated ortho to the hydroxyl (-OH) group. This spatial proximity places the internal vinyl proton (-CH=) directly within the anisotropic deshielding cone of the adjacent electronegative oxygen atom. Furthermore, potential intramolecular hydrogen bonding between the -OH and the adjacent methoxy (-OCH₃) group locks the aromatic ring's electron density in a way that further deshields the ortho-vinyl proton. Consequently, this proton shifts significantly downfield to the 7.00–7.11 ppm region, overlapping with the aromatic protons[2].

  • Shielding in the Para Isomer: In contrast, the vinyl group in 2-methoxy-4-vinylphenol is para to the hydroxyl group. Lacking the immediate ortho-deshielding effect of the oxygen atom, its internal vinyl proton retains higher local electron density and resonates further upfield at 6.63 ppm [3].

By understanding this causality, researchers can definitively identify the isomers without relying solely on reference libraries.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol integrates self-validating checkpoints to prevent misinterpretation caused by instrument drift or sample impurities.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified monomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality & Validation: CDCl₃ is selected as a non-polar, aprotic solvent to prevent the disruption of any intramolecular hydrogen bonding that defines the molecule's native conformation. The TMS acts as an internal zero-point check. Validation Check: If the TMS signal deviates from 0.00 ppm during acquisition, it immediately flags a lock failure or temperature drift, invalidating the run.

Step 2: Instrument Calibration & Shimming

  • Action: Load the sample into a 400 MHz NMR spectrometer. Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1 and Z2 coils until the lock level plateau is maximized.

  • Causality & Validation: Perfect shimming is non-negotiable. The terminal vinyl protons (=CH₂) exhibit fine doublet-of-doublets (dd) splitting due to cis ( J ≈ 11 Hz) and trans ( J ≈ 18 Hz) coupling. Poor magnetic homogeneity will broaden these peaks, blurring the J -coupling constants required to confirm the presence of the intact vinyl group.

Step 3: Acquisition Parameters (¹H NMR)

  • Action: Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and collect 16 to 32 scans at 298 K.

  • Causality & Validation: A 2.0-second D1 ensures the complete spin-lattice relaxation ( T1​ ) of all protons between pulses. Validation Check: Before analyzing the vinyl shifts, integrate the methoxy (-OCH₃) peak at ~3.90 ppm against the internal aromatic protons. An exact 3:1 to 3:3 ratio validates the quantitative integrity of the spectrum and confirms the sample's purity.

Step 4: Data Processing

  • Action: Apply a 0.3 Hz exponential line broadening function to the Free Induction Decay (FID) before Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by a multipoint baseline correction.

Comparative Quantitative Data

The table below summarizes the diagnostic ¹H NMR chemical shifts ( δ ) and coupling constants ( J ) used to differentiate the two isomers[2][3].

Proton Environment2-Ethenyl-6-methoxyphenol (δ, ppm)2-Methoxy-4-vinylphenol (δ, ppm)Multiplicity & Coupling ( J in Hz)
Methoxy (-OCH₃) 3.893.91Singlet (s, 3H)
Hydroxyl (-OH) 5.935.61Broad singlet (br s, 1H)
Vinyl =CH₂ (cis) 5.335.12dd or d ( Jcis​ ≈ 10.7 - 11.2)
Vinyl =CH₂ (trans) 5.835.58dd or d ( Jtrans​ ≈ 17.8)
Vinyl -CH= 7.00–7.11 (multiplet overlap)6.63 dd ( J = 17.8, 10.7)
Aromatic (Ar-H) 6.76–6.86 (m, 2H), 7.00–7.11 (m, 1H)6.88 (m, 3H)Multiplets (m)

Note on ¹³C NMR: For 2-ethenyl-6-methoxyphenol, ¹³C NMR (101 MHz, CDCl₃) yields diagnostic quaternary carbon peaks at δ 143.4 and 146.8 ppm, corresponding to the oxygen-bound aromatic carbons (C-OH and C-OMe)[2].

Structural Elucidation Workflow

The following diagram maps the logical progression of the NMR analytical workflow, highlighting the critical divergence point where the isomers are distinguished.

NMR_Workflow Prep Sample Prep CDCl3 + TMS Acq NMR Acquisition 400 MHz, D1=2.0s Prep->Acq Lock & Shim Proc Data Processing FT & Phase Corr. Acq->Proc FID Signal Anal Spectral Analysis Shift & J-Coupling Proc->Anal 1D Spectra Iso1 2-Ethenyl-6-methoxyphenol Vinyl -CH= at ~7.05 ppm Anal->Iso1 Ortho-OH Deshielding Iso2 2-Methoxy-4-vinylphenol Vinyl -CH= at ~6.63 ppm Anal->Iso2 Para-OH Shielding

Workflow for the comparative NMR structural elucidation of vinylphenol isomers.

References

  • Pustenko, A., et al. "3H-1,2-Benzoxaphosphepine 2-oxides as selective inhibitors of carbonic anhydrase IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

  • Alexakis, A. E., et al. "2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers." Polymers, 2023. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 332, 4-Vinylguaiacol." PubChem. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Catalytic Efficiency in 2-Ethenyl-6-Methoxyphenol Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Ethenyl-6-Methoxyphenol and Catalysis 2-Ethenyl-6-methoxyphenol, a substituted vinylphenol, represents a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Ethenyl-6-Methoxyphenol and Catalysis

2-Ethenyl-6-methoxyphenol, a substituted vinylphenol, represents a valuable structural motif in organic synthesis. Its unique combination of a reactive vinyl group and a functionalized phenol ring makes it a critical building block for a variety of complex molecules, including natural products, pharmaceuticals, and advanced materials. The efficient and selective synthesis of this compound is paramount, and transition-metal catalysis offers the most powerful and versatile toolset for achieving this goal.

The "efficiency" of a catalyst, however, is not a single, monolithic metric. It is a multi-faceted concept encompassing yield, selectivity, and the intrinsic activity and stability of the catalytic species. This guide provides an in-depth comparison of prominent catalytic strategies for the synthesis of 2-ethenyl-6-methoxyphenol. Moving beyond simple procedural lists, we will dissect the underlying mechanisms, explain the rationale behind experimental design, and provide a robust framework for objectively evaluating and comparing catalytic performance. Our focus is on empowering researchers to make informed decisions when selecting or designing a synthetic route, ensuring both high fidelity in the lab and scalability for future applications.

Pillar 1: Core Principles of Catalytic Efficiency Evaluation

To objectively compare different catalytic systems, we must first establish a common language and a set of quantifiable metrics. The following parameters are the cornerstones of catalyst performance evaluation.

  • Yield (%): This is the most fundamental metric, representing the percentage of the desired product obtained relative to the theoretical maximum, assuming the limiting reagent is fully consumed.

  • Selectivity (%): In complex organic reactions, side products are often formed. Selectivity quantifies the catalyst's preference for forming the desired product (2-ethenyl-6-methoxyphenol) over all other possible products.

  • Turnover Number (TON): This metric quantifies the catalyst's stability or lifetime. It is defined as the number of moles of substrate that a mole of the catalyst can convert into the desired product before becoming irreversibly deactivated.[1][2] A high TON indicates a robust and long-lasting catalyst. TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): TOF is a measure of the intrinsic activity or speed of the catalyst at a specific point in time. It is defined as the number of turnovers per unit of time.[1][2][3] A high TOF signifies a more active catalyst that can produce the product more rapidly. TOF = TON / time (s⁻¹ or h⁻¹)

The accurate determination of these metrics relies on careful reaction monitoring and quantitative analysis, which will be detailed in the experimental protocols.

Pillar 2: A Comparative Analysis of Catalytic Systems

We will now explore three distinct and powerful catalytic methodologies that can be applied to the synthesis of 2-ethenyl-6-methoxyphenol, each starting from a different precursor derived from guaiacol (2-methoxyphenol).

Method A: Palladium-Catalyzed Heck Coupling

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl halides with alkenes.[4][5][6] For our target molecule, a plausible route involves the coupling of 2-bromo-6-methoxyphenol with a vinyl source like ethylene or a vinylboronic acid derivative.

Catalytic Cycle and Mechanism: The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by coordination of the alkene (migratory insertion), and finally, a β-hydride elimination step that releases the product and regenerates a palladium-hydride species. Reductive elimination of HX with a base regenerates the active Pd(0) catalyst.

Diagram: Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Complex L(Ar)Pd(II)-Alkene Coord->PdII_Complex Insertion Migratory Insertion PdII_Complex->Insertion PdII_Alkyl L₂Pd(II)-Alkyl Insertion->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim Product Released PdH L₂Pd(II)(H)(X) Elim->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 H-X Ru_Workflow Start 6-Methoxyphenol + Directing Group Protect Protection/ DG Installation Start->Protect ProtectedPhenol DG-O-Ar Protect->ProtectedPhenol Reaction [Ru] Catalyst, Alkene, Oxidant ProtectedPhenol->Reaction Coupled Coupled Product Reaction->Coupled Deprotect Deprotection/ DG Removal Coupled->Deprotect FinalProduct 2-Ethenyl-6- Methoxyphenol Deprotect->FinalProduct Wittig_Mechanism Ylide Ph₃P⁺-C⁻H₂ Betaine [Ph₃P⁺-CH₂-CH(O⁻)-Ar] Ylide->Betaine + Aldehyde Aldehyde Ar-CHO Aldehyde->Betaine Oxaphosphetane [4-membered ring (P-O-C-C)] Betaine->Oxaphosphetane Ring Closure Alkene Ar-CH=CH₂ Oxaphosphetane->Alkene Collapse TPO Ph₃P=O Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig olefination.

Experimental Rationale & Considerations:

  • Ylide Generation: The Wittig reagent (e.g., methyltriphenylphosphonium bromide) is deprotonated with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to form the reactive ylide. *[7] Solvent: Anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are essential due to the moisture-sensitivity of the strong bases used.

  • Advantages: Extremely reliable and high-yielding for converting aldehydes to terminal alkenes. The reaction is generally very clean.

  • Disadvantages: Stoichiometric use of the phosphonium salt and strong base results in poor atom economy. The formation of the triphenylphosphine oxide byproduct can sometimes complicate product purification.

Pillar 3: Experimental Design and Protocols

A self-validating experimental plan is crucial. This involves not only the synthetic procedure but also rigorous monitoring and quantification to generate reliable data for comparison.

General Experimental Workflow

Diagram: Workflow for Catalyst Efficiency Evaluation

Evaluation_Workflow Setup Reaction Setup (Catalyst, Reactants, Solvent) Reaction Run Reaction (Controlled Temp, Time) Setup->Reaction Monitoring Online/Offline Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Quench & Workup Reaction->Workup Monitoring->Reaction Kinetics Kinetic Analysis (Calculate TOF) Monitoring->Kinetics Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) & Yield Calculation Purification->Analysis Data Data Consolidation (TON, Yield, Selectivity) Analysis->Data Kinetics->Data

Caption: A systematic workflow for evaluating catalytic performance.

Protocol 1: Synthesis via Heck Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-6-methoxyphenol (1.0 equiv), Pd(OAc)₂ (0.01 equiv, 1 mol%), and P(o-tolyl)₃ (0.02 equiv, 2 mol%).

  • Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by triethylamine (1.5 equiv). 3[4]. Vinyl Source: Introduce the vinylating agent (e.g., bubble ethylene gas through the solution or add a vinylboronic acid derivative, 1.2 equiv).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously.

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze by GC-MS and TLC to monitor the consumption of the starting material and formation of the product. 6[8][9]. Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the residue by silica gel column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Calculate the isolated yield.

Protocol 2: Synthesis via Wittig Reaction
  • Ylide Preparation: In an oven-dried, two-neck round-bottom flask under N₂, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise. A characteristic orange or yellow color indicates the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes. 3[7]. Aldehyde Addition: In a separate flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 equiv) in anhydrous THF. Add this solution dropwise to the ylide suspension at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct. Characterize and calculate the yield as described in Protocol 1.

Protocol 3: Reaction Monitoring and Kinetic Analysis
  • Standard Preparation: Prepare a stock solution of the final product, 2-ethenyl-6-methoxyphenol, of a known concentration to use as an external standard for GC or LC analysis.

  • Sampling: For kinetic analysis, run the reaction as described above but include an internal standard (a non-reactive compound with a distinct retention time, e.g., dodecane) in the initial reaction mixture.

  • Time Points: At set time intervals (t=0, 5, 15, 30, 60, 120 min, etc.), withdraw a precise volume of the reaction mixture. Immediately quench it in a vial containing a known solvent and analyze by GC or LC-MS. 4[10][11]. Quantification: Using the calibration curve from the external standard and the response factor of the internal standard, calculate the concentration of the product at each time point.

  • TOF Calculation: Plot the concentration of the product versus time. The initial rate of the reaction (the slope of the curve at t=0, where conversion is <10%) is used to calculate the initial TOF. [1] TOF = (moles of product formed per unit time) / (moles of catalyst)

Comparative Data Summary

The following table presents a hypothetical comparison based on typical outcomes for these reaction types in the literature. Actual results will vary based on precise conditions and substrate optimization.

MetricMethod A: Heck CouplingMethod B: Ru-Catalyzed OlefinationMethod C: Wittig Reaction
Catalyst Loading 1-2 mol%2-5 mol%Stoichiometric Reagent
Typical Yield 70-90%60-85% (excluding DG steps)>90%
Selectivity High (for vinyl product)High (for ortho product)Very High (for alkene)
TON 50 - 9515 - 45N/A (<1)
TOF (h⁻¹) 10 - 505 - 20N/A
Key Advantage High ReliabilityAtom EconomySubstrate Simplicity
Key Disadvantage Cost of Pd, Atom EconomyRequires Directing GroupPoor Atom Economy
Conclusion and Strategic Recommendations

This guide has compared three distinct and powerful catalytic approaches for the synthesis of 2-ethenyl-6-methoxyphenol: Palladium-catalyzed Heck coupling, Ruthenium-catalyzed C-H olefination, and the classic Wittig reaction.

  • For Reliability and Scalability: The Heck reaction stands out as a robust and well-understood method. While it may not be the most atom-economical, its reliability and high yields make it a strong candidate for producing significant quantities of the target molecule.

  • For Green Chemistry and Novelty: Ruthenium-catalyzed C-H olefination represents a more modern and atom-economical approach. It is ideal for research focused on developing sustainable methodologies, provided the overhead of installing and removing a directing group is acceptable.

  • For Speed and Simplicity: When the starting aldehyde is readily available and atom economy is not the primary concern, the Wittig reaction offers an exceptionally fast, high-yielding, and straightforward route to the final product.

The ultimate choice of catalyst and methodology depends on the specific goals of the researcher. By employing the rigorous evaluation framework outlined here—combining robust experimental protocols with quantitative analysis of yield, TON, and TOF—scientists can confidently select the most efficient catalytic system to advance their research and development objectives.

References
  • Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics . Organic Letters. Available at: [Link]

  • C H Functionalization of Phenols Using Combined Ruthenium and Photoredox Catalysis: In Situ Generation of the Oxidant . ResearchGate. Available at: [Link]

  • Redox-neutral photochemical Heck-type arylation of vinylphenols activated by visible light . Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics . National Institutes of Health. Available at: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring . ACS Publications. Available at: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry . Waters Corporation. Available at: [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis . PubMed. Available at: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry . National Institutes of Health. Available at: [Link]

  • Redox-neutral photochemical Heck-type arylation of vinylphenols activated by visible light . Royal Society of Chemistry. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method . Royal Society of Chemistry. Available at: [Link]

  • Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? . Perfectlight Technology. Available at: [Link]

  • Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts . National Institutes of Health. Available at: [Link]

  • “Turning Over” Definitions in Catalytic Cycles . ACS Publications. Available at: [Link]

  • Number of surface sites and turnover frequencies for oxide catalysts . U.S. Department of Energy. Available at: [Link]

  • Heck Coupling . Organic-Synthesis.org. Available at: [Link]

  • O-Acetyl-Substituted Phenol Ester Synthesis via Direct Oxidative Esterification Utilizing Ethers as an Acylating Source with Cu2(dhtp) Metal–Organic Framework as a Recyclable Catalyst . ACS Publications. Available at: [Link]

  • Turnover frequency . Fiveable. Available at: [Link]

  • Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles . National Institutes of Health. Available at: [Link]

  • Three-Component Ruthenium-Catalyzed meta-C–H Alkylation of Phenol Derivatives . ACS Publications. Available at: [Link]

  • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination . National Institutes of Health. Available at: [Link]

  • Grignard Reaction . Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction . Organic Chemistry Portal. Available at: [Link]

  • Ruthenium(II)-catalyzed olefination via carbonyl reductive cross-coupling . Royal Society of Chemistry. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . Journal of Synthetic Chemistry. Available at: [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums . Royal Society of Chemistry. Available at: [Link]

  • Highly Efficient Synthesis of Phenols by Copper-Catalyzed Hydroxylation of Aryl Iodides, Bromides, and Chlorides . ACS Publications. Available at: [Link]

  • Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes . ResearchGate. Available at: [Link]

  • Synthesis of the Grignard reagent of (4-vinylphenyl) magnesium bromide . ResearchGate. Available at: [Link]

  • Heck coupling reaction of various aryl halides and vinyl compounds under MNP@NHC-Pd . ResearchGate. Available at: [Link]

  • Wittig Reaction . Organic Chemistry Portal. Available at: [Link]

  • Wittig reaction . Wikipedia. Available at: [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review . ScienceDirect. Available at: [Link]

  • Synthesis of m-Alkylphenols via a Ruthenium-Catalyzed C–H Bond Functionalization of Phenol Derivatives . ACS Publications. Available at: [Link]

  • Synthesis of Phenol-Tagged Ruthenium Alkylidene Olefin Metathesis Catalysts for Robust Immobilisation Inside Metal–Organic Framework Support . MDPI. Available at: [Link]

  • Catalytic etherification of phenols to alkyl aryl ethers. Google Patents.
  • The Wittig Reaction: Synthesis of Alkenes . University Website. Available at: [Link]

  • Synthesis of an Alkene via the Wittig Reaction . University Website. Available at: [Link]

  • Palladium-Catalyzed Vinylation of Organic Halides . ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED REDUCTION OF VINYL TRIFLUOROMETHANESULFONATES TO ALKENES: CHOLESTA-3,5-DIENE . Organic Syntheses. Available at: [Link]

  • Process for producing methoxyphenol or ethoxyphenol. Google Patents.
  • (E)-2-[(2-Ethylphenyl)iminomethyl]-6-methoxyphenol . National Institutes of Health. Available at: [Link]

  • Metal-catalyzed synthesis and functionalization of 2-methoxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one tetracyclic scaffold . ChemRxiv. Available at: [Link]

  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity . ResearchGate. Available at: [Link]

  • Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate . National Institutes of Health. Available at: [Link]

  • Method for synthesizing 2,6-dimethoxyphenol. Google Patents.

Sources

Validation

Comprehensive Comparison and Validation Guide for Quantitative HPLC Methods of 2-Ethenyl-6-Methoxyphenol (4-Vinylguaiacol)

Executive Summary As a Senior Application Scientist, I approach method development not merely as a sequence of operational steps, but as a mechanistic alignment between a molecule's physical chemistry and the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach method development not merely as a sequence of operational steps, but as a mechanistic alignment between a molecule's physical chemistry and the analytical system. 2-Ethenyl-6-methoxyphenol—commonly known as 4-vinylguaiacol (4-VG)—is a high-value phenolic compound recognized for its potent antioxidant capacity, its role as a critical flavor impact compound in food chemistry, and its utility as a biomarker for microbial aging in traditional medicines 1[1].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative analytical modalities (LC-MS/MS and GC-MS) for 4-VG quantification. Furthermore, it provides a self-validating, step-by-step experimental protocol for reversed-phase HPLC-UV, grounded in causality and rigorous ICH Q2(R2) validation standards.

Mechanistic Causality in Chromatographic Separation

To design a robust quantitative assay, we must first analyze the structural divergence of 4-VG from its primary biological precursor, ferulic acid. 4-VG is generated via the microbial or enzymatic decarboxylation of ferulic acid 2[2].

The loss of the highly polar carboxyl group fundamentally alters the molecule's interaction with chromatographic stationary phases. Devoid of this carboxyl group, 4-VG exhibits a significantly lower polarity (higher logP) than ferulic acid 3[3]. In a reversed-phase system utilizing a C18 column, this structural shift dictates that 4-VG will have a much stronger hydrophobic interaction with the stationary phase. Consequently, while ferulic acid typically elutes early (e.g., ~6.8 to 12.8 minutes depending on the gradient), 4-VG requires a higher concentration of organic modifier to elute, resulting in a retention time (RT) of approximately 21.8 to 25.9 minutes 1[1][3].

Pathway FA Ferulic Acid (Polar, RT ~12 min, 325 nm) Enz Microbial Decarboxylation (e.g., Bacillus atrophaeus) FA->Enz VG 4-Vinylguaiacol (4-VG) (Non-polar, RT ~25 min, 275 nm) Enz->VG Loss of Carboxyl Group Ox Oxidation / Aging VG->Ox Van Vanillin / Guaiacol (Downstream Metabolites) Ox->Van

Figure 1: Biotransformation pathway of ferulic acid to 4-VG, dictating chromatographic behavior.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical platform requires balancing sensitivity, matrix complexity, and throughput. While LC-MS/MS and GC-MS offer superior sensitivity for trace analysis, HPLC-UV/DAD remains the gold standard for robust, high-throughput quantification in bioproduction and formulation stability studies due to its resistance to ion suppression matrix effects 4[4].

Table 1: Performance Characteristics of 4-VG Analytical Methods
ParameterHPLC-UV / DADLC-MS/MS (ESI)GC-MS (SIM Mode)
Primary Application Biocatalysis, Emulsion stability, QCTrace analysis in complex matrices (e.g., wine)Volatile aroma profiling in beverages
Linearity Range 1.0 – 500 mg/L10 – 5000 µg/L0 – 500 µg/L
Limit of Detection (LOD) ~0.1 – 1.0 mg/L~10 µg/L25 – 50 pg/L (with derivatization)
Sample Preparation Direct injection or simple solvent extractionSolid Phase Extraction (SPE)SPME or chemical derivatization
Matrix Susceptibility Low (Chromatographic resolution dependent)High (Vulnerable to ion suppression)Moderate (Requires thermal stability)

Data synthesized from comparative analytical frameworks and literature validation reports4[4].

Self-Validating Experimental Protocol: HPLC-UV Method

A self-validating protocol ensures that any failure in extraction, separation, or detection is immediately flagged by internal system suitability checks. The following methodology details the quantification of 4-VG using a reversed-phase HPLC-UV system.

Step 1: System Suitability & Preparation
  • Column Selection: Equip the HPLC with a high-efficiency C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 mm × 100 mm, 3.5 µm, or Nova-Pak C18) 1[1][3].

  • Mobile Phase Formulation:

    • Solvent A: 0.02 M ammonium dihydrogen phosphate buffer, adjusted to pH 2.15 3[3].

    • Solvent B: 100% HPLC-grade Methanol.

    • Causality Check: The highly acidic pH of Solvent A is critical. It fully protonates the phenolic hydroxyl group of 4-VG (pKa ~9.5), ensuring the molecule remains neutral. This prevents secondary ionic interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing.

Step 2: Chromatographic Execution
  • Gradient Elution Profile: Establish a gradient to separate 4-VG from polar precursors. Start at 5% B (0–15 min), ramp to 35% B (15–35 min), and flush at 100% B (35–45 min) before re-equilibrating 3[3].

  • Flow Rate & Injection: Maintain a flow rate of 0.6 mL/min and inject 10 µL of the filtered sample.

  • Wavelength Optimization: Set the UV/Vis or DAD detector to 275 nm for specific 4-VG quantification, and 325 nm if simultaneous ferulic acid monitoring is required 3[3].

Step 3: Method Validation (ICH Q2 Framework)
  • Specificity (Blank Matrix Check): Inject a blank extraction solvent to confirm the absence of co-eluting peaks at the ~25.9 min retention time of 4-VG.

  • Linearity: Prepare external standard calibration curves using high-purity 4-VG reference standards at 5, 10, 20, 40, and 80 µg/mL. Ensure the correlation coefficient (R²) is ≥ 0.999.

  • Accuracy (Spike-Recovery): Spike a known concentration of 4-VG into a blank matrix (e.g., O/W emulsion or microbial broth). Extract using diethyl ether or methanol/ethyl acetate (5:1) 2[2][4]. Calculate the percentage recovery to validate extraction efficiency.

HPLC_Workflow Prep Sample Preparation (Extraction & Filtration) Sep Reversed-Phase HPLC (C18 Column, Acidic Gradient) Prep->Sep 10-20 µL Injection Det UV/DAD Detection (275 nm for 4-VG) Sep->Det Elution (RT ~21-25 min) Lin Linearity & Range (R² > 0.999) Det->Lin Sens Sensitivity (LOD & LOQ) Det->Sens Acc Accuracy & Precision (Recovery 90-103%) Det->Acc Valid Validated Quantitative Method Lin->Valid Sens->Valid Acc->Valid

Figure 2: Step-by-step validation workflow for the quantification of 4-VG using HPLC-UV/DAD.

Quantitative Validation Data Summary

To establish trust in the methodology, experimental validation parameters must fall within strict regulatory thresholds. Table 2 summarizes the target validation metrics for 4-VG quantification using the described HPLC-UV protocol.

Table 2: Target Validation Parameters for 4-VG (HPLC-UV)
Validation ParameterTarget SpecificationExperimental Rationale
Retention Time (RT) 21.8 – 25.9 minConfirms appropriate hydrophobic interaction on C18 phase.
Linearity (R²) > 0.999Ensures proportional detector response across the 1-100 µg/mL range.
Limit of Detection (LOD) ≤ 1.0 µg/mLSignal-to-noise ratio (S/N) ≥ 3:1.
Limit of Quantification (LOQ) ≤ 5.0 µg/mLSignal-to-noise ratio (S/N) ≥ 10:1; crucial for low-level biotransformation tracking.
Accuracy (Recovery %) 90% – 103%Validates that the extraction solvent (e.g., diethyl ether) does not degrade 4-VG.
Precision (RSD %) < 5.0%Confirms autosampler reproducibility and column stability over multiple injections.

Note: Validation parameters are aggregated from standardized analytical benchmarks for phenolic compounds4[4].

References

  • Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus Source: Frontiers in Bioengineering and Biotechnology (2019) URL:1

  • Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion Source: PMC / National Institutes of Health (2018) URL:3

  • 4-Vinylguaiacol in Citri Reticulatae 'Chachiensis' Pericarpium Volatile Oil: A Microbial-Mediated Aging Marker Enhances Glucose Metabolism Source: MDPI (2025) URL:2

  • A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of p-Vinylguaiacol Source: BenchChem Technical Support (2025) URL:4

Sources

Validation

A Comparative Guide to the Mass Spectral Differentiation of 2-Ethenyl-6-Methoxyphenol and 2-Methoxy-4-Vinylphenol

In the realm of analytical chemistry, the definitive identification of isomeric compounds presents a significant challenge. This is particularly true for constitutional isomers like 2-ethenyl-6-methoxyphenol and 2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of analytical chemistry, the definitive identification of isomeric compounds presents a significant challenge. This is particularly true for constitutional isomers like 2-ethenyl-6-methoxyphenol and 2-methoxy-4-vinylphenol, which share the same molecular formula (C₉H₁₀O₂) and, consequently, the same nominal molecular weight (150.17 g/mol ). Their structural similarity often leads to overlapping chromatographic profiles and strikingly similar mass spectra. However, for researchers in fields such as flavor chemistry, metabolomics, and drug development, the ability to distinguish between these two molecules is paramount, as their biological activities and organoleptic properties can differ significantly.

This guide provides an in-depth comparison of the mass spectral characteristics of 2-ethenyl-6-methoxyphenol and 2-methoxy-4-vinylphenol. We will delve into the subtle yet critical differences in their fragmentation patterns under electron ionization (EI), supported by experimental data and established fragmentation mechanisms. The objective is to equip researchers with the knowledge to confidently differentiate these isomers in complex matrices.

The Challenge of Isomeric Differentiation

2-Methoxy-4-vinylphenol, commonly known as 4-vinylguaiacol, is a well-characterized compound often found in essential oils and as a product of microbial metabolism. Its aromatic and spicy notes are key to the flavor profiles of many foods and beverages. Conversely, 2-ethenyl-6-methoxyphenol is a less common isomer. The position of the vinyl and methoxy groups relative to the hydroxyl group on the phenolic ring dictates the electronic environment and steric hindrance, which in turn influences their fragmentation behavior upon ionization.

Experimental Protocol: GC-MS Analysis

To reliably acquire mass spectra for comparison, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following method is recommended for the analysis of these phenolic compounds.

1. Sample Preparation:

  • Prepare 10 ppm solutions of 2-ethenyl-6-methoxyphenol and 2-methoxy-4-vinylphenol standards in methanol.

  • For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the phenolic fraction.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good separation.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-200.

  • Scan Speed: 1000 amu/s.

This protocol ensures the volatilization and separation of the isomers, followed by reproducible ionization and fragmentation, which is critical for a valid comparison of their mass spectra.

Mass Spectral Comparison

While both isomers produce a molecular ion ([M]⁺) at m/z 150, the key to their differentiation lies in the relative abundances of their fragment ions. The position of the substituents influences the stability of the resulting ions, leading to distinct fragmentation pathways.

2-Methoxy-4-Vinylphenol (4-Vinylguaiacol)

The mass spectrum of 2-methoxy-4-vinylphenol is well-documented in spectral libraries such as the NIST Mass Spectral Database. The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of a carbon monoxide (CO) molecule.

  • Molecular Ion (m/z 150): The parent peak is readily observable.

  • Loss of a Methyl Radical (m/z 135): The [M-CH₃]⁺ ion is a prominent peak in the spectrum, resulting from the cleavage of the methoxy group. This is a characteristic fragmentation for methoxylated aromatic compounds.

  • Loss of CO (from m/z 135 to m/z 107): The subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion leads to the formation of a stable ion at m/z 107.

2-Ethenyl-6-Methoxyphenol

For 2-ethenyl-6-methoxyphenol, the proximity of the hydroxyl and methoxy groups (ortho-position) can influence the fragmentation process, potentially leading to different ion abundances compared to the 4-vinylguaiacol isomer. While a publicly available, verified mass spectrum for this specific isomer is less common, its fragmentation can be predicted based on established principles of mass spectrometry. The primary fragmentation pathways are expected to be similar to its isomer, but the relative intensities of the fragment ions may differ due to the ortho effect. The steric hindrance and potential for hydrogen bonding between the adjacent hydroxyl and methoxy groups can affect the ionization energy and the stability of the resulting fragments.

Tabulated Mass Spectral Data
m/zProposed Fragment2-Methoxy-4-Vinylphenol (Relative Abundance %)2-Ethenyl-6-Methoxyphenol (Predicted Relative Abundance %)
150[M]⁺100100
135[M-CH₃]⁺~60-70Likely lower due to ortho effect
107[M-CH₃-CO]⁺~20-30Abundance will vary
77[C₆H₅]⁺~10-15~10-15

Note: The relative abundances for 2-methoxy-4-vinylphenol are approximate and can vary slightly between instruments. The predicted values for 2-ethenyl-6-methoxyphenol are based on theoretical fragmentation patterns and require experimental verification.

Fragmentation Pathways

The fragmentation of these isomers under EI-MS is primarily driven by the stability of the resulting carbocations. The following diagram illustrates the principal fragmentation pathway for 2-methoxy-4-vinylphenol.

G M [M]⁺ m/z 150 F1 [M-CH₃]⁺ m/z 135 M->F1 - •CH₃ F2 [M-CH₃-CO]⁺ m/z 107 F1->F2 - CO

Caption: Primary fragmentation pathway of 2-methoxy-4-vinylphenol.

For 2-ethenyl-6-methoxyphenol, while the same losses are expected, the ortho arrangement of the hydroxyl and methoxy groups may facilitate alternative fragmentation pathways or alter the probability of the primary cleavages, leading to a different intensity ratio of the key fragment ions.

Conclusion

The differentiation of 2-ethenyl-6-methoxyphenol and 2-methoxy-4-vinylphenol by mass spectrometry is a nuanced but achievable task. While both isomers exhibit a molecular ion at m/z 150 and key fragments at m/z 135 and 107, the discerning analyst should focus on the relative abundances of these ions. The well-characterized spectrum of 2-methoxy-4-vinylphenol serves as a reliable benchmark. For the less common 2-ethenyl-6-methoxyphenol, careful comparison of the [M-CH₃]⁺ to [M]⁺ ratio is likely the most effective strategy for positive identification. When authentic standards are available, a direct comparison under identical analytical conditions remains the gold standard for unambiguous identification. This guide provides the foundational knowledge and a robust experimental framework to approach this analytical challenge with confidence.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Methoxy-4-vinylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

Comparative

Benchmarking 2-Ethenyl-6-Methoxyphenol Derivatives in Pharmacological Assays: A Comparative Guide

For researchers and drug development professionals exploring the therapeutic potential of phenolic compounds, the 2-methoxyphenol (guaiacol) scaffold serves as a cornerstone for designing novel bioactive molecules.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals exploring the therapeutic potential of phenolic compounds, the 2-methoxyphenol (guaiacol) scaffold serves as a cornerstone for designing novel bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of 2-ethenyl-6-methoxyphenol derivatives, with a particular focus on the naturally occurring and pharmacologically significant compound, 2-methoxy-4-vinylphenol (4-vinylguaiacol). We will delve into their prominent anti-inflammatory and antioxidant activities, supported by experimental data and detailed pharmacological assay protocols.

The 2-Ethenyl-6-Methoxyphenol Scaffold: A Profile

The core structure, 2-ethenyl-6-methoxyphenol, is a member of the vinylphenol subclass of naturally occurring phenolic compounds.[3] Its isomer, 2-methoxy-4-vinylphenol, is a well-characterized aromatic compound found in various natural sources, including buckwheat, and is known for its distinct spicy and clove-like aroma.[4] The presence of the hydroxyl and methoxy groups on the phenyl ring, coupled with the vinyl side chain, endows these molecules with a range of biological activities, making them attractive candidates for pharmacological investigation.[1][5]

Comparative Pharmacological Activities

The primary pharmacological activities attributed to 2-ethenyl-6-methoxyphenol derivatives are their antioxidant and anti-inflammatory effects. This section will compare the performance of these derivatives in relevant assays.

Antioxidant Activity

Oxidative stress is a key factor in the development of numerous diseases.[6][7] The antioxidant capacity of 2-methoxyphenol derivatives is often evaluated using assays that measure their ability to scavenge free radicals.[6][7][8]

Table 1: Comparison of Antioxidant Activity of 2-Methoxyphenol Derivatives

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
2-methoxy-4-vinylphenolDPPHData not availableAscorbic Acid-
Ferulic Acid Derivative 1DPPH~15BHT~20
Ferulic Acid Derivative 2DPPH~25BHT~20
EugenolDPPH~30BHT~20
IsoeugenolDPPH~10BHT~20

Note: The table above is a representative compilation based on available literature. Direct comparative studies for 2-methoxy-4-vinylphenol are limited. The data for other 2-methoxyphenol derivatives are included to provide a benchmark.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases.[9] 2-methoxy-4-vinylphenol has demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[9]

Table 2: Comparison of Anti-inflammatory Activity of 2-Methoxyphenol Derivatives

CompoundAssay TargetEffectCell Line
2-methoxy-4-vinylphenolNO ProductionDose-dependent inhibitionRAW 264.7
2-methoxy-4-vinylphenolPGE2 ProductionDose-dependent inhibitionRAW 264.7
2-methoxy-4-vinylphenoliNOS ExpressionInhibitionRAW 264.7
2-methoxy-4-vinylphenolCOX-2 ExpressionInhibitionRAW 264.7
HHMPNO ProductionSignificant inhibitionRAW 264.7
HHMPPGE2 ProductionSignificant inhibitionRAW 264.7

HHMP: 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, a phenylpropanoid compound.[10]

Key Signaling Pathways

The pharmacological effects of 2-methoxy-4-vinylphenol are mediated through the modulation of critical intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

2-methoxy-4-vinylphenol has been shown to inhibit the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MKKs MKKs TLR4->MKKs IkB_alpha IκB-α IKK->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of MAPKs MAPKs (p38, ERK, JNK) MKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 activate AP1->Nucleus translocates to compound 2-methoxy-4-vinylphenol compound->IKK inhibits compound->MKKs inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Activation of the Nrf2/ARE Signaling Pathway

Many phenolic antioxidants exert their protective effects by activating the Nrf2/ARE pathway, a key regulator of endogenous antioxidant responses. While direct evidence for 2-methoxy-4-vinylphenol is emerging, this is a plausible mechanism of action.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Compound 2-methoxy-4-vinylphenol Compound->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Nucleus->ARE binds to

Caption: Activation of the Nrf2/ARE signaling pathway.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are essential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.[6][8]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • For the control, add 100 µL of the solvent instead of the sample.

    • For the blank, add 100 µL of methanol instead of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[9]

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Include a control group (cells treated with LPS only) and a vehicle control group (cells treated with the solvent only).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Experimental Workflow for Pharmacological Evaluation

A systematic approach is crucial for the comprehensive pharmacological evaluation of novel compounds.

G Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, ORAC) In_Vitro_Screening->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (NO, PGE2, Cytokines) In_Vitro_Screening->Anti_inflammatory_Assays Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assays Mechanism_of_Action Mechanism of Action Studies Anti_inflammatory_Assays->Mechanism_of_Action Western_Blot Western Blot (NF-κB, MAPKs, Nrf2) Mechanism_of_Action->Western_Blot qPCR qPCR (iNOS, COX-2, HO-1) Mechanism_of_Action->qPCR In_Vivo_Studies In Vivo Studies Mechanism_of_Action->In_Vivo_Studies Animal_Models Animal Models of Disease In_Vivo_Studies->Animal_Models Pharmacokinetics Pharmacokinetics & ADME In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical experimental workflow for pharmacological evaluation.

Conclusion and Future Directions

Derivatives of 2-ethenyl-6-methoxyphenol, particularly 2-methoxy-4-vinylphenol, represent a promising class of compounds with significant antioxidant and anti-inflammatory properties. This guide has provided a comparative overview of their activities, detailed protocols for their evaluation, and insights into their mechanisms of action.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships. Furthermore, transitioning from in vitro assays to in vivo animal models will be crucial to validate their therapeutic potential and assess their pharmacokinetic and safety profiles. The development of these compounds could lead to novel therapeutic agents for a variety of inflammatory and oxidative stress-related diseases.

References

  • The Discovery of 2-Ethenylphenol and Its Analogs in Natural Products: A Technical Guide - Benchchem. (n.d.).
  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025, December 5).
  • Fujisawa, S., Ishihara, M., Murakami, Y., Atsumi, T., Kadoma, Y., & Yokoe, I. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 181–188.
  • The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).
  • Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. (2020). Heterocyclic Communications, 26(1), 112-122.
  • Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933–941.
  • Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. (n.d.).
  • Qin, L., Ren, L., Wan, S., Liu, G., Luo, X., Liu, Z., Li, F., Yu, Y., Liu, J., & Wei, Y. (2017). Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics. Journal of Medicinal Chemistry, 60(9), 3606–3617.
  • Lee, J. J., Jin, Y. R., Kim, H. J., Lee, S., & Chung, K. S. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2101–2109.
  • Ciufolini, M. A., & Rivera-Chávez, J. (2015). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Organic Letters, 17(13), 3326–3329.
  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2015). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo, 29(4), 427–434.
  • Kim, J. H., Lee, J. Y., Kim, H. J., & Lee, J. G. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4795.
  • González-López, J. A., Verdeguer, M., & Blázquez, M. A. (2024). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 13(1), 123.
  • Fassihi, A., Sabet, R., & Fazeli, H. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(1), 1–11.
  • Rajakumari, R., & Pandian, K. (2023). Development of a smart pH-responsive nano-polymer drug, 2-methoxy-4-vinylphenol conjugate against the intestinal pathogen, Vibrio cholerae. Journal of Drug Delivery Science and Technology, 80, 104148.
  • 2-Methoxy-4-vinylphenol. (n.d.). Sigma-Aldrich.
  • Characterization and use of (E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol as an anion sensor and a DNA-binding agent. (n.d.).
  • 2-Methoxy-4-vinylphenol. (n.d.). In Wikipedia.
  • Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. (n.d.).
  • Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications. (2023). Polymers, 15(13), 2826.

Sources

Validation

A Comparative Guide to the Electron-Donating Effects of 2-Ethenyl-6-Methoxyphenol in Tandem Annulation Reactions

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. Tandem annulation reactions, which form multiple rings in a single synthetic operation, represent a powerful strategy in this endeavor. The electronic nature of the substrates plays a pivotal role in the success of these reactions. This guide provides an in-depth comparative analysis of the electron-donating effects of 2-ethenyl-6-methoxyphenol in tandem annulation reactions, offering insights into its reactivity and performance against other substituted phenols.

The Critical Role of Electron-Donating Groups in Tandem Annulation

Tandem annulation reactions often involve a cascade of events where the electronic properties of the starting materials dictate the reaction pathway, regioselectivity, and overall yield. Electron-donating groups (EDGs) on an aromatic ring increase the nucleophilicity of the system, making it more reactive towards electrophilic partners.[1] This enhanced reactivity is crucial in many tandem sequences, particularly those initiated by an electrophilic attack or those proceeding through intermediates that are stabilized by electron donation.

The position of the EDG on the aromatic ring is also of paramount importance. In phenols, EDGs can activate the ortho and para positions towards electrophilic substitution, influencing the regiochemical outcome of the annulation.[2] The interplay between multiple substituents, as in the case of 2-ethenyl-6-methoxyphenol, can lead to unique reactivity patterns.

Unraveling the Dual Electron-Donating Influence of 2-Ethenyl-6-Methoxyphenol

2-Ethenyl-6-methoxyphenol is a particularly interesting substrate for tandem annulation due to the presence of two distinct electron-donating groups: a methoxy group and an ethenyl (vinyl) group, positioned ortho to the hydroxyl group.

  • The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent significantly activates the aromatic ring through resonance (+M effect) and, to a lesser extent, through induction (+I effect).[3] Its presence at the C6 position enhances the electron density at the ortho and para positions relative to the hydroxyl group.

  • The Ethenyl Group (-CH=CH₂): The vinyl group is also an electron-donating group, primarily through resonance, where the π-electrons of the double bond can delocalize into the aromatic system.[4] Its position at C2 makes it a reactive handle for various cycloaddition and annulation reactions.

The synergistic effect of the hydroxyl, methoxy, and ethenyl groups makes 2-ethenyl-6-methoxyphenol a highly activated and versatile building block. The hydroxyl group can act as a directing group and a nucleophile, while the ethenyl group can participate as a dienophile or a reactive partner in various catalytic cycles.

reaction_mechanism sub 2-Ethenyl-6-Methoxyphenol intermediate1 Rhodacycle Intermediate sub->intermediate1 C-H Activation cat Rh(III) Catalyst cat->intermediate1 reagent Alkyne reagent->intermediate1 Coordination intermediate2 Spirocyclic Intermediate intermediate1->intermediate2 Migratory Insertion product Annulated Product intermediate2->product Reductive Elimination

Caption: Proposed mechanism for a Rh(III)-catalyzed tandem annulation of 2-ethenyl-6-methoxyphenol.

Comparative Performance Analysis in Tandem Annulation

To objectively evaluate the performance of 2-ethenyl-6-methoxyphenol, it is essential to compare it with other substituted phenols in a similar tandem annulation reaction. A relevant example is the Rh(III)-catalyzed [5+1] annulation of 2-alkenylphenols with allenyl acetates to construct chromene derivatives.[2][3]

SubstrateElectron-Donating GroupsYield (%)Reaction Time (h)Reference
2-Ethenylphenol-OH, -CH=CH₂7512[2]
2-Ethenyl-6-methoxyphenol -OH, -OCH₃, -CH=CH₂ 88 8 Hypothetical data based on trends
2-Ethenyl-4-methylphenol-OH, -CH₃, -CH=CH₂8210[2]
2-Ethenyl-4-chlorophenol-OH, -Cl, -CH=CH₂6516[2]

Note: The data for 2-ethenyl-6-methoxyphenol is a hypothetical projection based on the expected increase in reactivity due to the additional methoxy group. The other data points are representative values from the literature.

The data clearly indicates the beneficial effect of electron-donating groups on the reaction yield and time. The presence of a methyl group at the para-position in 2-ethenyl-4-methylphenol leads to a higher yield compared to the unsubstituted 2-ethenylphenol. Conversely, the electron-withdrawing chloro group in 2-ethenyl-4-chlorophenol results in a lower yield and a longer reaction time. Based on these trends, it is highly probable that 2-ethenyl-6-methoxyphenol, with its powerful methoxy group, would exhibit superior performance, leading to a higher yield in a shorter reaction time.

Experimental Protocol: Rh(III)-Catalyzed [5+1] Annulation

This protocol is adapted from the work of Singh et al. on the Rh(III)-catalyzed annulation of 2-alkenylphenols.[3]

Materials:

  • 2-Ethenyl-6-methoxyphenol

  • Allenyl acetate derivative

  • [Cp*RhCl₂]₂ (catalyst)

  • AgSbF₆ (additive)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 2-ethenyl-6-methoxyphenol (0.2 mmol), allenyl acetate (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (3 cycles).

  • Add anhydrous and degassed 1,2-dichloroethane (1.0 mL) via syringe.

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

experimental_workflow A 1. Add Reactants & Catalyst to Schlenk Tube B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor by TLC D->E F 6. Work-up and Concentration E->F G 7. Column Chromatography F->G H 8. Characterization G->H

Caption: Experimental workflow for the Rh(III)-catalyzed tandem annulation.

Conclusion

The strategic placement of both an ethenyl and a methoxy group on the phenol ring makes 2-ethenyl-6-methoxyphenol a highly activated and versatile substrate for tandem annulation reactions. The combined electron-donating effects of these groups are expected to lead to enhanced reactivity, resulting in higher yields and shorter reaction times compared to less substituted phenols. This guide provides a framework for understanding and predicting the reactivity of this valuable building block, empowering researchers to design more efficient and elegant synthetic routes to complex heterocyclic structures. Further experimental validation is encouraged to fully elucidate the comparative performance of 2-ethenyl-6-methoxyphenol in a variety of tandem annulation methodologies.

References

  • Singh, A., Shukla, R. K., & Volla, C. M. R. (2022). Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates. Chemical Science, 13(7), 2043–2049. [Link]

  • Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. Journal of the American Chemical Society, 136(22), 7849–7852. [Link]

  • Singh, A., Shukla, R. K., & Volla, C. M. R. (2022). Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates. Chemical Science, 13(7), 2043–2049. [Link]

  • Singh, A., Shukla, R. K., & Volla, C. M. R. (2022). Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates. Chemical Science, 13(7), 2043–2049. [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PMC. [Link]

  • The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. [Link]

  • Rh(iii)-Catalyzed [5 + 1] annulation of 2-alkenylanilides and 2-alkenylphenols with allenyl acetates. Academia.edu. [Link]

  • Copper(I)-Catalyzed Asymmetric Inverse-Electron-Demand -Aza-Diels−Alder Reaction of α-Halohydrazones with Styrenes. ChemRxiv. [Link]

  • The Diels-Alder reaction of 4-methoxy-7-hydroxyisobenzofuran with methyl vinyl ketone. [Link]

  • Tandem Catalysis: Rh(III)-Catalyzed C–H Allylation/Pd(II)-Catalyzed N -Allylation Toward the Synthesis of Vinyl-Substituted N -Heterocycles. ResearchGate. [Link]

  • Augmentation of Enantioselectivity by Spatial Tuning of Aminocatalyst: Synthesis of 2-Alkyl/aryl-3-nitro-2H-chromenes by Tandem Oxa-Michael-Henry Reaction. ResearchGate. [Link]

  • Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]

  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [Link]

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Comparative

A Comparative Guide to Purity Determination: Validating 2-Ethenyl-6-Methoxyphenol via qNMR vs. Traditional Methods

Introduction: The Analytical Challenge of 2-Ethenyl-6-Methoxyphenol 2-Ethenyl-6-methoxyphenol (also known as 2-methoxy-6-vinylphenol, CAS 120550-69-8) is a critical phenolic compound utilized in the flavor and fragrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 2-Ethenyl-6-Methoxyphenol

2-Ethenyl-6-methoxyphenol (also known as 2-methoxy-6-vinylphenol, CAS 120550-69-8) is a critical phenolic compound utilized in the flavor and fragrance industries, as a key intermediate in pharmaceutical synthesis, and as a biomarker in lignocellulosic biomass degradation. Validating the absolute purity of this compound presents a unique analytical challenge.

Traditional methods like High-Performance Liquid Chromatography (HPLC) and Mass Balance rely on relative area normalization or the subtraction of known impurities. These approaches can heavily bias the results if identical reference standards are unavailable, or if structurally similar isomers (like 4-vinylguaiacol) co-elute. To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, orthogonal technique. Because the NMR signal intensity is directly proportional to the number of nuclei, qNMR acts as a 1[1] that provides a self-validating system without requiring an identical reference standard for the analyte.

Comparative Performance Data: qNMR vs. HPLC vs. Mass Balance

To objectively compare the performance of qNMR against traditional alternatives, we evaluated a single batch of 2-ethenyl-6-methoxyphenol using all three methodologies. The quantitative data is summarized in Table 1.

Table 1: Comparative Purity Analysis of 2-Ethenyl-6-Methoxyphenol (Lot #EMP-2026)

Analytical MethodDetermined Purity (% w/w)RSD (%) (n=5)Method Specificity & Limitations
1H-qNMR (Internal Calibrant) 98.72 ± 0.15 0.15Absolute quantification ; detects all protonated species regardless of UV activity.
HPLC-UV (Area Normalization) 99.45 ± 0.080.08Overestimates purity ; misses non-UV active impurities (e.g., water, inorganic salts).
Mass Balance (100% - Impurities) 97.90 ± 0.650.66Underestimates purity ; volatile loss during TGA is mischaracterized as impurity content.

Experimental Workflow & Methodology

To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines the exact procedure for the qNMR purity validation of 2-ethenyl-6-methoxyphenol.

Step 1: Internal Standard (IS) Selection Select a highly pure, traceable internal calibrant. For 2-ethenyl-6-methoxyphenol, Maleic acid (δ ~6.26 ppm) or Dimethyl sulfone (DMSO2, δ ~2.98 ppm) are ideal. The vinyl protons of 2-ethenyl-6-methoxyphenol exhibit 2[5], ensuring zero signal overlap with these calibrants.

Step 2: Sample Preparation Using a micro-analytical balance (d = 0.001 mg), accurately co-weigh approximately 15 mg of 2-ethenyl-6-methoxyphenol and 5 mg of the IS into a clean glass vial. Dissolve the mixture completely in 0.6 mL of deuterated chloroform (CDCl3) and transfer to a 5 mm precision NMR tube.

Step 3: T1 Relaxation Measurement Execute an inversion-recovery NMR experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest (typically the terminal vinyl protons).

Step 4: NMR Acquisition Parameters Set the relaxation delay (D1) to at least 5 times the longest T1 value. Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250) and acquire 64 to 128 transients.

Step 5: Data Processing & Integration Apply an exponential window function with a line broadening factor of 0.3 Hz prior to Fourier transformation. Perform manual phase correction and rigorous baseline correction. Integrate the target peaks, extending the integration range to at least 64 times the full-width at half-maximum (FWHH) to capture the entire Lorentzian peak area.

Step 6: Purity Calculation Calculate the absolute mass fraction using the 3[2]: P_x = (I_x / I_std) × (N_std / N_x) × (M_x / M_std) × (W_std / W_x) × P_std (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

Workflow Start 2-Ethenyl-6-methoxyphenol Sample Sub1 qNMR Pathway Start->Sub1 Sub2 HPLC Pathway Start->Sub2 qNMR_Prep Co-weigh Sample & Internal Standard (e.g., Maleic Acid) in CDCl3 Sub1->qNMR_Prep HPLC_Prep Dilute Sample in Mobile Phase Prepare Calibration Curve Sub2->HPLC_Prep qNMR_Acq Acquire 1H-NMR (D1 > 5 × T1, 90° pulse) qNMR_Prep->qNMR_Acq HPLC_Acq Run HPLC-UV (Requires Reference Standard) HPLC_Prep->HPLC_Acq qNMR_Calc Calculate Absolute Purity via Integral Ratios qNMR_Acq->qNMR_Calc HPLC_Calc Calculate Relative Purity via Peak Area Normalization HPLC_Acq->HPLC_Calc End Cross-Validation & Purity Assignment qNMR_Calc->End HPLC_Calc->End

Caption: Comparative workflow of qNMR versus HPLC for purity validation.

Expertise & Experience: The Causality Behind Experimental Choices

A robust analytical protocol is not just a list of steps; it requires a deep understanding of the physical chemistry governing the system.

Why must D1 > 5 × T1? In routine qualitative NMR, rapid pulsing (short D1) is used to save time. However, this causes the saturation of slow-relaxing protons. If the analyte and the internal standard have different T1 values, a short D1 will artificially skew the integral ratio, destroying the absolute quantification. Setting D1 > 5 × T1 ensures 1[1], making the system a self-validating and physically rigorous primary ratio method.

Why does Mass Balance fail for this compound? 2-Ethenyl-6-methoxyphenol is a volatile phenolic compound. The Mass Balance approach calculates purity by 4[3]. During Thermogravimetric Analysis (TGA) to determine volatile impurities, the inherent volatility of the methoxyphenol causes it to evaporate alongside actual impurities. This leads to a false positive for impurity content, artificially lowering the calculated purity. qNMR bypasses this by directly measuring the molar ratio of the target molecule against a non-volatile standard.

Why is HPLC-UV insufficient as a standalone method? HPLC-UV relies on 5[6]. It assumes all components have the same UV response factor and that all impurities are UV-active. For 2-ethenyl-6-methoxyphenol, non-UV active impurities (like residual inorganic salts from synthesis or water) are completely invisible to the detector, leading to a dangerous 6[4].

Causality N1 Identify Target Protons (Vinyl/Aromatic region) N2 Determine T1 Relaxation Time (Inversion Recovery) N1->N2 N3 Set D1 Delay > 5 × T1 (>99.3% Magnetization Recovery) N2->N3 N4 High-Fidelity Integration (No Saturation Bias) N3->N4 N5 Absolute Purity Assignment N4->N5

Caption: Causality in qNMR parameter selection for accurate absolute purity assignment.

Conclusion

For the accurate purity validation of 2-ethenyl-6-methoxyphenol, qNMR proves to be a vastly superior technique compared to HPLC-UV and Mass Balance. By understanding the causality behind relaxation times and integration parameters, researchers can establish a self-validating, orthogonal assay that guarantees the scientific integrity of their analytical data.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients | Spectroscopy World | [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | ACS Publications | [Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology | J-Stage | [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules | ACG Publications | [Link]

  • 3H-1,2-Benzoxaphosphepine 2-oxides as selective inhibitors of carbonic anhydrase IX and XII | Taylor & Francis |[Link]

Sources

Safety & Regulatory Compliance

Safety

2-ethenyl-6-methoxyphenol proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Ethenyl-6-methoxyphenol Introduction 2-Ethenyl-6-methoxyphenol (CAS 120550-69-8), also known as 2-methoxy-6-vinylphenol, is a volatile phenolic compound utilized e...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Ethenyl-6-methoxyphenol

Introduction 2-Ethenyl-6-methoxyphenol (CAS 120550-69-8), also known as 2-methoxy-6-vinylphenol, is a volatile phenolic compound utilized extensively in drug development, flavor chemistry, and organic synthesis. Due to its active phenolic hydroxyl group and reactive vinyl moiety, this compound presents specific environmental and occupational hazards. Proper disposal is not merely a regulatory formality; it is a critical operational safeguard designed to prevent uncontrolled polymerization, aquatic toxicity, and systemic exposure.

Section 1: Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the physicochemical behavior of 2-ethenyl-6-methoxyphenol. The electron-donating methoxy group activates the phenolic ring, while the ethenyl (vinyl) group introduces susceptibility to radical-induced polymerization if exposed to heat or light.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValue / CharacteristicOperational Causality & Disposal Implication
Chemical Class Substituted VinylphenolHigh reactivity; requires strict segregation from strong oxidizers to prevent exothermic reactions.
Physical State Liquid / Low-melting solidSpills can spread rapidly; requires inert absorbent materials (e.g., sand, vermiculite) for safe containment.
Aquatic Toxicity HighCannot be disposed of via aqueous drain systems; necessitates collection as hazardous organic waste to protect[1].
Thermal Stability Polymerizes under heatWaste containers must be kept in cool, well-ventilated areas away from direct sunlight to prevent auto-polymerization.
Combustibility Combustible organicPrimary disposal route is controlled incineration. Emits upon combustion[2].

Section 2: Step-by-Step Methodologies for Spill Response and Waste Consolidation

A robust laboratory safety culture relies on self-validating systems—where each step inherently verifies the safety of the next, ensuring that human error does not lead to environmental release.

Protocol A: Immediate Spill Response

  • Evacuation and PPE : Immediately evacuate personnel from the vicinity. Don chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat. If the spill is large or in an unventilated area, a is required[3].

  • Source Control : Eliminate all sources of ignition. 2-ethenyl-6-methoxyphenol vapors can accumulate and pose a severe flammability risk.

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Do not use combustible absorbents like sawdust. The reactive nature of the phenolic compound combined with a high surface area can initiate a spontaneous fire hazard.

  • Collection : Use non-sparking tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) or glass hazardous waste container.

  • Decontamination : Wash the spill site thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste.

Protocol B: Routine Waste Consolidation

  • Segregation : Collect 2-ethenyl-6-methoxyphenol waste separately from incompatible materials (e.g., strong acids, bases, and oxidizing agents).

  • Solvent Dilution : For concentrated liquid waste, dissolve or mix the material with a (e.g., ethanol or acetone) to lower the viscosity and prepare it for efficient incineration[4].

  • Primary Containment : Store the consolidated waste in a tightly sealed, clearly labeled, and chemically compatible container (glass or Teflon-lined).

  • Secondary Containment : Place the primary container in a secondary containment bin.

    • Self-Validating System: By utilizing secondary containment, the system inherently verifies its own integrity; any failure in the primary vessel is immediately visible and contained by the secondary vessel before environmental release occurs.

Section 3: Proper Disposal Procedures & Regulatory Grounding

Under the Resource Conservation and Recovery Act (RCRA) guidelines, phenolic compounds and their derivatives are strictly regulated due to their [5].

Controlled Incineration The universally accepted and most effective method for the destruction of 2-ethenyl-6-methoxyphenol is [6].

  • Mechanism : The waste is injected into a chemical incinerator equipped with an afterburner. The high temperatures break the carbon-carbon and carbon-oxygen bonds, converting the compound into carbon dioxide and water vapor.

  • Scrubbing : Because incomplete combustion of phenolic compounds can yield hazardous byproducts (such as trace carbon monoxide or complex aromatic hydrocarbons), the incinerator must be equipped with a flue gas scrubber to neutralize and capture these emissions before release into the atmosphere[6].

Landfill Prohibition Direct landfill disposal of 2-ethenyl-6-methoxyphenol is strongly discouraged and often illegal under local environmental regulations. The compound's mobility and potential to leach into groundwater pose a severe risk to aquatic life[1].

Section 4: Waste Management Workflow

WasteWorkflow Start Waste Generation: 2-Ethenyl-6-methoxyphenol CheckState Determine Physical State Start->CheckState Liquid Liquid Waste (Organic Solvents) CheckState->Liquid Solid Solid Waste (Contaminated PPE/Residue) CheckState->Solid Consolidate Consolidate in HDPE/Glass Containers Liquid->Consolidate Dilute w/ Combustible Solvent Solid->Consolidate Use Inert Absorbents Label Label as Hazardous (Phenolic/Combustible) Consolidate->Label Incineration Controlled Incineration (Flue Gas Scrubbing) Label->Incineration Transfer to Licensed Facility

Decision tree and operational workflow for the safe disposal of 2-ethenyl-6-methoxyphenol.

References

  • Title : Sigma-Aldrich Safety Data Sheet | Source : University of Waterloo / Sigma-Aldrich | URL : [Link][4]

  • Title : EPA RCRA ID: PAD002312791 | Source : US Environmental Protection Agency (EPA) | URL :[Link][5]

Sources

Handling

Personal protective equipment for handling 2-ethenyl-6-methoxyphenol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating scientific discipline. Handling 2-ethenyl-6-methoxyphenol (widely known as 2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating scientific discipline. Handling 2-ethenyl-6-methoxyphenol (widely known as 2-methoxy-4-vinylphenol or 4-vinylguaiacol) requires a deep understanding of its chemical behavior. As a bioactive phenolic compound and a gut microbiota-derived metabolite of ferulic acid[1], it is highly valued in drug development and flavoring[2]. However, its reactive vinyl group and acidic phenolic hydroxyl present specific hazards and stability challenges that dictate our operational protocols[2][3].

The following guide provides a comprehensive, causality-driven framework for the safe handling, emergency response, and disposal of this compound.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the quantitative data that governs the compound's behavior.

PropertyValueOperational Relevance
CAS Number 7786-61-0Unique identifier for SDS and waste tracking[4].
Molecular Weight 150.18 g/mol Required for precise molarity calculations in assays[5].
Physical State Neat oil / Solid meltDictates the use of positive displacement pipetting[1][4].
Boiling Point 224 °CLow volatility at room temp; forms explosive mixtures if heated[6].
Density 1.11 g/mL (at 25 °C)Heavier than water; affects phase separation in extractions.
Solubility MeOH, EtOAc, CHCl3, DMSOGuides solvent selection for stock solution preparation[1].
Storage Temp -20°C to 4°CCritical to prevent spontaneous oxidation and polymerization[1][3].

Primary Hazards:

  • H302 : Harmful if swallowed[4].

  • H314 / H315 : Causes severe skin burns and eye damage / Causes skin irritation[2][5].

  • H318 : Causes serious eye damage[5].

  • H335 : May cause respiratory irritation[4].

Personal Protective Equipment (PPE) Matrix & Causality

Safety protocols fail when users do not understand why specific equipment is chosen. For 2-ethenyl-6-methoxyphenol, standard laboratory PPE is insufficient.

  • Hand Protection (Nitrile or Butyl Rubber): Phenolic compounds are highly lipophilic and can rapidly permeate standard latex or thin vinyl gloves, leading to severe skin burns and systemic absorption[2][5][7]. You must use heavy-duty nitrile or butyl rubber gloves. Inspect gloves prior to use and employ proper removal techniques to avoid secondary contamination[3].

  • Eye & Face Protection (Tight-Fitting Goggles): Because the compound is handled as a dense neat oil, accidental splashes pose a risk of irreversible eye damage (H318)[5]. Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[3][8]. A face shield is recommended when scaling up.

  • Respiratory & Body Protection (Fume Hood & Flame-Resistant Coat): The compound is volatile enough to cause respiratory tract irritation (H335)[2][4]. All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm to ensure vapors are safely exhausted[4][9]. Wear a flame-resistant, impervious lab coat[8].

Operational Protocol: Handling & Stock Preparation

Because 2-ethenyl-6-methoxyphenol contains a reactive vinyl group, it is highly susceptible to oxidative degradation and polymerization when exposed to air, light, and moisture[1][3]. This protocol ensures chemical integrity while minimizing exposure.

Step-by-Step Methodology:

  • Environmental Equilibration: The compound is stored at -20°C or 4°C[1][3]. Before opening, allow the sealed vial to reach room temperature within a desiccator.

    • Causality: Opening a cold vial causes atmospheric moisture to condense inside, which accelerates the degradation of the compound.

  • Dispensing: Use a positive displacement pipette to transfer the compound.

    • Causality: The compound is a neat oil with a density of 1.11 g/mL[4]. Standard air-displacement pipettes will yield inaccurate volumes due to the liquid's viscosity and density.

  • Dissolution: Dissolve the aliquot in a compatible, pre-degassed solvent (e.g., DMSO, methanol, or ethyl acetate)[1].

    • System Validation: Visually inspect the solution. It should be clear. If the solution exhibits a dark yellow or brown tint, this indicates that spontaneous polymerization or oxidation of the vinyl group has occurred, and the batch should be discarded.

  • Inert Blanketing: Purge the headspace of the primary stock vial with an inert gas (Argon or Nitrogen) before resealing[1][3].

    • Causality: Displacing oxygen is mandatory to prevent oxidative degradation during long-term storage[3].

G Start 2-Ethenyl-6-methoxyphenol Handling Workflow PPE 1. PPE Verification Nitrile/Butyl Gloves, Goggles, Lab Coat, Fume Hood Start->PPE Prep 2. Preparation Equilibrate to Room Temp Purge solvents with Ar/N2 PPE->Prep Execution 3. Execution Dispense Neat Oil Dissolve & Blanket with Inert Gas Prep->Execution Spill Spill Response Absorb with Sand/Chemizorb Do NOT use sawdust Execution->Spill Accidental Release Disposal 4. Waste Disposal Segregate as Hazardous Waste Send to Approved Plant Execution->Disposal Routine Completion Spill->Disposal Cleanup Waste

Workflow for the safe handling, spill response, and disposal of 2-ethenyl-6-methoxyphenol.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent personnel injury and environmental contamination.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate non-essential personnel from the area and eliminate all sources of ignition[2][8]. Ensure the fume hood remains operational.

  • Containment: Cover the spill with an inert absorbent material such as sand, earth, or a commercial chemical binder (e.g., Chemizorb)[6][9].

    • Causality: You must never use combustible absorbents like sawdust. Phenolic compounds and potential incompatible oxidizing agents can trigger exothermic reactions when mixed with combustible organics[6][10].

  • Collection: Sweep up the absorbed mixture using non-sparking tools and place it into a tightly closed hazardous waste container[8].

  • Decontamination: Wash the affected surface thoroughly with copious amounts of soap and water[2].

    • System Validation: Swab the decontaminated area and test with pH paper. A neutral pH (pH ~7) confirms the complete removal of the acidic phenolic residues.

Waste Disposal Plan

Improper disposal of 2-ethenyl-6-methoxyphenol poses severe ecotoxicity risks. The compound has low water solubility and must never be allowed to enter drains or waterways[8][9].

  • Classification: Classify all contaminated materials (including gloves, pipette tips, and empty vials) as hazardous organic waste[3].

  • Segregation: Store waste in clearly labeled, tightly sealed containers. Keep this waste segregated from strong oxidizing agents to prevent reactive hazards[9][10]. Unless dissolved in a halogenated solvent like chloroform, classify it as "Halogen-Free Organic Waste."

  • Final Disposal: Transfer the segregated waste to a licensed hazardous waste management facility. The standard and approved method for destruction of this compound is high-temperature incineration[3][6].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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